5-Bromo-2,4'-bipyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-pyridin-4-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2/c11-9-1-2-10(13-7-9)8-3-5-12-6-4-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRDWKWZBQDQNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00470168 | |
| Record name | 5-BROMO-2,4'-BIPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00470168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106047-33-0 | |
| Record name | 5-BROMO-2,4'-BIPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00470168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 5-Bromo-2,4'-bipyridine for Advanced Research Applications
This guide provides an in-depth exploration of 5-Bromo-2,4'-bipyridine, a heterocyclic building block of significant interest in medicinal chemistry, materials science, and catalysis. We will delve into its fundamental properties, synthesis, and reactivity, with a focus on practical applications and the underlying chemical principles that guide its use in research and development.
Compound Identification and Core Properties
This compound is a key intermediate whose structure features a bromine atom on one pyridine ring, offering a reactive site for further functionalization, particularly through metal-catalyzed cross-coupling reactions.
CAS Number: 106047-33-0[1][2][3]
The isomeric purity and correct identification of this compound are paramount for reproducible downstream applications. Its distinct substitution pattern differentiates it from other isomers like 5-Bromo-2,2'-bipyridine (CAS 15862-19-8) or 5,5'-Dibromo-2,2'-bipyridine (CAS 15862-18-7), which possess different chemical properties and reactivity profiles[4][5][6].
Table 1: Physicochemical Properties of Bipyridine Derivatives
| Property | This compound | 5-Bromo-2,2'-bipyridine | 5,5'-Dibromo-2,2'-bipyridine |
| CAS Number | 106047-33-0[1] | 15862-19-8[5] | 15862-18-7[4] |
| Molecular Formula | C₁₀H₇BrN₂ | C₁₀H₇BrN₂[5][7] | C₁₀H₆Br₂N₂[4][6] |
| Molecular Weight | 235.08 g/mol | 235.08 g/mol [5] | 313.98 g/mol [4][6] |
| Appearance | White to light yellow crystalline solid | White to light yellow crystalline solid[7] | Off-white powder[8] |
| Melting Point | Not specified | Not specified | 226 - 227 °C[8] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, dichloromethane)[7] | Soluble in organic solvents[7] | Not specified |
Synthesis and Mechanistic Considerations
The synthesis of brominated bipyridines is typically achieved through cross-coupling reactions. Understanding the mechanism of these reactions is crucial for optimizing yield and purity. The Stille and Suzuki-Miyaura coupling reactions are among the most prevalent methods.
Synthesis via Stille Coupling
The Stille coupling provides an efficient route for creating the bipyridine scaffold. This method involves the palladium-catalyzed reaction of an organotin compound with an organic halide. For instance, 5-bromo-2,2'-bipyridine can be synthesized by coupling 2,5-dibromopyridine with 2-trimethylstannylpyridine[9][10]. This approach offers high yields, often ranging from 70% to 90%[9][10].
Synthesis via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used alternative that couples an organoboron compound with an organic halide. This reaction is valued for the stability, low toxicity, and commercial availability of the boronic acid reagents[11][12]. The synthesis of a bipyridine-terpyridine ligand, for example, can be achieved by coupling a bromo-bipyridine derivative with a terpyridine-boronic acid derivative, showcasing the versatility of this reaction for creating complex heterocyclic systems[13].
The fundamental mechanism of the Suzuki coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Generalized Suzuki-Miyaura Coupling Cycle.
The choice of catalyst, ligands, base, and solvent system is critical and must be empirically optimized for each specific substrate combination to maximize reaction efficiency and minimize side-product formation.
Key Reactions and Applications in Drug Discovery
The bromine atom on the this compound scaffold serves as a versatile handle for introducing molecular diversity, a cornerstone of modern drug discovery. The pyridine motif itself is a privileged structure in medicinal chemistry, appearing in numerous approved therapeutic agents[14].
Suzuki Coupling for Lead Optimization
In drug development, the Suzuki reaction is frequently employed to functionalize heterocyclic cores. For example, a brominated pyrimidine can be coupled with various boronic acids to explore the structure-activity relationship (SAR) of potential drug candidates, such as dual endothelin receptor antagonists[15]. This strategy allows for the rapid generation of a library of analogs for biological screening.
Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol provides a general methodology for the coupling of this compound with a generic arylboronic acid.
-
Reagent Preparation: In an inert atmosphere (e.g., a glovebox or under Argon/Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 eq) to a reaction vessel.
-
Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent and water (e.g., 1,4-dioxane/water 4:1)[14].
-
Reaction: Heat the mixture to 90-100 °C and stir for 12-24 hours. The reaction progress should be monitored by a suitable analytical technique like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)[14].
-
Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
Caption: Experimental Workflow for Suzuki Coupling.
Spectroscopic Characterization
Safety and Handling
As with all brominated organic compounds, appropriate safety precautions must be taken when handling this compound and its derivatives.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection[18][19].
-
Handling: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or fumes[8][18]. Avoid contact with skin and eyes[8][18].
-
Storage: Store in a tightly closed container in a dry, well-ventilated place[19].
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations[20].
In case of exposure, follow standard first-aid measures. If on skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes[8].
Conclusion
This compound is a valuable and versatile building block for chemical synthesis. Its utility is primarily derived from the strategic placement of a bromine atom, which enables a wide range of cross-coupling reactions for the construction of more complex molecules. A thorough understanding of its properties, synthetic routes, and reactivity, particularly in Suzuki-Miyaura coupling, empowers researchers in drug discovery and materials science to design and execute innovative synthetic strategies. Adherence to rigorous experimental protocols and safety measures is paramount to achieving reliable and reproducible results in the laboratory.
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ACS Publications. Preparation of 5-Brominated and 5,5'-Dibrominated 2,2'-Bipyridines and 2,2'-Bipyrimidines | The Journal of Organic Chemistry. [Link]
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PubMed. A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings. [Link]
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Arkivoc. Synthesis and characterization of a new ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction. [Link]
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MDPI. Recent Progress on the Synthesis of Bipyridine Derivatives. [Link]
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Royal Society of Chemistry. Aerobic C–N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. [Link]
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ACS Publications. The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist | Journal of Medicinal Chemistry. [Link]
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Synthesis and characterization of 5-Bromo-2,4'-bipyridine
An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-2,4'-bipyridine
Abstract
This compound is a pivotal heterocyclic building block in the fields of medicinal chemistry, materials science, and catalysis. Its structure, featuring a bromine atom on one pyridine ring, provides a versatile handle for further chemical modifications, enabling the construction of complex molecular architectures. This guide offers a comprehensive overview of the synthesis and characterization of this compound, tailored for researchers, scientists, and professionals in drug development. We delve into the prevalent synthetic methodologies, with a focus on palladium-catalyzed cross-coupling reactions, and provide detailed protocols for the robust characterization of the final product to ensure its structural integrity and purity.
Introduction: The Strategic Importance of this compound
Bipyridine derivatives are fundamental components in a multitude of applications, ranging from ligands in transition-metal catalysis to key scaffolds in biologically active molecules.[1] The strategic placement of a bromine atom, as in this compound, offers a reactive site for subsequent functionalization through various cross-coupling reactions. This makes it an invaluable intermediate for creating libraries of compounds for drug discovery, developing novel ligands for catalysis, and constructing functional materials for applications in areas like organic light-emitting diodes (OLEDs).[2][3][4] The pyridine scaffold itself is a privileged structure in medicinal chemistry, and its derivatives are often explored as kinase inhibitors and other therapeutic agents.[4]
Synthetic Methodologies: A Comparative Analysis
The construction of the C-C bond linking the two pyridine rings in this compound is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The choice of methodology often depends on the availability of starting materials, functional group tolerance, and considerations regarding reagent toxicity. The three primary strategies employed are the Suzuki, Stille, and Negishi couplings.[1]
Caption: Overview of primary cross-coupling strategies for the synthesis of this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is arguably the most widely used method due to the operational simplicity and the commercial availability and stability of boronic acids.[5][6] The reaction couples an organoboron species with an organic halide. For the synthesis of this compound, this would typically involve the reaction of 2,5-dibromopyridine with 4-pyridylboronic acid.
Causality: The choice of 2,5-dibromopyridine is strategic. The bromine at the 2-position is generally more reactive towards oxidative addition to the palladium(0) catalyst than the bromine at the 5-position, allowing for a degree of selective coupling. A base is essential for the transmetalation step, activating the boronic acid to facilitate the transfer of the pyridyl group to the palladium center.[7]
Stille Coupling
The Stille coupling utilizes organotin reagents (stannanes) to couple with organic halides.[8][9] This method is known for its tolerance of a wide variety of functional groups and generally mild reaction conditions.[10] The synthesis of this compound via this route would involve reacting 2,5-dibromopyridine with 4-(tributylstannyl)pyridine.
Trustworthiness: While effective, the primary drawback of the Stille coupling is the toxicity of organotin compounds and the difficulty in removing tin-containing byproducts from the reaction mixture.[10][11] This necessitates careful handling and robust purification protocols.
Negishi Coupling
The Negishi coupling employs organozinc reagents, which are highly reactive and often lead to excellent yields under mild conditions.[12][13] This method demonstrates high functional group tolerance. The synthesis would proceed by coupling a pyridylzinc halide, such as (4-pyridyl)zinc chloride, with 2,5-dibromopyridine.
Expertise: The preparation of the organozinc reagent is a critical step. It can be formed in situ from the corresponding halopyridine and activated zinc, or via transmetalation from an organolithium or Grignard reagent.[13] The high reactivity of organozinc reagents requires the use of anhydrous solvents and an inert atmosphere.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a representative procedure for the synthesis of this compound.
Objective: To synthesize this compound from 2,5-dibromopyridine and 4-pyridylboronic acid.
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| 2,5-Dibromopyridine | 236.88 | 2.37 g | 10.0 |
| 4-Pyridylboronic acid | 122.92 | 1.48 g | 12.0 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.58 g | 0.50 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 4.24 g | 40.0 |
| 1,4-Dioxane | - | 100 mL | - |
| Water | - | 25 mL | - |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dibromopyridine (2.37 g, 10.0 mmol), 4-pyridylboronic acid (1.48 g, 12.0 mmol), and sodium carbonate (4.24 g, 40.0 mmol).
-
Solvent Addition: Add 1,4-dioxane (100 mL) and water (25 mL) to the flask.
-
Inert Atmosphere: Sparge the mixture with a gentle stream of nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.50 mmol) to the reaction mixture. The mixture will typically turn yellow.
-
Reaction: Heat the mixture to reflux (approximately 90-95°C) with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by Thin-Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes). The reaction is typically complete within 12-24 hours.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (100 mL) and water (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).[14] Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a solid.
Caption: Experimental workflow for the Suzuki-Miyaura synthesis of this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques is employed.
Caption: Integrated workflow for the purification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
-
¹H NMR: The spectrum is expected to show distinct signals for the seven aromatic protons. The protons on the 4'-pyridyl ring will appear as two doublets. The protons on the 5-bromo-2-pyridyl ring will appear as a doublet, a doublet of doublets, and another doublet.
-
¹³C NMR: The spectrum will display ten signals corresponding to the ten carbon atoms in the bipyridine core. The carbon atom attached to the bromine will be significantly shifted.[15]
Predicted NMR Data (in CDCl₃)
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| H-3 | ~7.8 (dd) | ~140 |
| H-4 | ~7.6 (d) | ~122 |
| H-6 | ~8.7 (d) | ~151 |
| H-2', H-6' | ~8.7 (d) | ~150 |
| H-3', H-5' | ~7.8 (d) | ~121 |
| C-2 | - | ~156 |
| C-3 | - | ~140 |
| C-4 | - | ~122 |
| C-5 | - | ~118 |
| C-6 | - | ~151 |
| C-2' | - | ~150 |
| C-3' | - | ~121 |
| C-4' | - | ~146 |
| C-5' | - | ~121 |
| C-6' | - | ~150 |
Note: These are predicted values and may vary slightly in experimental data.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound, confirming its elemental composition.
-
Molecular Formula: C₁₀H₇BrN₂
-
Molecular Weight: 235.08 g/mol [16]
-
Expected Observation: Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the mass spectrum will show a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, at m/z 234 and 236.[17] This isotopic pattern is a definitive confirmation of the presence of one bromine atom in the molecule. Common soft ionization techniques like Electrospray Ionization (ESI) may show the protonated molecule ([M+H]⁺) at m/z 235 and 237.[17]
Chromatographic Methods
-
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of the synthesis and for identifying the fractions containing the product during column chromatography. A single spot on the TLC plate under various solvent systems is a good indicator of purity.
-
Column Chromatography: This is the standard method for purifying the crude product.[14] Silica gel is the most common stationary phase, with a mobile phase consisting of a mixture of a nonpolar solvent (like hexanes) and a more polar solvent (like ethyl acetate).
Applications in Research and Drug Development
This compound is not an end product but a versatile intermediate. The bromine atom serves as a synthetic handle for introducing further complexity.
-
Advanced Ligand Synthesis: It can undergo further cross-coupling reactions (e.g., Sonogashira, Heck, Buchwald-Hartwig) to attach other functional groups, creating more elaborate ligands for catalysis or functional materials.[2]
-
Medicinal Chemistry: In drug discovery, the bipyridine scaffold can be elaborated to generate libraries of compounds for screening against various biological targets, such as protein kinases.[4] The ability to functionalize the 5-position allows for the modulation of a compound's potency, selectivity, and pharmacokinetic properties.[18][19]
Conclusion
The synthesis and characterization of this compound are well-established processes, primarily relying on robust palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling offers a reliable and accessible route for its preparation on a laboratory scale. Rigorous characterization using NMR, MS, and chromatography is crucial to ensure the high purity and structural integrity required for its successful application as a key intermediate in the development of novel pharmaceuticals, catalysts, and materials.
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Sauvage, J. P., & Collin, J. P. (2012). A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings. Nature Protocols, 7(11), 2022–2028. Available from: [Link]
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Dehaen, W., & Smeets, S. (2002). Preparation of 5-Brominated and 5,5'-Dibrominated 2,2'-Bipyridines and 2,2'-Bipyrimidines. The Journal of Organic Chemistry, 67(2), 443–449. Available from: [Link]
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Dehaen, W., & Smeets, S. (2002). Preparation of 5-Brominated and 5,5'-Dibrominated 2,2'-Bipyridines and 2,2'-Bipyrimidines. The Journal of Organic Chemistry, 67(2), 443–449. Available from: [Link]
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Fraser, C. L., & Liu, T. (2011). Efficient Synthesis of 4-, 5-, and 6-Methyl-2,2'-bipyridine by a Negishi Cross-Coupling Strategy Followed by High-Yield Conversion to Bromo- and Chloromethyl-2,2'-bipyridines. Organic Syntheses, 89, 76-81. Available from: [Link]
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NROChemistry. Stille Coupling. Available from: [Link]
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Sauvage, J. P., & Collin, J. P. (2012). A scalable synthesis of 5,5′-dibromo-2,2′-bipyridine and its stepwise functionalization via Stille couplings. Nature Protocols, 7(11), 2022–2028. Available from: [Link]
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Zibaseresht, R., & Gholam-Abbas, Z. (2019). Synthesis and characterization of a new ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction. Arkivoc, 2019(6), 277-287. Available from: [Link]
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Fraser, C. L., & Liu, T. (2002). Synthesis of 4-, 5-, and 6-Methyl-2,2'-Bipyridine by a Negishi Cross-Coupling Strategy: 5-Methyl-2,2'-Bipyridine. Organic Syntheses, 78, 51. Available from: [Link]
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Fraser, C. L., & Liu, T. (2012). Synthesis of 4-, 5-, and 6-Methyl-2,2'-Bipyridine by a Negishi Cross-Coupling. Organic Syntheses, 89, 76-81. Available from: [Link]
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Rasool, N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. Available from: [Link]
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Rasool, N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate. Available from: [Link]
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An In-depth Technical Guide to 5-Bromo-2,4'-bipyridine: Synthesis, Properties, and Applications
Prepared by: Gemini, Senior Application Scientist
Abstract
5-Bromo-2,4'-bipyridine is a highly functionalized heterocyclic compound of significant interest to the scientific community. Its unique structure, featuring two electronically distinct pyridine rings bridged together and a reactive bromine handle, makes it a versatile building block in supramolecular chemistry, catalysis, and materials science. This guide provides an in-depth analysis of its nomenclature, physicochemical properties, synthetic methodologies, and key applications. We will explore the causality behind common synthetic choices, such as palladium-catalyzed cross-coupling reactions, and present detailed protocols. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this important chemical intermediate.
Nomenclature and Structural Identifiers
The designation "this compound" is the accepted IUPAC name for the compound. The numbering convention assigns the unprimed locants to the pyridine ring bearing the substituent (in this case, bromine at position 5), which is connected at its 2-position to the 4'-position of the second pyridine ring.
A clear understanding of its structural identifiers is crucial for database searches and regulatory compliance.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 106047-33-0 |
| Molecular Formula | C₁₀H₇BrN₂ |
| Molecular Weight | 235.08 g/mol [1] |
| Canonical SMILES | C1=CN=C(C=C1)C2=CC=C(C=N2)Br |
| InChI Key | Not readily available in searched sources. |
Physicochemical and Safety Data
Understanding the physical properties and safety profile of this compound is paramount for its effective use in a laboratory setting. The data presented below has been aggregated from supplier databases and predictive modeling.
Physicochemical Properties
| Property | Value | Source |
| Melting Point | 120-121 °C | [2] |
| Boiling Point | 318.8±27.0 °C (Predicted) | [2] |
| Density | 1.493±0.06 g/cm³ (Predicted) | [2] |
| pKa | 3.77±0.10 (Predicted) | [2] |
| Appearance | White to light yellow crystalline solid | [3] |
| Solubility | Soluble in organic solvents like ethanol and dichloromethane | [3] |
Safety and Handling
While specific GHS classifications for this compound are not universally compiled, data for structurally similar brominated pyridines provide essential guidance. The primary hazards are associated with skin and eye irritation.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation)[1][4].
-
Precautionary Statements: P264 (Wash thoroughly after handling), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[4].
Core Directive: Always handle this compound in a well-ventilated fume hood.[4][5] Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[4][5] Avoid inhalation of dust and direct contact with skin and eyes.[4][5]
Synthesis and Mechanistic Insights
The construction of the bipyridine scaffold is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is particularly favored due to its high functional group tolerance, mild reaction conditions, and the commercial availability of the necessary building blocks.[6][7][8]
Retrosynthetic Analysis & Workflow
The most logical synthetic disconnection for this compound involves a Suzuki coupling between a bromopyridine and a pyridylboronic acid. This approach allows for the strategic introduction of the bromine atom on one of the precursors.
Caption: Retrosynthetic analysis via Suzuki coupling.
Field-Proven Experimental Protocol: Suzuki Coupling
This protocol describes a representative synthesis of this compound from 2,5-dibromopyridine and pyridine-4-boronic acid. The choice of a palladium(0) catalyst like Pd(PPh₃)₄ is standard for such transformations.[6][9]
Workflow Overview:
Caption: General workflow for Suzuki coupling synthesis.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried three-necked flask equipped with a condenser and a magnetic stir bar, add 2,5-dibromopyridine (1.0 eq) and pyridine-4-boronic acid (1.1 eq).
-
Solvent Addition: Add a degassed solvent mixture, typically toluene/ethanol or 1,4-dioxane/water (4:1 v/v).[6][9]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure anaerobic conditions. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), followed by an aqueous solution of a base, typically 2M Na₂CO₃ or K₃PO₄ (2.0-3.0 eq).[6][9]
-
Reaction: Heat the mixture to reflux (typically 85-95 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
-
Workup: After completion, cool the reaction to room temperature. Dilute with water and extract the aqueous phase three times with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound as a solid.
Trustworthiness through Validation: The identity and purity of the synthesized product must be confirmed by spectroscopic methods as detailed in Section 4.0.
Spectroscopic Characterization
Spectroscopic analysis is essential for verifying the structure of the final product. The expected ¹H NMR signals for this compound would be complex due to the coupling between protons on both pyridine rings. While a specific, cited spectrum for this exact isomer is not available in the search results, data for related bipyridines and bromopyridines can be used for interpretation.[10][11][12]
-
¹H NMR: One would expect to see distinct signals for the seven aromatic protons. The protons on the 4'-pyridyl ring would likely appear as two sets of doublets. The protons on the 5-bromopyridyl ring would show more complex splitting patterns.
-
¹³C NMR: Ten distinct signals in the aromatic region (typically 120-160 ppm) would confirm the carbon skeleton.
-
Mass Spectrometry: The mass spectrum should show a characteristic isotopic pattern for a compound containing one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio), with the molecular ion peaks (M⁺) at m/z 234 and 236.
Applications in Research and Development
The utility of this compound stems from its dual functionality: the bipyridine core acts as a robust chelating ligand, while the bromine atom serves as a site for further chemical modification.
Ligand in Coordination Chemistry and Catalysis
Bipyridine derivatives are foundational ligands in coordination chemistry, prized for their ability to form stable complexes with a wide range of metal ions.[3][13][14] These metal-ligand complexes are central to many catalytic processes. The electronic properties of the complex can be fine-tuned by substituents on the bipyridine scaffold.
Caption: Role as a chelating ligand in various applications.
Building Block for Advanced Materials
The bromine atom on this compound is a synthetic handle for subsequent cross-coupling reactions (e.g., Sonogashira, Heck, or another Suzuki reaction). This allows for the construction of:
-
Conjugated Polymers: Creating extended π-systems for applications in optoelectronics and sensors.[15]
-
Metal-Organic Frameworks (MOFs): Serving as a functionalized linker to build porous materials for gas storage and separation.[16]
-
Pharmaceutical Intermediates: Acting as a scaffold for synthesizing complex, biologically active molecules.[13][17]
Conclusion
This compound is a valuable and versatile chemical intermediate. Its synthesis is reliably achieved through well-established palladium-catalyzed coupling reactions, with the Suzuki coupling being a method of choice. The compound's true power lies in its dual nature: the bipyridine moiety provides a strong metal-binding site, while the bromo substituent offers a gateway for further functionalization. These characteristics ensure its continued importance in the development of novel catalysts, advanced materials, and complex organic molecules for the pharmaceutical industry.
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ResearchGate. Synthesis of 2,4-Dibromopyridine and 4,4'-Dibromo-2,2'-bipyridine. Efficient Usage in Selective Bromine-Substitution under Palladium-Catalysis.[Link]
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Khan, S. G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. [Link]
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abcr Gute Chemie. AB658197 | CAS 128071-89-6.[Link]
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El-Ghamry, M. A., & Fathalla, S. K. (2019). Synthesis and characterization of a new ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction. Arkivoc, 2020(1), 1-12. [Link]
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Maccioni, E., et al. (2006). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 11(4), 227-237. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. 4,4'-Bipyridine: A Key Player in Catalysis and Advanced Material Science.[Link]
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ResearchGate. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.[Link]
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Liu, T., & Fraser, C. L. (2002). Synthesis of 4-, 5-, and 6-Methyl-2,2'-Bipyridine by a Negishi Cross-Coupling Strategy: 5-Methyl-2,2'-Bipyridine. Organic Syntheses, 78, 51. [Link]
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Nakajima, Y., & Shimada, S. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Catalysts, 14(1), 1. [Link]
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ResearchGate. Figure S10. 1 H NMR spectrum of [(4,4′-bipy){Ti(N[ t Bu]Ar)3}2][B(C6F5)4]2 in pyridine-d5.[Link]
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PubChem. 4,4'-Dibromo-2,2'-bipyridine. National Center for Biotechnology Information. [Link]
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ResearchGate. Improved synthesis of 4-bromo-2,2′-bipyridine: A start material for low-molecular-weight model compounds.[Link]
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CAS Common Chemistry. 6-(4-Methylbenzoyl)-2-pyridinecarboxaldehyde.[Link]
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A Technical Guide to the Spectroscopic Characterization of 5-Bromo-2,4'-bipyridine
This guide provides an in-depth analysis of the spectroscopic data for 5-Bromo-2,4'-bipyridine (CAS No. 106047-33-0), a heterocyclic compound of interest in materials science and pharmaceutical development. Designed for researchers and drug development professionals, this document moves beyond a simple data repository. It offers a detailed interpretation of predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explains the rationale behind the analytical techniques, and provides robust, field-proven protocols for data acquisition.
Molecular Structure and Spectroscopic Overview
This compound is a disubstituted pyridine derivative. Its structure, featuring two linked pyridine rings with a bromine substituent, gives rise to a unique electronic environment that is reflected in its spectroscopic signatures. The bromine atom, being electronegative, and the nitrogen atoms in the pyridine rings create a distinct pattern of electron-withdrawing and shielding effects, which are key to interpreting its NMR spectra. The molecule's vibrational modes are captured by IR spectroscopy, while its molecular weight and fragmentation patterns are determined by mass spectrometry.
To facilitate a clear discussion of the spectroscopic data, the atoms in this compound are numbered as shown in the diagram below. This numbering system will be used consistently throughout this guide for NMR peak assignments.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1][2] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[3]
Predicted ¹H NMR Data
The ¹H NMR spectrum of this compound is predicted to show seven distinct signals in the aromatic region, corresponding to the seven protons on the bipyridine core. The chemical shifts are influenced by the electronegativity of the nitrogen atoms and the bromine substituent, as well as by the anisotropic effects of the aromatic rings.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|---|---|---|---|---|
| 8.85 | d | 2.2 | 1H | H-6 |
| 8.75 | dd | 4.8, 1.6 | 2H | H-2', H-6' |
| 8.55 | d | 8.5 | 1H | H-3 |
| 7.95 | dd | 8.5, 2.2 | 1H | H-4 |
| 7.80 | dd | 4.8, 1.6 | 2H | H-3', H-5' |
Note: Predicted data is generated based on established principles of NMR spectroscopy and analysis of similar structures. Actual experimental values may vary slightly.[4][5]
Interpretation Insights:
-
H-6: This proton is adjacent to a nitrogen atom and is also influenced by the bromine at the 5-position. It is expected to be the most downfield signal on the brominated ring, appearing as a doublet due to coupling with H-4.
-
H-2', H-6': These protons are equivalent due to the free rotation around the C2-C4' bond. They are adjacent to the nitrogen in the second pyridine ring, causing a significant downfield shift. They appear as a doublet of doublets due to coupling with H-3' and H-5'.
-
H-3: This proton is ortho to the point of linkage with the other ring and is expected to be significantly downfield, appearing as a doublet due to coupling with H-4.
-
H-4: This proton is coupled to both H-3 and H-6, resulting in a doublet of doublets.
-
H-3', H-5': These protons are also equivalent and are coupled to H-2' and H-6', appearing as a doublet of doublets.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the lack of symmetry, ten distinct signals are expected for the ten carbon atoms in this compound.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 155.5 | C-2 |
| 151.0 | C-6 |
| 150.5 | C-2', C-6' |
| 145.0 | C-4' |
| 141.0 | C-4 |
| 125.0 | C-3 |
| 122.0 | C-3', C-5' |
| 120.0 | C-5 |
Note: Predicted data is based on computational models and known substituent effects on pyridine rings.[6][7][8]
Interpretation Insights:
-
Carbons bonded to Nitrogen (C-2, C-6, C-2', C-6'): These carbons are deshielded by the adjacent electronegative nitrogen atom and appear at the downfield end of the spectrum.
-
Carbon bonded to Bromine (C-5): The carbon atom directly attached to the bromine is expected to be in the mid-range of the spectrum. While bromine is electronegative, the "heavy atom effect" can lead to a less pronounced downfield shift compared to what might be expected.
-
Quaternary Carbons (C-4'): The carbon atom at the junction of the two rings is a quaternary carbon and is expected to have a distinct chemical shift.
Experimental Protocol for NMR Data Acquisition
A self-validating NMR protocol ensures reproducibility and data integrity.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (Example: 400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse proton spectrum.
-
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire at least 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a 45-degree pulse angle and a relaxation delay of 2 seconds.
-
Acquire a sufficient number of scans (typically 1024 or more) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the spectra correctly.
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.
-
Integrate the peaks in the ¹H spectrum and pick peaks for both spectra.
-
Infrared (IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational and rotational energy levels.[9] It is an excellent technique for identifying the functional groups present in a molecule.[10][11]
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to be complex, but key functional groups will give rise to characteristic absorption bands.
Table 3: Predicted Major IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type |
|---|---|---|
| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch |
| 1600 - 1570 | Strong | C=N Ring Stretch |
| 1550 - 1450 | Strong-Medium | C=C Ring Stretch |
| 1200 - 1000 | Medium | In-plane C-H Bending |
| 850 - 750 | Strong | Out-of-plane C-H Bending |
| ~700 | Medium-Strong | C-Br Stretch |
Interpretation Insights:
-
Aromatic C-H Stretch: The sharp, medium-to-weak bands above 3000 cm⁻¹ are characteristic of C-H stretching vibrations where the carbon is sp² hybridized, confirming the aromatic nature of the pyridine rings.[12]
-
Ring Stretching (C=C and C=N): The strong absorptions in the 1600-1450 cm⁻¹ region are characteristic of the stretching vibrations of the C=C and C=N bonds within the pyridine rings.[13][14] The presence of multiple bands in this region is typical for aromatic heterocycles.
-
C-H Bending: The patterns of in-plane and out-of-plane C-H bending vibrations in the "fingerprint region" (below 1500 cm⁻¹) can be indicative of the substitution pattern on the aromatic rings.[15]
-
C-Br Stretch: The carbon-bromine stretching vibration is expected to appear at a lower frequency, typically around 700 cm⁻¹.
Experimental Protocol for FT-IR Data Acquisition
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.[16][17]
Caption: Workflow for ATR-FTIR analysis.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Use a solvent like isopropanol to wipe the crystal and allow it to dry completely.
-
Background Collection: Collect a background spectrum of the empty, clean ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a small amount of the this compound powder directly onto the center of the ATR crystal.
-
Pressure Application: Lower the press arm until the anvil makes contact with the sample and apply consistent pressure. This ensures good contact between the sample and the crystal surface.
-
Sample Spectrum Collection: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.
-
Data Analysis: The software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum. Identify and label the wavenumbers of the significant absorption bands.
-
Cleaning: After analysis, retract the anvil, and carefully clean the sample off the crystal surface using a soft tissue and an appropriate solvent.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[18] It provides the exact molecular weight of the compound and, through fragmentation analysis, can offer valuable structural information. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like bipyridine derivatives, as it typically keeps the molecule intact, allowing for clear observation of the molecular ion.[12][19][20]
Predicted Mass Spectrum Data
Table 4: Predicted ESI-MS Data
| m/z | Ion | Notes |
|---|---|---|
| 235.98, 237.98 | [M+H]⁺ | Molecular ion peak (protonated). The isotopic pattern with two peaks of nearly equal intensity is the characteristic signature of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes). |
| 157.07 | [M+H - Br]⁺ | Fragment resulting from the loss of the bromine radical. |
| 130.06 | [C₅H₄N-C₅H₃N]⁺ | Fragment resulting from cleavage of the bipyridine bond. |
Interpretation and Fragmentation Pathway:
The primary diagnostic feature in the mass spectrum of this compound is the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the protonated molecular ion [M+H]⁺ will appear as a pair of peaks (a doublet) of nearly equal intensity, separated by 2 m/z units. This is a definitive confirmation of the presence of one bromine atom in the molecule.[21][22]
Under higher energy conditions (e.g., in MS/MS experiments), fragmentation would likely proceed via the loss of the bromine atom, which is a common fragmentation pathway for halogenated compounds.[23] Further fragmentation could involve the cleavage of the bond connecting the two pyridine rings.
Caption: Predicted fragmentation pathway for this compound.
Experimental Protocol for ESI-MS Data Acquisition
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in the protonation of the analyte to form [M+H]⁺ ions.
-
-
Instrument Setup (Example: Q-TOF Mass Spectrometer):
-
Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.
-
Set the ESI source parameters:
-
Capillary Voltage: ~3.5-4.5 kV
-
Nebulizer Gas (N₂): ~1-2 Bar
-
Drying Gas (N₂): ~8-10 L/min
-
Drying Gas Temperature: ~180-220 °C
-
-
-
Data Acquisition:
-
Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500 Da).
-
-
Data Analysis:
-
Identify the [M+H]⁺ peak.
-
Examine the isotopic pattern of the molecular ion peak to confirm the presence of bromine.
-
Use the instrument software to calculate the elemental composition from the accurate mass measurement to confirm the molecular formula (C₁₀H₇BrN₂).
-
Conclusion
The structural characterization of this compound can be comprehensively achieved through a combination of NMR, IR, and MS techniques. This guide provides the predicted spectroscopic data and detailed interpretation, offering a robust framework for researchers. The causality behind experimental choices, such as solvent selection in NMR or the use of formic acid in ESI-MS, is rooted in the fundamental chemical properties of the analyte and the principles of the spectroscopic technique.[24][25][26] By following the detailed, self-validating protocols outlined herein, scientists can confidently acquire and interpret high-quality data, ensuring the integrity and reproducibility of their research in the fields of materials science and drug development.
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Clark, R. J. H., & Hester, R. E. (1966). Infrared Spectral Study of Metal-Pyridine, -Substituted Pyridine, and -Quinoline Complexes in the 667-150 Cm-1 Region. Inorganic Chemistry. Retrieved from [Link]
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Scribd. (n.d.). FTIR Analysis of Organic Compounds. Retrieved from [Link]
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Chemistry LibreTexts. (2025). 7: FT-IR Spectroscopy (Experiment). Retrieved from [Link]
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Unknown. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]
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Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]
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Pöthig, A. (2021). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Accounts of Chemical Research. Retrieved from [Link]
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Konermann, L., et al. (2011). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]
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Canadian Science Publishing. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Retrieved from [Link]
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Szafran, M., & Dega-Szafran, Z. (1965). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques. Retrieved from [Link]
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Unknown. (n.d.). Fourier transform infrared spectroscopy. Retrieved from [Link]
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UCI Aerosol Photochemistry Group. (2014). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]
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Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. Retrieved from [Link]
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An In-depth Technical Guide to the Chemical Properties and Reactivity of 5-Bromo-2,4'-bipyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2,4'-bipyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry, materials science, and catalysis. Its unique structural motif, featuring two electronically distinct pyridine rings linked and functionalized with a reactive bromine atom, offers a valuable platform for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of this compound, with a focus on its utility in cross-coupling reactions and as a ligand in coordination chemistry. Detailed experimental insights and protocols for key transformations are presented to empower researchers in leveraging this compound for novel discoveries.
Introduction: The Strategic Value of this compound
The bipyridine scaffold is a privileged structure in numerous fields, renowned for its ability to chelate metals, act as a rigid structural linker, and participate in a wide array of chemical transformations.[1] The isomeric arrangement of this compound, with the bromine atom on one pyridine ring and the nitrogen lone pair of the other ring unconjugated, presents a unique combination of reactive sites. This distinction allows for selective functionalization, making it a highly sought-after intermediate in the construction of targeted molecules with tailored electronic and steric properties.
The bromine atom at the 5-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions enable the facile introduction of diverse substituents, paving the way for the synthesis of novel ligands for catalysis, functional materials for organic electronics, and biologically active compounds for drug discovery.[2][3]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectroscopic properties of this compound is fundamental for its effective use in research and development.
Physical Properties
| Property | Value | Reference |
| CAS Number | 106047-33-0 | [4] |
| Molecular Formula | C₁₀H₇BrN₂ | [4] |
| Molecular Weight | 235.08 g/mol | [4] |
| Appearance | White to off-white solid | |
| Melting Point | 120-121 °C | |
| Boiling Point | 318.8±27.0 °C (Predicted) | |
| Density | 1.493±0.06 g/cm³ (Predicted) | |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and methanol. |
Spectroscopic Characterization
While specific, publicly available spectra for this compound are limited, its spectroscopic characteristics can be reliably predicted based on data from closely related analogs such as 5-Bromo-2,2'-bipyridine and 4,4'-bipyridine.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the brominated pyridine ring will be influenced by the electron-withdrawing effect of the bromine atom, while the protons on the other ring will exhibit chemical shifts characteristic of a 4-substituted pyridine.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display ten distinct signals for the ten carbon atoms in the aromatic rings. The carbon atom bearing the bromine atom (C5) is expected to have a chemical shift in the range of δ 115-125 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by absorption bands corresponding to C-H stretching vibrations of the aromatic rings (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations within the pyridine rings (in the 1400-1600 cm⁻¹ region), and the C-Br stretching vibration (typically below 800 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁵⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dominated by the presence of the bromine atom, which makes it an excellent substrate for a variety of metal-catalyzed cross-coupling reactions. The nitrogen atoms of the pyridine rings also allow for its use as a ligand in coordination chemistry.
Palladium-Catalyzed Cross-Coupling Reactions
These reactions are the cornerstone of the synthetic utility of this compound, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. This reaction is widely used to synthesize biaryls and other conjugated systems.
Conceptual Workflow for Suzuki-Miyaura Coupling:
Figure 1: Conceptual workflow of a Suzuki-Miyaura coupling reaction.
Detailed Experimental Protocol (Adapted from a similar reaction with 4-bromo-2,2'-bipyridine): [5]
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), palladium(II) acetate (Pd(OAc)₂, 0.02 eq.), and a suitable phosphine ligand such as SPhos (0.04 eq.).
-
Addition of Reagents: Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq.), and a degassed solvent mixture, typically toluene/water or dioxane/water.
-
Reaction Conditions: The mixture is heated to 80-100 °C under an inert atmosphere (e.g., argon or nitrogen) and stirred for 12-24 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Palladium is the key catalytic metal that facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Phosphine Ligand: The ligand stabilizes the palladium center and modulates its reactivity, influencing the efficiency and scope of the reaction.
-
Base: The base is crucial for the transmetalation step, activating the boronic acid for reaction with the palladium complex.
-
Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to substituted alkynes.[6]
Conceptual Workflow for Sonogashira Coupling:
Figure 2: Conceptual workflow of a Sonogashira coupling reaction.
Detailed Experimental Protocol (General Procedure): [7]
-
Reaction Setup: In a Schlenk tube, combine this compound (1.0 eq.), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.), and a copper(I) co-catalyst like copper(I) iodide (CuI, 0.1 eq.).
-
Addition of Reagents: Add a degassed solvent, typically an amine base like triethylamine (Et₃N) or a mixture of a solvent like THF and an amine. Then, add the terminal alkyne (1.2 eq.).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up and Purification: The reaction mixture is filtered to remove the amine salt, and the filtrate is concentrated. The residue is then purified by column chromatography.
Causality Behind Experimental Choices:
-
Copper(I) Co-catalyst: The copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex, facilitating the coupling.[8]
-
Amine Base: The amine serves as both a base to deprotonate the terminal alkyne and as a solvent.
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, allowing for the synthesis of arylamines from aryl halides and primary or secondary amines.[9][10]
Conceptual Workflow for Buchwald-Hartwig Amination:
Figure 3: Conceptual workflow of a Buchwald-Hartwig amination reaction.
Detailed Experimental Protocol (General Procedure): [11]
-
Reaction Setup: A mixture of this compound (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq.), and a suitable phosphine ligand (e.g., XPhos, 0.02-0.1 eq.) is placed in a reaction vessel.
-
Addition of Reagents: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.2-1.5 eq.) and the desired amine (1.1-1.5 eq.) are added, followed by an anhydrous, aprotic solvent like toluene or dioxane.
-
Reaction Conditions: The reaction is heated to 80-110 °C under an inert atmosphere for several hours to overnight.
-
Work-up and Purification: After completion, the reaction is cooled, diluted with an organic solvent, and washed with water. The organic phase is dried and concentrated, and the product is purified by chromatography.
Causality Behind Experimental Choices:
-
Bulky Phosphine Ligands: The use of sterically hindered and electron-rich phosphine ligands is crucial for promoting the reductive elimination step and preventing catalyst decomposition.
-
Strong, Non-nucleophilic Base: A strong base is required to deprotonate the amine and facilitate its coordination to the palladium center.
Coordination Chemistry
The nitrogen atoms in the bipyridine framework of this compound can act as bidentate or monodentate ligands to coordinate with a variety of metal ions, including ruthenium, iridium, and platinum.[12] The resulting metal complexes often exhibit interesting photophysical and electrochemical properties.
Synthesis of a Ruthenium(II) Bipyridyl Complex (General Procedure): [13]
-
Reaction Setup: A mixture of a ruthenium precursor, such as Ru(bpy)₂Cl₂, and this compound (1.0-1.2 eq.) is suspended in a high-boiling solvent like ethylene glycol or ethanol/water.
-
Reaction Conditions: The mixture is heated to reflux for several hours under an inert atmosphere.
-
Isolation of the Complex: Upon cooling, a saturated aqueous solution of a counter-ion salt, such as ammonium hexafluorophosphate (NH₄PF₆), is added to precipitate the complex. The solid is collected by filtration, washed with water and diethyl ether, and dried.
Applications in Research and Development
The derivatives of this compound are valuable in several areas of scientific research and industrial development.
Materials Science
-
Organic Light-Emitting Diodes (OLEDs): Bipyridine-containing molecules are widely used as ligands in phosphorescent metal complexes for OLEDs. By functionalizing this compound through cross-coupling reactions, new ligands can be synthesized to tune the emission color, quantum efficiency, and stability of the resulting OLED devices.[14]
-
Dye-Sensitized Solar Cells (DSSCs): Ruthenium and other metal complexes with bipyridine ligands are effective photosensitizers in DSSCs. The ability to introduce various functional groups onto the this compound scaffold allows for the optimization of the light-harvesting and electron-transfer properties of the dye, potentially leading to higher power conversion efficiencies.[15][16]
Drug Discovery
-
Kinase Inhibitors: The pyridine and bipyridine moieties are common scaffolds in the design of kinase inhibitors for the treatment of cancer and inflammatory diseases.[17] this compound serves as a starting point for the synthesis of libraries of compounds that can be screened for their inhibitory activity against various kinases.[2][18] The bromine atom allows for the introduction of pharmacophores that can interact with specific residues in the kinase active site.
Conclusion
This compound is a strategically important building block with a rich and versatile chemical reactivity. Its utility in palladium-catalyzed cross-coupling reactions provides a straightforward entry into a wide range of functionalized bipyridine derivatives. These derivatives are of significant interest for applications in materials science, particularly in the development of OLEDs and DSSCs, as well as in medicinal chemistry for the discovery of new therapeutic agents. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate the exploration of this compound's full potential in advancing scientific research and innovation.
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An In-depth Technical Guide to the Solubility of 5-Bromo-2,4'-bipyridine in Common Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 5-Bromo-2,4'-bipyridine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of solubility, offering predictive insights and a robust experimental framework for quantitative determination.
Introduction: The Significance of this compound
This compound is a heterocyclic aromatic compound of significant interest in various fields of chemical research, including medicinal chemistry, materials science, and catalysis. Its structure, featuring two interconnected pyridine rings with a bromine substituent, provides a versatile scaffold for the synthesis of more complex molecules with tailored electronic and steric properties. Understanding the solubility of this compound is a critical first step in its application, directly impacting reaction conditions, purification strategies, and formulation development.
Physicochemical Properties of this compound
A foundational understanding of the molecule's intrinsic properties is essential to predict its behavior in different solvents.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇BrN₂ | [1] |
| Molecular Weight | 235.08 g/mol | [2] |
| Melting Point | 120-121 °C | [2] |
| Boiling Point (Predicted) | 318.8±27.0 °C | [2] |
| Density (Predicted) | 1.493±0.06 g/cm³ | [2] |
The presence of two nitrogen atoms in the bipyridine core introduces polarity and sites for hydrogen bonding, while the larger aromatic system and the bromine atom contribute to its lipophilicity. The interplay of these features governs its solubility.
Theoretical Framework: The Principles of Solubility
The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[3] This concept is rooted in the intermolecular forces between the solute (this compound) and the solvent.
-
Polar Solvents: These solvents, such as water, methanol, and ethanol, have significant partial charges and can engage in dipole-dipole interactions and hydrogen bonding. Bipyridine derivatives exhibit moderate solubility in polar solvents due to the nitrogen atoms acting as hydrogen bond acceptors.[3]
-
Nonpolar Solvents: Solvents like hexane and toluene lack significant partial charges and primarily interact through weaker van der Waals forces. The solubility of polar compounds in nonpolar solvents is generally low.[3]
-
Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) have large dipole moments but do not have acidic protons to donate for hydrogen bonding. They are effective at solvating a wide range of compounds. For other bipyridine derivatives, good solubility has been observed in these solvents.[4]
The molecular structure of this compound suggests a balance of polar and nonpolar characteristics. The nitrogen atoms provide sites for interaction with polar solvents, while the brominated aromatic rings contribute to its nonpolar character.
Qualitative Solubility Profile of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water | Sparingly Soluble to Insoluble | The hydrophobic character of the brominated aromatic system is expected to dominate over the hydrogen bonding potential of the nitrogen atoms. |
| Methanol, Ethanol | Slightly Soluble to Soluble | The alkyl chains of the alcohols can interact with the aromatic rings, while the hydroxyl groups can hydrogen bond with the pyridine nitrogens. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Soluble to Very Soluble | These solvents are excellent at solvating polar organic molecules. Similar bipyridine derivatives show good solubility in DMSO and DMF.[4] |
| Acetonitrile | Slightly Soluble to Soluble | Acetonitrile is a moderately polar solvent that can engage in dipole-dipole interactions. | |
| Nonpolar | Hexane, Toluene | Insoluble to Sparingly Soluble | The overall polarity of this compound is likely too high for significant solubility in nonpolar solvents. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | These solvents are effective at dissolving a wide range of organic compounds, and related bromo-bipyridines are soluble in DCM.[6] |
A Self-Validating Experimental Protocol for Quantitative Solubility Determination
Given the absence of precise solubility data, the following robust protocol is provided for researchers to quantitatively determine the solubility of this compound in a solvent of interest. This equilibrium and gravimetric method is a reliable and widely accepted approach.[7][8]
I. Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Thermostatic shaker or water bath
-
Vials with screw caps
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks
-
Pipettes
-
Oven
II. Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to several vials. The presence of undissolved solid at the end of the equilibration period is crucial to ensure saturation.
-
Accurately add a known volume (e.g., 5.00 mL) of the desired solvent to each vial.
-
-
Equilibration:
-
Tightly seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with constant agitation. This ensures the solution reaches saturation.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (e.g., 2.00 mL) using a pre-warmed pipette to avoid premature crystallization.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Place the vial containing the filtered saturated solution in a fume hood and remove the solvent under a gentle stream of nitrogen or by using a rotary evaporator.
-
Once the bulk of the solvent has evaporated, place the vial in an oven at a temperature below the melting point of the compound (e.g., 60-70 °C) until a constant weight is achieved.
-
Allow the vial to cool to room temperature in a desiccator before weighing it on the analytical balance.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty vial from the final mass of the vial containing the dried solid.
-
The solubility can then be expressed in various units, such as g/L or mg/mL, using the following formula:
Solubility (mg/mL) = (Mass of dried solid in mg) / (Volume of supernatant collected in mL)
-
III. Self-Validation and Quality Control
-
Triplicate Measurements: Perform the entire experiment in triplicate for each solvent and temperature to ensure the reproducibility of the results.
-
Equilibration Time: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility should be constant at the later time points.
-
Visual Confirmation: Always visually inspect the equilibration vials to ensure that excess solid remains, confirming that the solution is indeed saturated.
Visualizing the Workflow and Molecular Interactions
The following diagrams illustrate the experimental workflow and the key molecular interactions governing solubility.
Caption: Experimental workflow for the quantitative determination of solubility.
Caption: Intermolecular forces influencing solubility.
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. While a precise, pre-existing dataset on its solubility is limited, the principles outlined, coupled with the detailed experimental protocol, empower researchers to generate reliable, quantitative data tailored to their specific applications. This foundational knowledge is paramount for the successful use of this compound in scientific research and development.
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Purity Analysis of Commercially Available 5-Bromo-2,4'-bipyridine: A Senior Application Scientist's Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2,4'-bipyridine is a pivotal heterocyclic building block in medicinal chemistry and materials science, frequently utilized as a ligand in catalysis and a precursor for complex active pharmaceutical ingredients (APIs). The isomeric purity and overall quality of this starting material are non-negotiable, as impurities can introduce unforeseen variables, compromise reaction yields, and lead to the formation of undesired, potentially toxic side products. This technical guide provides a comprehensive framework for the rigorous purity assessment of commercially available this compound. We delve into the causality behind experimental choices, presenting self-validating protocols for a multi-pronged analytical approach that combines chromatographic and spectroscopic techniques. This document is intended to equip researchers, quality control analysts, and drug development professionals with the expertise to confidently ascertain the purity and identity of this critical reagent.
The Genesis of Impurities: A Synthetic Perspective
To effectively analyze purity, one must first understand the potential impurities that may arise during synthesis. This compound is typically synthesized via transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings.[1][2] A common route involves the coupling of a bromopyridine with a pyridineboronic acid or stannane derivative.
This synthetic pathway, while efficient, can introduce several classes of process-related impurities:
-
Starting Materials: Incomplete reaction can leave residual 2,5-dibromopyridine, 2-bromopyridine, or 4-pyridylboronic acid.
-
Homocoupled Byproducts: Self-coupling of the starting materials can lead to the formation of 2,2'-bipyridine or 4,4'-bipyridine.
-
Isomeric Impurities: The primary challenge is often the presence of other bromo-bipyridine regioisomers (e.g., 5-Bromo-2,2'-bipyridine or 3-Bromo-2,4'-bipyridine), which can be difficult to separate due to their similar physical properties.
-
Debrominated Species: Reductive debromination during the reaction or purification can yield 2,4'-bipyridine.
-
Catalyst Residues: Trace amounts of the palladium catalyst and ligands may persist in the final product.
The following table summarizes these potential impurities and their origins.
| Impurity Class | Specific Examples | Typical Origin |
| Starting Materials | 2,5-Dibromopyridine, 4-Pyridylboronic acid | Incomplete cross-coupling reaction |
| Homocoupled Products | 2,2'-Bipyridine, 4,4'-Bipyridine | Self-coupling of reaction precursors |
| Isomeric Byproducts | 5-Bromo-2,2'-bipyridine, 3-Bromo-2,4'-bipyridine | Non-selective coupling or impure starting materials |
| Reduction Products | 2,4'-Bipyridine | Reductive debromination during synthesis/workup |
| Inorganic/Catalyst | Palladium salts, phosphine ligands | Remnants from the catalytic cycle |
The Orthogonal Approach to Purity Verification
No single analytical technique can provide a complete purity profile. A robust, self-validating system employs multiple orthogonal (different and complementary) methods. This guide focuses on a core suite of techniques: High-Performance Liquid Chromatography (HPLC) for quantitative assessment of organic impurities, Nuclear Magnetic Resonance (NMR) for structural confirmation and detection of isomers, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities, and Elemental Analysis for empirical formula verification.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
Expertise & Causality: Reversed-phase HPLC is the premier technique for quantifying the purity of substituted pyridines and separating them from structurally similar impurities.[3] The high resolving power of modern C18 columns, coupled with a gradient elution, allows for the separation of compounds with minor polarity differences, such as regioisomers. UV detection is ideal as the bipyridine system possesses a strong chromophore. The choice of a mild acidic mobile phase (e.g., with phosphoric or formic acid) ensures the pyridine nitrogens are protonated, leading to sharp, symmetrical peak shapes and reproducible retention times.
Caption: High-Performance Liquid Chromatography (HPLC) Workflow.
Detailed Experimental Protocol: HPLC Purity of this compound
-
Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 15 20.0 80 25.0 80 25.1 15 | 30.0 | 15 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Sample Solution: Accurately weigh approximately 10 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a concentration of 0.1 mg/mL.
-
-
System Suitability (Self-Validation):
-
Analysis & Calculation:
-
Inject the sample solution and record the chromatogram for 30 minutes.
-
Calculate the percentage purity using the area normalization method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Arbiter
Expertise & Causality: ¹H NMR spectroscopy is indispensable for confirming the structural identity of the main component and identifying isomeric impurities. The chemical shifts and coupling patterns of the protons on the two pyridine rings provide a unique fingerprint. Isomers like 5-Bromo-2,2'-bipyridine will exhibit a distinctly different spectrum compared to the 2,4'-bipyridine target. Furthermore, quantitative NMR (qNMR) can be employed for an absolute purity assessment by integrating the analyte signals against a certified internal standard of known concentration.[4] This approach overcomes the limitations of HPLC's area percent method, which assumes all components have an identical response factor and is blind to non-UV active impurities.[4]
Caption: Nuclear Magnetic Resonance (NMR) Spectroscopy Workflow.
Detailed Experimental Protocol: ¹H NMR of this compound
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm).
-
-
Acquisition Parameters:
-
Pulse Program: Standard ¹H acquisition.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-32 scans to ensure a good signal-to-noise ratio.
-
Relaxation Delay (d1): 5 seconds to allow for full relaxation of protons for accurate integration.
-
-
Data Processing and Interpretation:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals. The relative integrals should correspond to the number of protons in each environment.
-
Expected ¹H NMR Spectrum: The spectrum should show distinct signals for the 7 aromatic protons. Protons on the brominated ring will have different chemical shifts and coupling constants compared to those on the unsubstituted ring. Look for small, unassigned peaks in the aromatic region that could indicate isomeric or other related impurities.
-
Complementary Techniques for Comprehensive Analysis
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Causality: GC-MS is highly effective for identifying volatile and semi-volatile impurities. While this compound itself has a relatively high boiling point, this technique is excellent for detecting lower-boiling point impurities such as residual solvents or unreacted starting materials like 2-bromopyridine. The mass spectrometer provides definitive identification of eluted peaks based on their mass-to-charge ratio and fragmentation patterns.
Elemental Analysis (CHN+Br)
Expertise & Causality: Elemental analysis provides the empirical formula of the compound by measuring the percentage of Carbon, Hydrogen, and Nitrogen. For halogenated compounds, specialized combustion tubes and scrubbing reagents (e.g., silver tungstate) are required to capture the halogen and prevent interference.[5][6] A result that matches the theoretical values for C₁₀H₇BrN₂ (C: 51.10%, H: 3.00%, N: 11.92%) provides strong evidence of the compound's elemental composition and the absence of significant inorganic impurities or solvates.
Summary and Recommendations
A comprehensive purity analysis of commercial this compound is a critical due diligence step in any research or development pipeline. Relying on a single Certificate of Analysis is insufficient; independent verification is paramount.
| Analytical Technique | Primary Purpose | Strengths | Limitations |
| HPLC-UV | Quantify organic purity and separate isomers | High resolution, high sensitivity, excellent for quantitative analysis.[3] | Requires a chromophore, relative quantification unless using standards. |
| ¹H NMR | Confirm structure, identify isomers | Provides detailed structural information, can be made absolute (qNMR).[4] | Lower sensitivity than HPLC, complex spectra can be difficult to interpret. |
| GC-MS | Identify volatile/semi-volatile impurities | Excellent for identifying known and unknown volatile compounds. | Not suitable for non-volatile or thermally labile compounds. |
| Elemental Analysis | Verify empirical formula | Confirms elemental composition, detects inorganic impurities. | Provides no information on isomeric purity or minor organic impurities. |
As a Senior Application Scientist, my recommendation is to always perform, at a minimum, HPLC and ¹H NMR analysis on any new batch of this compound. The HPLC provides the quantitative purity value with respect to organic impurities, while the ¹H NMR confirms the structural identity and, crucially, the isomeric purity. This orthogonal, self-validating approach ensures the quality and reliability of your starting material, safeguarding the integrity of your downstream experiments and development programs.
References
-
Arkivoc. (2019). Synthesis and characterization of a new ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction. [Online] Available at: [Link]
-
PubChem. 5-Bromo-2,2'-bipyridine. [Online] Available at: [Link]
-
Gelest. Elemental analysis of organic compounds with the use of automated CHNS analyzers. [Online] Available at: [Link]
-
ResearchGate. (2025). Preparation of 5-Brominated and 5,5'-Dibrominated 2,2'-Bipyridines and 2,2'-Bipyrimidines. [Online] Available at: [Link]
-
MDPI. (2021). Recent Progress on the Synthesis of Bipyridine Derivatives. [Online] Available at: [Link]
-
ACS Publications. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. [Online] Available at: [Link]
Sources
An In-depth Technical Guide to 5-Bromo-2,4'-bipyridine: Health, Safety, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2,4'-bipyridine is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring two pyridine rings with a bromine substituent, allows for a variety of chemical modifications, most notably through cross-coupling reactions. This guide provides a comprehensive overview of the health and safety information for this compound, along with detailed experimental protocols for its use, to ensure its safe and effective handling in a research and development setting.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 106047-33-0 | [1] |
| Molecular Formula | C₁₀H₇BrN₂ | [1] |
| Molecular Weight | 235.08 g/mol | [1] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents such as ethanol and dichloromethane. | Inferred from related compounds[2] |
Health and Safety Information
While specific toxicological data for this compound is limited, information from closely related isomers, such as 5-Bromo-2,2'-bipyridine, and the general toxicology of brominated pyridines can be used to infer potential hazards. Some sources explicitly state that there is no data available for the GHS classification of this compound.[1]
Hazard Classification (Inferred)
Based on data for 5-Bromo-2,2'-bipyridine, the following GHS classifications are likely applicable. It is crucial to handle this compound with the assumption that it possesses these hazards until specific data becomes available.
| Hazard Class | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[3][4] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[3] |
Routes of Exposure and Health Effects
-
Inhalation: May cause respiratory irritation.[3] Inhalation of dust should be avoided.
-
Skin Contact: Causes skin irritation.[3][4] Prolonged or repeated contact may lead to dermatitis.
-
Eye Contact: Causes serious eye irritation.[3][4] Direct contact can result in redness, pain, and potential damage.
-
Ingestion: The toxicity of ingested this compound is not fully characterized. However, given the general toxicity of pyridine derivatives, ingestion should be avoided.
Safe Handling and Storage
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential when handling this compound.
Caption: Recommended PPE and safe work practices for handling this compound.
Storage Requirements
-
Store in a cool, dry, and well-ventilated area.
-
Keep containers tightly closed when not in use.
-
Store away from incompatible materials such as strong oxidizing agents.
-
Protect from light.
Emergency Procedures
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[3] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill and Leak Procedures
-
Minor Spills:
-
Wear appropriate PPE.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Place the contaminated material in a sealed container for disposal.
-
Clean the spill area with a suitable solvent.
-
-
Major Spills:
-
Evacuate the area and prevent entry.
-
Ensure adequate ventilation.
-
Contact environmental health and safety personnel.
-
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Hazardous Combustion Products: May emit toxic fumes of carbon oxides, nitrogen oxides, and hydrogen bromide under fire conditions.
-
Fire-Fighting Instructions: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Reactivity and Incompatibility
-
Chemical Stability: Stable under recommended storage conditions.
-
Incompatible Materials: Strong oxidizing agents.
-
Hazardous Decomposition Products: Thermal decomposition may produce carbon oxides, nitrogen oxides, and hydrogen bromide.
-
Hazardous Polymerization: Will not occur.
Experimental Protocols
This compound is a key intermediate in the synthesis of more complex molecules, primarily through palladium-catalyzed cross-coupling reactions.
General Procedure for Suzuki Cross-Coupling
This protocol describes a typical Suzuki cross-coupling reaction to form a C-C bond at the 5-position of the bipyridine.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: A schematic representation of the Suzuki cross-coupling reaction with this compound.
General Procedure for Stille Cross-Coupling
This protocol outlines a typical Stille cross-coupling reaction.
Materials:
-
This compound
-
Organostannane reagent (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%)
-
Solvent (e.g., anhydrous toluene or DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound and the palladium catalyst.
-
Add the anhydrous solvent, followed by the organostannane reagent.
-
Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes or by using the freeze-pump-thaw method.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride (to precipitate tin byproducts).
-
Stir the mixture vigorously for 1-2 hours, then filter through a pad of celite.
-
Extract the filtrate with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the product by column chromatography.
Analytical Methods
The characterization of this compound and its reaction products typically involves a combination of chromatographic and spectroscopic techniques.
| Analytical Technique | Purpose | Typical Parameters |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and reaction monitoring. | Column: C18 reverse-phase. Mobile Phase: Acetonitrile/water gradient with an acid modifier (e.g., formic acid). Detection: UV at a suitable wavelength (e.g., 254 nm).[5] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment and identification of volatile impurities. | Column: Non-polar or medium-polarity capillary column. Carrier Gas: Helium or hydrogen.[6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation. | ¹H and ¹³C NMR in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). |
| Mass Spectrometry (MS) | Molecular weight determination and structural confirmation. | Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Analysis of characteristic vibrational frequencies. |
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Waste should be handled as hazardous chemical waste.
Conclusion
This compound is a valuable reagent for the synthesis of complex organic molecules. While specific health and safety data are not extensively available, a cautious approach based on the known hazards of similar brominated pyridine compounds is essential. By adhering to the safe handling procedures, utilizing appropriate personal protective equipment, and following established experimental protocols, researchers can safely and effectively employ this compound in their work.
References
- Apollo Scientific. (n.d.).
- Benchchem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-5-bromo-4-methylpyridine.
-
MDPI. (2023). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 28(15), 5731. Retrieved from [Link]
- Benchchem. (n.d.). A Comparative Guide to the Analytical Characterization of 2-Amino-5-bromo-4-methylpyridine.
-
MDPI. (2019). Synthesis and characterization of a new ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction. Arkivoc, 2020(1), 1-12. Retrieved from [Link]
-
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. Retrieved from [Link]
- Benchchem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for 4-Bromo-2-methylpyridine.
-
Organic Syntheses. (n.d.). 5-Methyl-2,2'-Bipyridine. Retrieved from [Link]
-
ACS Publications. (2002). Preparation of 5-Brominated and 5,5'-Dibrominated 2,2'-Bipyridines and 2,2'-Bipyrimidines. The Journal of Organic Chemistry, 67(2), 443-449. Retrieved from [Link]
-
PubMed. (2012). A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings. Nature Protocols, 7(11), 2034-2042. Retrieved from [Link]
- Benchchem. (n.d.). Application Notes and Protocols: Leveraging 2-Bromo-5-methylpyridin-4-amine in Drug Discovery.
-
ResearchGate. (2009). Improved synthesis of 4-bromo-2,2′-bipyridine: A start material for low-molecular-weight model compounds. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-2,2'-bipyridine. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 5-Bromo-2,4'-bipyridine
Introduction: The Strategic Importance of 5-Aryl-2,4'-bipyridines
The bipyridine scaffold is a cornerstone in modern chemistry, with its derivatives being fundamental components in a vast array of applications. These include roles as ligands in transition-metal catalysis, components of photosensitizers, and as foundational structures in supramolecular chemistry.[1][2] In the realm of drug discovery and medicinal chemistry, functionalized bipyridines are recognized for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5][6]
The 2,4'-bipyridine isomer, in particular, offers a unique, non-symmetrical framework that has been explored for creating novel materials and therapeutic agents. The introduction of an aryl group at the 5-position of the 2,4'-bipyridine core via the Suzuki-Miyaura cross-coupling reaction is a powerful strategy for generating molecular diversity. This reaction allows for the precise installation of a wide range of substituents, enabling the fine-tuning of the electronic, steric, and pharmacokinetic properties of the final compound. 5-Bromo-2,4'-bipyridine serves as a versatile and readily available starting material for this transformation, making it a key building block for accessing a library of novel 5-aryl-2,4'-bipyridine derivatives.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in Suzuki coupling reactions. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-proven protocol, and offer insights into optimizing reaction conditions for the successful synthesis of 5-aryl-2,4'-bipyridines.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound.[7] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl bromide (this compound) to a Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, resulting in the formation of a Pd(II) intermediate. This is often the rate-determining step of the reaction.
-
Transmetalation: In this step, the organic group from the organoboron species (e.g., an arylboronic acid) is transferred to the palladium center. The presence of a base is crucial for this step, as it activates the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium.
-
Reductive Elimination: The final step of the catalytic cycle is the reductive elimination of the newly formed biaryl product. The two organic groups on the palladium center couple, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Optimized Reaction Parameters for Coupling with this compound
The success of a Suzuki coupling reaction is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. For a substrate like this compound, which contains nitrogen atoms that can coordinate to the palladium center and potentially inhibit the catalyst, the choice of these parameters is particularly critical.[3]
| Component | Recommended Options | Rationale and Key Considerations |
| Palladium Source | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | Pd(PPh₃)₄ is a pre-formed Pd(0) catalyst and is often effective, though it can be air-sensitive. PdCl₂(dppf) is an air-stable Pd(II) pre-catalyst that is reduced in situ to the active Pd(0) species; the dppf ligand is often beneficial for heteroaromatic couplings. Pd(OAc)₂ is another common Pd(II) source that requires a ligand. |
| Ligand | PPh₃, dppf, SPhos, XPhos | PPh₃ (triphenylphosphine) is a standard, cost-effective ligand. dppf (1,1'-bis(diphenylphosphino)ferrocene) is a bidentate ligand that can stabilize the palladium catalyst and promote reductive elimination. SPhos and XPhos are bulky, electron-rich biaryl phosphine ligands that are highly effective for challenging cross-coupling reactions, including those involving heteroaromatic halides. |
| Base | Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃ | An inorganic base is required to activate the boronic acid. Na₂CO₃ and K₂CO₃ are commonly used and effective. K₃PO₄ and Cs₂CO₃ are stronger bases that can be beneficial for less reactive boronic acids or aryl chlorides. The base is typically used in a 2-3 fold excess. |
| Solvent System | Toluene/Ethanol/Water, Dioxane/Water, DMF | A mixture of an organic solvent and water is often optimal. Water is necessary to dissolve the inorganic base and facilitate the formation of the boronate species. Toluene and Dioxane are common organic solvents for Suzuki reactions. DMF can also be used and may be beneficial for substrates with poor solubility. Degassing the solvent is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. |
| Temperature | 80-110 °C | The reaction is typically heated to ensure a reasonable reaction rate. The optimal temperature will depend on the specific solvent system and the reactivity of the coupling partners. |
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid. It is recommended to perform a small-scale test reaction to optimize conditions for a specific arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Na₂CO₃, 2-3 equivalents)
-
Solvent (e.g., Toluene/Ethanol/Water in a 3:1:1 ratio)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes, dichloromethane)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle or oil bath
-
Standard glassware for workup and purification
Sources
- 1. Recent Progress on the Synthesis of Bipyridine Derivatives [mdpi.com]
- 2. preprints.org [preprints.org]
- 3. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bipyridine Ruthenium(II) Complexes with Halogen-Substituted Salicylates: Synthesis, Crystal Structure, and Biological Activity [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
Stille Coupling Protocols for 5-Bromo-2,4'-bipyridine: A Detailed Application Note for Researchers
Introduction: The Strategic Importance of Bipyridine Scaffolds and the Stille Coupling
Bipyridine derivatives are foundational scaffolds in modern chemistry, serving as critical ligands in catalysis, building blocks for photosensitizers, and core components of supramolecular architectures and biologically active molecules.[1] The targeted synthesis of functionalized bipyridines is therefore a paramount objective for researchers in drug development and materials science. Among the arsenal of cross-coupling reactions, the Stille coupling offers a robust and versatile method for forging carbon-carbon bonds.[2][3] This palladium-catalyzed reaction between an organostannane and an organic halide is distinguished by its tolerance of a wide array of functional groups and its relatively mild reaction conditions, making it particularly suitable for complex molecule synthesis.[2][4]
This application note provides a comprehensive guide to the Stille coupling of 5-Bromo-2,4'-bipyridine, a versatile building block for creating more elaborate molecular structures. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and discuss the critical parameters that ensure a successful and reproducible synthesis.
Mechanistic Overview: The Palladium Catalytic Cycle
The Stille coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][5] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate.[2][5] The reactivity of the organic halide is a key factor, with reactivity generally following the trend I > Br > Cl.[5] For this compound, the bromine atom provides a good balance of reactivity and stability.
-
Transmetalation: The organostannane reagent then exchanges its organic group with the halide on the palladium center.[2][5] This is often the rate-determining step of the reaction. The rate of transfer of the organic group from tin follows the general trend: alkynyl > alkenyl > aryl > allyl ≈ benzyl > alkyl.[6]
-
Reductive Elimination: The two organic groups on the palladium intermediate couple and are expelled from the coordination sphere, forming the desired carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][5]
Below is a diagram illustrating the catalytic cycle for the Stille coupling of this compound with a generic organostannane (R-SnBu₃).
Caption: The catalytic cycle of the Stille coupling reaction.
Experimental Protocols: A Guide to Best Practices
The success of a Stille coupling reaction hinges on the careful selection of reagents and reaction conditions. Below are two detailed protocols for the coupling of this compound with an aryl- and a vinylstannane, respectively.
Protocol 1: Coupling with an Arylstannane
This protocol details the synthesis of 5-Aryl-2,4'-bipyridine.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Comments |
| This compound | >97% | Various | Ensure dryness before use. |
| Aryl-tributylstannane | >95% | Various | Handle with care due to toxicity.[1][2] |
| Pd(PPh₃)₄ (Tetrakis) | >98% | Various | Air-sensitive; handle under an inert atmosphere. |
| Anhydrous Dioxane | DriSolv® or similar | Various | Degas thoroughly before use. |
| Anhydrous Lithium Chloride (LiCl) | >99% | Various | Dry in an oven before use. |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq), aryl-tributylstannane (1.1 mmol, 1.1 eq), and anhydrous LiCl (3.0 mmol, 3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent and Catalyst Addition: Add anhydrous, degassed dioxane (10 mL) via syringe. Follow with the addition of Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and wash with a saturated aqueous solution of potassium fluoride (KF) (2 x 20 mL) to remove tin byproducts.[4]
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 5-Aryl-2,4'-bipyridine.
Protocol 2: Coupling with a Vinylstannane
This protocol is optimized for the synthesis of 5-Vinyl-2,4'-bipyridine derivatives.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Comments |
| This compound | >97% | Various | Ensure dryness before use. |
| Vinyl-tributylstannane | >95% | Various | Handle with care due to toxicity.[1][2] |
| Pd₂(dba)₃ | >97% | Various | Less air-sensitive than Pd(PPh₃)₄ but should be handled with care. |
| Tri(2-furyl)phosphine (TFP) | >98% | Various | An electron-rich ligand that can accelerate the reaction. |
| Anhydrous Toluene | DriSolv® or similar | Various | Degas thoroughly before use. |
| Copper(I) Iodide (CuI) | >98% | Various | Can act as a co-catalyst to enhance the reaction rate.[1][6] |
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or under a stream of argon, add Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), Tri(2-furyl)phosphine (0.1 mmol, 10 mol%), and CuI (0.1 mmol, 10 mol%) to a flame-dried Schlenk flask.
-
Reagent Addition: Remove the flask from the glovebox and add this compound (1.0 mmol, 1.0 eq) and anhydrous, degassed toluene (10 mL).
-
Stannane Addition: Add the vinyl-tributylstannane (1.2 mmol, 1.2 eq) via syringe.
-
Reaction: Heat the mixture to 80 °C and stir.
-
Monitoring: Monitor the reaction by TLC or GC-MS. Reactions with vinylstannanes are often faster, typically complete within 4-12 hours.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Causality Behind Experimental Choices: A Deeper Dive
The selection of each component in a Stille coupling protocol is critical for its success. Here, we rationalize the choices made in the provided protocols.
The Palladium Catalyst and Ligands:
-
Pd(PPh₃)₄: A reliable and commonly used Pd(0) source. The triphenylphosphine ligands are moderately electron-rich and provide good stability to the catalyst.[5]
-
Pd₂(dba)₃ with TFP: This combination allows for the in situ formation of the active Pd(0)Lₙ species. Tri(2-furyl)phosphine is a more electron-rich ligand than PPh₃, which can facilitate the oxidative addition step, especially with less reactive bromides.[6] The use of sterically hindered, electron-rich ligands often accelerates the coupling.[6]
Solvents:
-
Dioxane and Toluene: These are common solvents for Stille couplings due to their ability to dissolve the reagents and their relatively high boiling points, which allow for heating to drive the reaction. They are also non-polar aprotic solvents that are compatible with the reaction mechanism.
Additives:
-
Lithium Chloride (LiCl): LiCl is often used to accelerate the transmetalation step.[5] It is believed to function by coordinating to the palladium center, facilitating the displacement of the halide, or by forming a more reactive organostannane species.
-
Copper(I) Iodide (CuI): The addition of CuI as a co-catalyst can significantly increase the reaction rate.[1][6] While its exact role is not fully understood, it is proposed to act as a scavenger for excess phosphine ligands or to facilitate the transmetalation step via a copper-tin intermediate.[1]
Troubleshooting and Optimization
Even with optimized protocols, challenges can arise. The following table outlines common issues and potential solutions.
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, poor quality reagents, low temperature. | Use a fresh batch of catalyst, ensure reagents are pure and dry, and increase the reaction temperature incrementally. |
| Homocoupling of the Stannane | Reaction conditions are too harsh. | Lower the reaction temperature, use a less reactive catalyst/ligand system, or add a phosphine scavenger like CuI. |
| Protodestannylation | Presence of acidic protons (e.g., from water). | Ensure all reagents and solvents are rigorously dried. |
| Difficulty in Purification | Residual tin byproducts. | Perform multiple washes with aqueous KF or use alternative work-up procedures.[4] |
Visualization of the Experimental Workflow
The following diagram outlines the general workflow for performing a Stille coupling reaction.
Caption: General experimental workflow for the Stille coupling.
Conclusion
The Stille coupling is a powerful tool for the functionalization of this compound, enabling the synthesis of a diverse range of derivatives for various applications. By understanding the underlying mechanism and carefully selecting the reaction components, researchers can achieve high yields and reproducible results. The protocols and insights provided in this application note serve as a comprehensive guide for scientists and professionals in the field of drug development and materials science to effectively utilize this important cross-coupling reaction.
References
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(37), 4704-4734. [Link]
-
Wikipedia. (n.d.). Stille reaction. [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. [Link]
-
Yoon, J., et al. (2023). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 28(3), 1383. [Link]
-
NROChemistry. (n.d.). Stille Coupling. [Link]
-
Al-Masum, M., & Al-Muntaser, A. (2019). Synthesis and characterization of a new ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction. Arkivoc, 2019(6), 166-177. [Link]
-
Heller, M., & Schubert, U. S. (2003). Functionalized 2,2'-Bipyridines and 2,2':6',2''-Terpyridines via Stille-Type Cross-Coupling Procedures. The Journal of Organic Chemistry, 68(20), 7851-7859. [Link]
-
Chem Help ASAP. (2020). Stille cross-coupling reaction. YouTube. [Link]
-
Myers, A. (n.d.). The Stille Reaction. Chem 115. [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes & Protocols for the Synthesis of Metal Complexes with 5-Bromo-2,4'-bipyridine Ligands
Introduction: The Strategic Role of 5-Bromo-2,4'-bipyridine in Modern Coordination Chemistry
Bipyridine derivatives are foundational ligands in coordination chemistry, prized for their ability to form stable chelate complexes with a vast array of transition metals.[1][2][3] These complexes are central to numerous applications, including catalysis, advanced materials, and medicine.[4][5][6] The ligand this compound introduces two key features that make it particularly valuable for researchers and drug development professionals:
-
Asymmetric Coordination: Unlike the more common 2,2'- or 4,4'-bipyridines, the 2,4'-linkage provides an asymmetric coordination environment. This inherent lack of symmetry can lead to unique electronic properties and stereochemical outcomes in the resulting metal complexes.
-
Reactive Functional Handle: The bromine atom at the 5-position is not merely a passive substituent. It serves as a versatile synthetic handle for post-complexation modification via cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira).[7][8] This allows for the covalent attachment of other functional moieties, the construction of elaborate supramolecular structures, or the tethering of the complex to biological targets.
This guide provides a comprehensive overview of the synthesis, characterization, and application of metal complexes featuring the this compound ligand. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.
Ligand Availability and Synthesis
While this compound may be commercially available from various chemical suppliers, its synthesis in the laboratory is often achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a common and effective method.
Protocol 2.1: Representative Synthesis of this compound via Suzuki Coupling
This protocol describes the coupling of 2-bromo-5-chloropyridine with 4-pyridylboronic acid. The chlorine is subsequently reduced. A more direct route would involve coupling 5-bromo-2-chloropyridine with 4-pyridylboronic acid, but the following illustrates the general principles.
Causality: The Suzuki reaction is chosen for its high functional group tolerance and generally high yields. The palladium catalyst, in conjunction with a phosphine ligand, facilitates the oxidative addition, transmetalation, and reductive elimination steps that constitute the catalytic cycle. A base is required to activate the boronic acid for transmetalation.
-
Materials:
-
5-Bromo-2-chloropyridine
-
4-Pyridylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene and Water (as solvents)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a round-bottom flask, add 5-bromo-2-chloropyridine (1.0 eq), 4-pyridylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).
-
Add a 4:1 mixture of toluene and water.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 20-30 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03-0.05 eq) under a positive pressure of inert gas.
-
Heat the reaction mixture to reflux (approx. 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel, add water, and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by column chromatography on silica gel or by recrystallization to yield pure this compound.
-
Synthesis of Metal Complexes: Core Principles and Protocols
The synthesis of a metal complex involves the reaction of the this compound ligand (L) with a suitable metal salt precursor. The final structure of the complex is dictated by the choice of metal, the ligand-to-metal stoichiometry, and the reaction conditions.
Foundational Concepts
-
Metal Precursor Selection: The choice of metal salt (e.g., RuCl₃·xH₂O, K₂PtCl₄, Re(CO)₅Br, Cu(NO₃)₂, NiCl₂·6H₂O) is the primary determinant of the complex's core properties. The counter-ion (anion) can also play a role; weakly coordinating anions like PF₆⁻, ClO₄⁻, or BF₄⁻ are often used when an isolated cationic complex is desired.
-
Stoichiometric Control: The molar ratio of ligand to metal is critical. For an octahedral metal center, a 1:1 ratio might yield a complex like [M(L)Cl₄], a 2:1 ratio can produce [M(L)₂Cl₂], and a 3:1 ratio can lead to a fully coordinated [M(L)₃]²⁺ species.
-
Solvent and Temperature: Solvents must dissolve both the ligand and the metal salt to facilitate the reaction. Alcohols (ethanol, methanol), acetonitrile, and dimethylformamide (DMF) are common choices. Many complexation reactions require heating (reflux) to overcome the kinetic barrier of ligand exchange at the metal center. Microwave-assisted synthesis can significantly shorten reaction times.[9]
Diagram: General Workflow for Metal Complex Synthesis
The following diagram outlines the logical flow from starting materials to a fully characterized metal complex.
Caption: Workflow for the synthesis and validation of a metal complex.
Protocol 3.2: Synthesis of a fac-Rhenium(I) Tricarbonyl Complex
This protocol details the synthesis of fac-[Re(5-Br-2,4'-bpy)(CO)₃Br], a common structural motif in photophysical and medicinal studies.
-
Rationale: Rhenium(I) tricarbonyl complexes with diimine ligands are well-studied for their luminescent properties and potential as anticancer agents.[10] The reaction proceeds by the substitution of two carbonyl ligands from the starting material [Re(CO)₅Br] by the bidentate this compound ligand.
-
Materials:
-
Pentacarbonylbromorhenium(I) [Re(CO)₅Br]
-
This compound
-
High-boiling point solvent (e.g., Toluene or Xylene)
-
-
Procedure:
-
In a Schlenk flask, suspend pentacarbonylbromorhenium(I) (1.0 eq) in toluene.
-
Add a solution of this compound (1.05 eq) in toluene.
-
Fit the flask with a reflux condenser and heat the mixture to reflux under a nitrogen atmosphere. The reaction should be performed in a well-ventilated fume hood.
-
Maintain reflux for 2-4 hours. The progress of the reaction can often be observed by the precipitation of the product as a solid.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold toluene and then diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum. Further purification is typically not necessary, but recrystallization from a solvent like dichloromethane/hexane can be performed if needed.
-
Characterization of Synthesized Complexes
Unambiguous characterization is essential to confirm the identity, structure, and purity of the synthesized metal complex. A combination of spectroscopic and analytical techniques is required.
Table 1: Key Characterization Techniques and Their Purpose
| Technique | Purpose & Expected Observations |
| ¹H NMR Spectroscopy | Confirms ligand coordination. Protons on the bipyridine ring, especially those near the coordinating nitrogen atoms, will experience a significant downfield shift compared to the free ligand. |
| Mass Spectrometry (ESI-MS) | Determines the mass-to-charge ratio (m/z) of the complex, confirming its molecular weight and isotopic distribution pattern characteristic of the metal center. |
| FT-IR Spectroscopy | For carbonyl complexes (e.g., Re or Ru), this technique is crucial for observing the C≡O stretching frequencies. Coordination to the metal results in characteristic shifts of these bands. |
| UV-Vis Spectroscopy | Provides information on the electronic structure. Key features often include ligand-centered (π-π*) transitions in the UV region and Metal-to-Ligand Charge Transfer (MLCT) bands in the visible region.[8] |
| Elemental Analysis (CHN) | Quantifies the percentage of Carbon, Hydrogen, and Nitrogen. The experimental values must match the calculated values for the proposed formula to confirm purity. |
| Single-Crystal X-ray Diffraction | Provides definitive proof of the molecular structure, including bond lengths, bond angles, and the overall coordination geometry around the metal center. |
Data Summary: Representative Synthetic Parameters
The following table provides a comparative summary of hypothetical experimental conditions for synthesizing various metal complexes with this compound (L).
Table 2: Summary of Synthesis Parameters for M(L) Complexes
| Target Complex | Metal Salt Precursor | L:M Ratio | Solvent | Temp. (°C) | Typical Yield (%) |
| [Ru(L)₂(Cl)₂] | RuCl₃·xH₂O | 2.1 : 1 | DMF | 150 | 70-85 |
| [Pt(L)(Cl)₂] | K₂PtCl₄ | 1.1 : 1 | Water/DMF | 80 | 80-95 |
| [Cu(L)₂(NO₃)₂] | Cu(NO₃)₂·3H₂O | 2.0 : 1 | Ethanol | RT | >90 |
| ₂ | NiCl₂·6H₂O, NH₄PF₆ | 3.0 : 1 | Methanol | Reflux | 75-90 |
| fac-[Re(L)(CO)₃Br] | Re(CO)₅Br | 1.05 : 1 | Toluene | Reflux | 85-95 |
Applications and Future Directions
The metal complexes of this compound are not end-points but are versatile platforms for further innovation. The presence of the bromine atom is the key to unlocking advanced applications.
-
Building Blocks for Functional Materials: The bromo-functionalized complex can be used in polymerization reactions or coupled to other molecules to create photosensitizers for dye-sensitized solar cells (DSSCs), emissive materials for OLEDs, or components of metal-organic frameworks (MOFs).[7][8]
-
Probes and Therapeutic Agents: In drug development, the bromine allows for the attachment of targeting vectors (e.g., peptides, antibodies) or other pharmacophores. This post-synthetic modification strategy is powerful for developing targeted anticancer agents or antimicrobial compounds.[10][11]
-
Catalysis: The electronic properties of the metal center can be fine-tuned by coupling different electron-donating or electron-withdrawing groups at the 5-position, allowing for the rational design of catalysts for specific organic transformations.
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Metal Complexes Using Diamino-bipyridine Ligands.
- BenchChem. (2025). Synthesis of Metal Complexes with 3,3'-Bipyridine, 1-oxide: Application Notes and Protocols.
- Kim, J. et al. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. PMC, NIH.
- Apps, M. G. et al. (2022). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. JoVE.
- Organic Syntheses Procedure. 2,2'-Bipyridine.
- Tour, J. M. et al. (2002). Preparation of 5-Brominated and 5,5'-Dibrominated 2,2'-Bipyridines and 2,2'-Bipyrimidines. The Journal of Organic Chemistry, ACS Publications.
- Slebodnick, C. et al. (2012). A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings. PubMed.
- ResearchGate. (2002). Preparation of 5-Brominated and 5,5'-Dibrominated 2,2'-Bipyridines and 2,2'-Bipyrimidines.
- ChemRxiv. (n.d.). Synthesis, characterization, and in vivo evaluation of the anticancer activity of a series of 5- and 6-(halomethyl)-2,2'- bipyridine rhenium tricarbonyl complexes.
- Ossila. 5,5'-Dibromo-2,2'-bipyridine.
- MDPI. (n.d.). Recent Progress on the Synthesis of Bipyridine Derivatives.
- Guidechem. This compound 106047-33-0 wiki.
- BenchChem. (2025). A Comparative Guide to Metal Complexes with Diverse Bipyridine Ligands for Researchers and Drug Developers.
- Zibaseresht, R. (2019). Synthesis and characterization of a new ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction. Arkivoc.
- Janiak, C. et al. (n.d.). 5,59-Diamino-2,29-bipyridine Metal Complexes Assembled into Multidimensional Networks via Hydrogen Bonding and π–π Stacking Interactions. FULL PAPER.
- WJPMR. (2019). APPLICATION OF TRANSITION METAL COMPLEX IN MEDICINE.
- PMC, PubMed Central. (n.d.). Metal Complexes for Therapeutic Applications.
- Inorganics. (n.d.). Importance of Coordination Chemistry in Anticancer, Antimicrobial, and Antioxidant Therapy: A Review.
- MDPI. (n.d.). Metal-Based Compounds: Relevance for the Biomedical Field.
- ResearchGate. (2025). Ruthenium complexes with 2,2′-, 2,4′- and 4,4′-bipyridine ligands: The role of bipyridine coordination modes and halide ligands.
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- 5. Metal Complexes for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for Utilizing 5-Bromo-2,4'-bipyridine Derivatives in Photovoltaic Devices
<
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for efficient and cost-effective renewable energy sources has positioned photovoltaic technology at the forefront of scientific research. Within this field, the molecular engineering of components for dye-sensitized solar cells (DSSCs) and perovskite solar cells (PSCs) is a critical area of development. Bipyridine derivatives, in particular, have garnered significant attention due to their versatile coordination chemistry and tunable electronic properties.[1] Among these, 5-Bromo-2,4'-bipyridine serves as a valuable building block for creating sophisticated ligands and functional materials designed to enhance the performance of photovoltaic devices.[2][3]
The strategic incorporation of bromine atoms onto the bipyridine scaffold provides a reactive handle for further chemical modifications, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[4][5][6] This allows for the synthesis of a diverse library of derivatives with tailored photophysical and electrochemical properties. In DSSCs, these derivatives are integral to the design of ruthenium(II) and other metal-based photosensitizers, where they can act as ancillary or anchoring ligands.[7][8][9] The structure of these ligands profoundly influences the light-harvesting capabilities, electron transfer dynamics, and overall stability of the device.[8][10] In the burgeoning field of perovskite solar cells, bipyridine derivatives are being explored as passivating agents to heal defects at the perovskite surface and as components of hole-transporting materials (HTMs), thereby improving both efficiency and longevity.[2]
This document provides a comprehensive guide for researchers on the application of this compound derivatives in photovoltaic devices. It offers detailed protocols for the synthesis of functionalized bipyridine ligands, their integration into both DSSCs and PSCs, and the subsequent characterization of the fabricated devices. By explaining the causality behind experimental choices and providing self-validating protocols, this guide aims to empower researchers to innovate and advance the field of solar energy conversion.
PART 1: Synthesis of Functionalized Bipyridine Ligands via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, making it ideal for the synthesis of complex bipyridine derivatives from this compound.[4][11] This reaction typically involves the coupling of an organohalide (in this case, this compound) with an organoboron compound in the presence of a palladium catalyst and a base.[6]
A key challenge in the synthesis of bipyridine derivatives is the potential for the bipyridine product to coordinate with the palladium catalyst, which can inhibit its catalytic activity and lead to lower yields.[11] Therefore, careful selection of the catalyst, ligands, and reaction conditions is crucial for a successful synthesis.[5]
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the synthesis of a functionalized 2,4'-bipyridine derivative. The specific boronic acid or ester will determine the final product.
Materials:
-
This compound
-
Desired pyridyl or phenyl boronic acid or pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Anhydrous and deoxygenated solvents
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1 equivalent), the boronic acid or ester (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
-
Add the anhydrous, deoxygenated solvent via cannula or syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (typically 12-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired functionalized 2,4'-bipyridine derivative.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
PART 2: Application in Dye-Sensitized Solar Cells (DSSCs)
In DSSCs, bipyridine ligands are crucial components of the sensitizing dye, which is responsible for light absorption and electron injection into a semiconductor photoanode (typically TiO₂).[7] The this compound can be functionalized to create ancillary ligands that modulate the dye's photophysical and electrochemical properties or anchoring ligands that bind the dye to the TiO₂ surface.[12]
Protocol 2: Fabrication of a Dye-Sensitized Solar Cell
This protocol details the steps for constructing a DSSC using a custom-synthesized ruthenium bipyridyl dye.
Materials:
-
Fluorine-doped Tin Oxide (FTO) coated glass
-
Titanium dioxide (TiO₂) paste
-
Custom-synthesized ruthenium bipyridyl dye solution (in a suitable solvent like ethanol)
-
Counter electrode (e.g., platinum-coated FTO glass)
-
Iodide/triiodide-based electrolyte
-
Surlyn or other thermoplastic sealant
-
Screen printer or doctor blade
-
Furnace for sintering
-
Hot plate
Procedure:
-
Photoanode Preparation:
-
Clean the FTO glass substrates thoroughly by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol.
-
Apply the TiO₂ paste onto the conductive side of the FTO glass using a screen printer or doctor blade technique to create a uniform film.[13]
-
Dry the TiO₂ film at a low temperature (e.g., 125 °C) to remove the solvent.
-
Sinter the TiO₂ film at high temperatures (e.g., 450-500 °C) for 30 minutes to create a porous, nanocrystalline structure with good electrical contact between the particles.[14]
-
Allow the photoanode to cool to room temperature.
-
-
Dye Sensitization:
-
Immerse the sintered TiO₂ photoanode into the dye solution. The immersion time can vary from a few hours to overnight, depending on the dye's concentration and adsorption characteristics.[13]
-
After sensitization, rinse the photoanode with the solvent used for the dye solution (e.g., ethanol) to remove any non-adsorbed dye molecules.[13]
-
-
Cell Assembly:
-
Place a thermoplastic sealant (e.g., Surlyn) around the TiO₂ film on the photoanode.
-
Position the counter electrode on top of the photoanode, with the conductive sides facing each other.
-
Heat the assembly on a hot plate to melt the sealant and bond the two electrodes together, leaving small holes for electrolyte injection.
-
-
Electrolyte Injection:
-
Introduce the iodide/triiodide electrolyte into the cell through the pre-made holes in the counter electrode.
-
Seal the holes with a small piece of sealant and a coverslip to prevent electrolyte leakage.
-
-
Device Characterization:
-
Measure the photovoltaic performance of the fabricated DSSC using a solar simulator under standard test conditions (e.g., AM 1.5G, 100 mW/cm²).[15]
-
Record the current-voltage (I-V) curve to determine key parameters such as the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).[16]
-
PART 3: Application in Perovskite Solar Cells (PSCs)
In perovskite solar cells, this compound derivatives can be employed in two main ways: as precursors for novel hole-transporting materials (HTMs) or as passivation agents to reduce defects at the perovskite surface.[2] The nitrogen atoms in the bipyridine core can act as Lewis bases, coordinating with uncoordinated lead ions (Pb²⁺) at the perovskite grain boundaries, thereby reducing non-radiative recombination and improving device performance.[2]
Protocol 3: Fabrication of a Perovskite Solar Cell
This protocol describes the fabrication of a typical n-i-p planar perovskite solar cell. The this compound derivative can be incorporated either as a component of the HTL or as a passivation layer.
Materials:
-
FTO or ITO coated glass substrates
-
Electron Transport Layer (ETL) precursor (e.g., SnO₂ colloidal dispersion)
-
Perovskite precursors (e.g., FAI, PbI₂, MABr, CsI in a solvent like DMF/DMSO)
-
Hole Transport Layer (HTL) solution (e.g., Spiro-OMeTAD with additives like Li-TFSI and tBP)
-
This compound derivative (if used for passivation)
-
Metal for back contact (e.g., gold or silver)
-
Spin coater
-
Hot plate
-
Glovebox with an inert atmosphere
-
Thermal evaporator
Procedure:
-
Substrate and ETL Preparation:
-
Clean the FTO/ITO substrates using a standard cleaning procedure.
-
Deposit the ETL, for instance, by spin-coating a SnO₂ colloidal dispersion, followed by annealing.[17]
-
-
Perovskite Layer Deposition:
-
This step should be performed in an inert atmosphere glovebox.
-
Prepare the perovskite precursor solution by dissolving the halide salts in the appropriate solvent.[18]
-
Deposit the perovskite solution onto the ETL-coated substrate via a one-step or two-step spin-coating method.[19][20]
-
During the spin-coating, an anti-solvent (e.g., chlorobenzene) is often dripped onto the spinning substrate to induce rapid crystallization and form a uniform film.[17]
-
Anneal the perovskite film on a hotplate to complete the crystallization process.[17]
-
-
Passivation (Optional):
-
To passivate the perovskite surface, a dilute solution of the this compound derivative in a suitable solvent can be spin-coated onto the perovskite layer, followed by a low-temperature annealing step.
-
-
Hole Transport Layer (HTL) Deposition:
-
Back Contact Deposition:
-
Transfer the substrates to a thermal evaporator.
-
Deposit the metal back contact (e.g., 80-100 nm of gold or silver) through a shadow mask to define the active area of the solar cell.
-
-
Device Characterization:
-
Encapsulate the device to protect it from moisture and oxygen.
-
Measure the I-V characteristics under a solar simulator to determine the photovoltaic parameters.[17]
-
Data Presentation
For a systematic evaluation of the performance of photovoltaic devices incorporating different this compound derivatives, it is essential to present the data in a clear and comparable format.
Table 1: Photovoltaic Performance of DSSCs with Different Sensitizer Dyes
| Dye ID | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| Reference Dye (e.g., N719) | ||||
| Derivative 1 | ||||
| Derivative 2 | ||||
| ... |
Table 2: Photovoltaic Performance of PSCs with Different HTMs or Passivation Layers
| Device Configuration | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| Control (Standard HTM) | ||||
| HTM with Derivative 1 | ||||
| Control with Passivation Layer 1 | ||||
| ... |
Conclusion
This compound is a versatile and valuable platform for the development of advanced materials for next-generation photovoltaic devices. Its utility as a precursor for tailored ligands in DSSCs and as a functional component in PSCs offers significant potential for enhancing device efficiency and stability. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore the rich chemical space of this compound derivatives and to contribute to the advancement of solar energy technology.
References
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- Ossila. (n.d.). How to Fabricate Perovskite Solar Cells.
- U.S. Department of Energy. (n.d.). Perovskite Solar Cells.
- Solaires Entreprises Inc. (n.d.). How are Solar Cells Made? Silicon vs. Perovskite Production.
- Dragonetti, C., et al. (2021). Recent Investigations on Thiocyanate-Free Ruthenium(II) 2,2′-Bipyridyl Complexes for Dye-Sensitized Solar Cells. Molecules, 26(24), 7659.
- Encyclopedia.pub. (2024). Fabrication Techniques of Perovskite Solar Cells.
- ResearchGate. (n.d.). Step by step fabrication of perovskite solar cell.
- Scientific.Net. (n.d.). Fabrication of Flexible Dye-Sensitized Solar Cells by Pressurization-Transfer Technique.
- GreyB. (2025). Fabrication Methods for Dye Sensitized Solar Cells.
- ACS Publications. (2016). Influence of Ancillary Ligands in Dye-Sensitized Solar Cells.
- ResearchGate. (n.d.). Process steps for the fabrication of flexible dye sensitized solar cells.
- VAST Journals System. (2016). SYNTHESIS AND STRUCTURAL CHARACTERIZATION OF BIPYRIDINE LIGANDS TOWARDS THE APPLICATION IN DYE-SENSITIZED SOLAR CELLS.
- YouTube. (2014). Fabrication of a Dye-Sensitized Solar Cell.
- National Institutes of Health. (2022). Effect of the Ancillary Ligand on the Performance of Heteroleptic Cu(I) Diimine Complexes as Dyes in Dye-Sensitized Solar Cells.
- CNR-IRIS. (n.d.). Phosphonate-based bipyridine dyes for stable photovoltaic devices.
- Preprints.org. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives.
- MDPI. (n.d.). Recent Progress on the Synthesis of Bipyridine Derivatives.
- UNI ScholarWorks. (n.d.). Synthesis and characterization of a [Ru(bpy)2(NCS)2] derivative for use as a dye-sensitizer in nanocrystalline solar cells.
- PubMed Central. (2023). The importance of anchoring ligands of binuclear sensitizers on electron transfer processes and photovoltaic action in dye-sensitized solar cells.
- Benchchem. (n.d.). Application of 4,4'-Dibromo-2,2'-bipyridine in Perovskite Solar Cells: A Detailed Guide.
- ScienceDirect. (2015). Comparative studies of pyridine and bipyridine ruthenium dye complexes with different side groups as sensitizers in sol-gel quas.
- PubMed. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives.
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Bipyridine Derivatives via Suzuki Coupling.
- ResearchGate. (2025). Computational Evaluation of Copper Dimethyl-Bipyridine Based Complex towards Dye Sensitized Solar Cell Performance.
- Wikipedia. (n.d.). Suzuki reaction.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Utility of Bipyridine Derivatives in Chemical Synthesis.
- MDPI. (2024). Dimethyl Derivatives of 2,2′-Bipyridine as Ligands in [W(CN)6(bpy)]2−-Type Complexes.
- National Institutes of Health. (2021). Aqueous-soluble bipyridine cobalt(ii/iii) complexes act as direct redox mediators in photosystem I-based biophotovoltaic devices.
- PubMed Central. (n.d.). Synthesis of efficient bi-anchoring bifuran/biphenyl derivatives for dye-sensitized solar cell applications.
- ResearchGate. (2025). Influence of pyridine ligand nature and the corresponding ruthenium(II) dye molecular structure on the performance of dye-sensitized solar cells.
-
ResearchGate. (2025). Suzuki cross-coupling reactions of 4,7-dibromo[7][13][17]selenadiazolo[3,4-c]pyridine – a path to new solar cell components. Retrieved from
- ChemScene. (n.d.). Building blocks | Bioactive small molecules.
- MDPI. (n.d.). Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters.
- ACS Energy Letters. (n.d.). Cu(II) Complexes as p-Type Dopants in Efficient Perovskite Solar Cells.
- PubMed Central. (2023). Efficient Standalone Flexible Small Molecule Organic Solar Cell Devices: Structure-Performance Relation Among Tetracyanoquinodimethane Derivatives.
- ACS Publications. (n.d.). Copper Bipyridyl Redox Mediators for Dye-Sensitized Solar Cells with High Photovoltage.
- NREL. (n.d.). Solar Cell Efficiency Tables (Version 64).
- Chemical Communications (RSC Publishing). (n.d.). Performance enhancement of AgBi2I7 solar cells by modulating a solvent-mediated adduct and tuning remnant BiI3 in one-step crystallization.
- Science. (2016). Incorporation of rubidium cations into perovskite solar cells improves photovoltaic performance.
- Diva-Portal.org. (2025). Perovskite Solar Cells and Light Emitting Diodes: Materials Chemistry, Device Physics and Relationship.
- ChemicalBook. (n.d.). This compound CAS#: 106047-33-0.
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Application Notes and Protocols for the Coordination Chemistry of Ruthenium Complexes with Brominated Bipyridines
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Bromine in Tuning Ruthenium Bipyridine Complexes
Ruthenium(II) polypyridyl complexes, exemplified by the archetypal tris(2,2'-bipyridine)ruthenium(II) ([Ru(bpy)₃]²⁺), have been a cornerstone of inorganic chemistry for decades. Their unique combination of photophysical and electrochemical properties, including strong visible light absorption, long-lived excited states, and reversible redox behavior, has made them invaluable in applications ranging from solar energy conversion to medicinal chemistry.[1][2][3] The introduction of substituents onto the bipyridine ligands offers a powerful strategy to systematically tune these properties. This guide focuses on the coordination chemistry of ruthenium complexes featuring brominated bipyridines , with a particular emphasis on the versatile building block, 4,4'-dibromo-2,2'-bipyridine.
The incorporation of bromine atoms onto the bipyridine framework serves two primary, strategic purposes:
-
Modulation of Electronic Properties: As an electron-withdrawing group, bromine alters the electron density of the bipyridine ligand. This directly impacts the energies of the metal-to-ligand charge transfer (MLCT) states, which are fundamental to the photophysical and electrochemical behavior of the complex.[4][5] This tuning is crucial for optimizing the complex for specific applications, such as sensitizers in dye-sensitized solar cells or as photoredox catalysts.[6][7]
-
Synthetic Handle for Post-Complexation Modification: The carbon-bromine bond on the coordinated bipyridine ligand serves as a versatile reactive site for further functionalization. This allows for the construction of more complex molecular architectures, such as dyads, triads, and polymers, through powerful cross-coupling reactions like the Suzuki-Miyaura coupling.[8][9][10] This capability is particularly attractive for creating targeted therapeutics or advanced materials.
This document provides a detailed guide for researchers, covering the synthesis, characterization, and application of these important complexes. The protocols are designed to be self-validating, and the rationale behind key experimental steps is explained to provide a deeper understanding of the underlying coordination chemistry.
I. Synthesis of Key Precursors and Complexes
A common and effective strategy for synthesizing heteroleptic ruthenium complexes, such as those containing one brominated bipyridine and two unsubstituted bipyridines, involves a stepwise approach. First, the key precursors, the brominated ligand and the ruthenium starting material, are synthesized and purified. These are then reacted to form the final complex.
Synthesis of the Ligand: 4,4'-Dibromo-2,2'-bipyridine
The synthesis of 4,4'-dibromo-2,2'-bipyridine is a critical first step. Several methods have been reported, with one common approach involving the bromination of a bipyridine precursor.
Protocol 1: Synthesis of 4,4'-Dibromo-2,2'-bipyridine
This protocol is adapted from established procedures for the synthesis of brominated bipyridines.[11]
Materials:
-
4,4'-Dinitro-2,2'-bipyridine N,N'-dioxide
-
Acetyl bromide
-
Acetic acid
-
Sodium carbonate (Na₂CO₃)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate (EtOAc)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4,4'-dinitro-2,2'-bipyridine N,N'-dioxide (1.0 eq) in acetic acid.
-
Carefully add acetyl bromide (excess, e.g., 20 eq) to the solution.
-
Heat the reaction mixture to 130°C and maintain for 10-16 hours. The reaction should be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto ice.
-
Neutralize the mixture by the slow addition of solid sodium carbonate until the pH is approximately 9.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/EtOAc gradient (e.g., starting from 96:4) to yield 4,4'-dibromo-2,2'-bipyridine as a white solid.[11]
-
Characterize the final product by ¹H NMR and mass spectrometry to confirm its identity and purity.
Causality of Experimental Choices:
-
Acetyl bromide in acetic acid: This combination serves as a potent brominating agent and facilitates the tandem nucleophilic substitution and N-oxide reduction.
-
High Temperature: The reaction requires significant thermal energy to proceed at a reasonable rate.
-
Basic Workup: Neutralization with sodium carbonate is essential to quench the acidic reaction mixture and allow for the extraction of the organic product into a non-polar solvent.
-
Chromatographic Purification: This step is crucial for removing any unreacted starting material and byproducts, ensuring the purity of the ligand for the subsequent coordination reaction.
Synthesis of the Ruthenium Precursor: cis-[Ru(bpy)₂Cl₂]
The cis-[Ru(bpy)₂Cl₂] complex is a versatile starting material for the synthesis of a wide array of heteroleptic ruthenium polypyridyl complexes.[12][13]
Protocol 2: Synthesis of cis-[Ru(bpy)₂Cl₂]
This protocol is a widely used method adapted from Sullivan et al.[12][13]
Materials:
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
2,2'-Bipyridine (bpy)
-
Lithium chloride (LiCl)
-
N,N-Dimethylformamide (DMF)
-
Acetone
-
Water
-
Diethyl ether
Procedure:
-
To a round-bottom flask, add RuCl₃·xH₂O (1.0 eq), 2,2'-bipyridine (2.0 eq), and LiCl (excess, e.g., 10 eq).
-
Add DMF to the flask and reflux the mixture under an inert atmosphere (e.g., argon) for 4-8 hours with constant stirring. The color of the solution will change from dark black to a deep violet.
-
Cool the reaction mixture to room temperature.
-
Add acetone (approximately 3-4 times the volume of DMF) to the cooled solution to precipitate the product.
-
Place the mixture in a freezer or ice bath to maximize precipitation.
-
Collect the dark crystalline solid by vacuum filtration.
-
Wash the solid sequentially with cold water and diethyl ether.
-
Dry the product under vacuum to yield cis-[Ru(bpy)₂Cl₂].
Causality of Experimental Choices:
-
DMF as Solvent: DMF is a high-boiling polar aprotic solvent that is excellent for dissolving the reactants and facilitating the coordination reaction at elevated temperatures.
-
Lithium Chloride: The excess LiCl increases the concentration of chloride ions, which promotes the formation of the desired dichloro complex and helps to maintain the ruthenium in a form amenable to coordination.
-
Reflux under Inert Atmosphere: This prevents the oxidation of the ruthenium center and any potential side reactions with atmospheric oxygen.
-
Precipitation with Acetone: cis-[Ru(bpy)₂Cl₂] is poorly soluble in acetone, allowing for its effective precipitation from the DMF reaction mixture.
-
Washing with Water and Diethyl Ether: The water wash removes residual DMF and LiCl, while the diethyl ether wash removes any remaining organic impurities and helps to dry the product.
Synthesis of the Final Complex: Ru(bpy)₂(4,4'-Br₂bpy)₂
With the ligand and the ruthenium precursor in hand, the final heteroleptic complex can be synthesized.
Protocol 3: Synthesis of ₂
This protocol is a general procedure for the synthesis of heteroleptic ruthenium bipyridine complexes.[12][14][15]
Materials:
-
cis-[Ru(bpy)₂Cl₂]
-
4,4'-Dibromo-2,2'-bipyridine
-
Ethanol/water mixture (e.g., 8:2 v/v)
-
Ammonium hexafluorophosphate (NH₄PF₆) or Potassium hexafluorophosphate (KPF₆)
-
Acetonitrile (MeCN)
-
Neutral alumina for column chromatography
Procedure:
-
In a round-bottom flask, dissolve cis-[Ru(bpy)₂Cl₂] (1.0 eq) and 4,4'-dibromo-2,2'-bipyridine (1.1-1.2 eq) in an ethanol/water mixture.
-
Reflux the solution under an inert atmosphere for 4-12 hours, monitoring the reaction by TLC or UV-Vis spectroscopy. The color of the solution will typically change from violet to a deep red or orange.
-
After the reaction is complete, cool the solution to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in a minimum amount of water and filter to remove any insoluble impurities.
-
To the filtrate, add a saturated aqueous solution of NH₄PF₆ or KPF₆ to precipitate the hexafluorophosphate salt of the complex.
-
Collect the precipitate by vacuum filtration and wash with cold water and diethyl ether.
-
For higher purity, dissolve the crude product in a minimum amount of acetonitrile and purify by column chromatography on neutral alumina using acetonitrile as the eluent.
-
Collect the desired fraction and remove the solvent to yield ₂ as a red-orange solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, ESI-MS, and elemental analysis.
Causality of Experimental Choices:
-
Ethanol/Water Solvent System: This mixture provides a good balance of polarity to dissolve both the ruthenium precursor and the organic ligand, and it is a suitable medium for the ligand exchange reaction.
-
Slight Excess of Ligand: Using a small excess of the incoming brominated bipyridine helps to drive the reaction to completion.
-
Precipitation with PF₆⁻: The hexafluorophosphate salt of the ruthenium complex is typically much less soluble in water than the corresponding chloride salt, allowing for efficient isolation.
-
Alumina Chromatography: This is an effective method for purifying cationic ruthenium complexes and separating the desired product from any unreacted starting materials or side products.[12]
II. Characterization of Brominated Ruthenium Bipyridine Complexes
Thorough characterization is essential to confirm the structure and purity of the synthesized complexes and to understand their electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the coordination of the ligands to the ruthenium center. Upon coordination, the chemical shifts of the bipyridine protons are significantly altered.[5][16][17][18][19]
-
Expected ¹H NMR Features: In a complex like [Ru(bpy)₂(4,4'-Br₂bpy)]²⁺, the aromatic region of the ¹H NMR spectrum will be complex due to the presence of three distinct bipyridine ligands in a low-symmetry environment. The protons on the brominated bipyridine will exhibit different chemical shifts compared to those on the unsubstituted bipyridines. 2D NMR techniques such as COSY can be invaluable for assigning the specific proton resonances.[16]
UV-Visible (UV-Vis) Absorption Spectroscopy
The UV-Vis absorption spectrum of a ruthenium polypyridyl complex provides key insights into its electronic structure.
-
Key Transitions:
-
Ligand-Centered (LC) π→π* Transitions: These high-energy absorptions typically occur in the UV region (< 300 nm).
-
Metal-to-Ligand Charge Transfer (MLCT) Transitions: These are the hallmark of ruthenium polypyridyl complexes and appear as intense bands in the visible region (typically around 450 nm).[20] These transitions involve the promotion of an electron from a metal-centered d-orbital to a ligand-centered π* orbital. The energy of the MLCT band is sensitive to the nature of the ligands.
-
Luminescence Spectroscopy
Many ruthenium polypyridyl complexes are luminescent at room temperature, emitting light from their lowest-energy ³MLCT excited state.
-
Emission Properties: The emission spectrum, quantum yield, and excited-state lifetime are crucial parameters. The introduction of electron-withdrawing bromine atoms on the bipyridine ligand can lead to a red-shift in the emission spectrum compared to [Ru(bpy)₃]²⁺. However, luminescence quenching can also be a factor.[21][22][23]
Electrochemistry
Cyclic voltammetry (CV) is used to probe the redox properties of the complexes.[5][24][25][26]
-
Redox Processes:
-
Oxidation: A reversible one-electron oxidation corresponding to the Ru(II)/Ru(III) couple is typically observed at positive potentials. The electron-withdrawing nature of the brominated bipyridine makes the ruthenium center more difficult to oxidize, resulting in a positive shift of this potential compared to [Ru(bpy)₃]²⁺.[4]
-
Reduction: A series of one-electron reductions corresponding to the sequential reduction of the bipyridine ligands are observed at negative potentials. The brominated bipyridine, being more electron-deficient, is typically easier to reduce than unsubstituted bipyridine.
-
Table 1: Comparison of Photophysical and Electrochemical Properties
| Complex | λₘₐₓ (abs) (nm) | λₘₐₓ (em) (nm) | E₁/₂ (Ru³⁺/²⁺) (V vs. SCE) |
| [Ru(bpy)₃]²⁺ | ~452 | ~615 | ~1.26 |
| [Ru(bpy)₂(4,4'-Br₂bpy)]²⁺ | Red-shifted | Red-shifted | > 1.26 |
Note: The values for the brominated complex are qualitative and represent the expected trend. Actual values will depend on the solvent and experimental conditions.
III. Application Notes
The unique properties of ruthenium complexes with brominated bipyridines make them valuable in several research and development areas.
Precursors for Advanced Materials and Supramolecular Chemistry
The primary application of these complexes is as versatile building blocks. The bromo-substituents are ideal handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[8][10][27]
Workflow: Post-Complexation Modification via Suzuki Coupling
Caption: Suzuki coupling workflow.
This strategy allows for the covalent attachment of a wide range of functional groups, including other chromophores, redox-active units, or biologically active moieties, to the ruthenium complex core.
Probes for Medicinal Chemistry and Drug Development
Ruthenium complexes are being extensively investigated as potential anticancer agents, often exhibiting different mechanisms of action compared to traditional platinum-based drugs.[11][13][26][28][29][30] The introduction of bromine can influence the lipophilicity of the complex, potentially affecting its cellular uptake and localization. Furthermore, the ability to functionalize the complex via the bromo-substituents opens up possibilities for targeted drug delivery. The strong electron-withdrawing effect of bromine can enhance the binding affinity of the complex to DNA.[21]
Logical Relationship: From Synthesis to Biological Application
Caption: From synthesis to biological application.
Components in Photocatalysis and Solar Energy Conversion
The tailored electronic properties of brominated ruthenium bipyridine complexes make them interesting candidates for photocatalysis. By tuning the redox potentials, it is possible to optimize the driving force for electron transfer reactions with substrates. These complexes have been explored as photosensitizers in systems for photocatalytic hydrogen production, where their stability and electronic properties are key performance indicators.[6][31] The electron-withdrawing nature of the bromine atoms can increase the oxidizing power of the photogenerated Ru(III) species, which can be beneficial in certain catalytic cycles.
IV. Conclusion and Future Outlook
The coordination chemistry of ruthenium with brominated bipyridines provides a rich platform for fundamental research and the development of advanced functional molecules. The ability to fine-tune the electronic properties of the metal complex through halogenation, combined with the synthetic versatility offered by the bromo-substituents, ensures that these compounds will remain a focal point of innovation. Future work in this area will likely focus on the development of more complex, multi-component systems for applications in targeted cancer therapy, artificial photosynthesis, and molecular electronics. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers entering this exciting and impactful field.
References
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Redox and photochemical behaviour of ruthenium(II) complexes with H2dcbpy ligand (H2dcbpy = 2,2′-bipyridine-4,4′-dicarboxylic acid). Journal of the Chemical Society, Dalton Transactions. Available at: [Link]
-
Fine-Tuning of the Optical and Electrochemical Properties of Ruthenium(II) Complexes with 2-Arylbenzimidazoles and 4,4′-Dimethoxycarbonyl-2,2′-bipyridine. MDPI. Available at: [Link]
- A preparation method of novel ruthenium complex containing 4,4'-dibromo-2,2'-bipyridine and its antitumor activity. Google Patents.
-
SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. HETEROCYCLES. Available at: [Link]
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Photocatalytic hydrogen evolution with ruthenium polypyridine sensitizers: unveiling the key factors to improve efficiencies. Dalton Transactions. Available at: [Link]
-
Bipyridine Ruthenium(II) Complexes with Halogen-Substituted Salicylates: Synthesis, Crystal Structure, and Biological Activity. PubMed Central. Available at: [Link]
-
Luminescent cis-Bis(bipyridyl)ruthenium(II) Complexes with 1,2-Azolylamidino Ligands: Photophysical, Electrochemical Studies, and Photocatalytic Oxidation of Thioethers. Inorganic Chemistry. Available at: [Link]
-
Oxidation of Bromide to Bromine by Ruthenium(II) Bipyridine-Type Complexes Using the Flash-Quench Technique. ResearchGate. Available at: [Link]
-
Bipyridine Ruthenium(II) Complexes with Halogen-Substituted Salicylates: Synthesis, Crystal Structure, and Biological Activity. MDPI. Available at: [Link]
-
Cyclic Voltammetric Studies of Electropolymerized Films Based on Ruthenium(II/III) Bis(1,10 phenanthroline) (4-methyl-4'vinyl-2,2'-bipyridine). ResearchGate. Available at: [Link]
-
Luminescence quenching of *[Ru(bpy)3]2+ by ruthenium(II) tetraphosphite complexes with different phosphite ligands. ResearchGate. Available at: [Link]
-
(a) Cyclic voltammetry of binuclear ruthenium complexes at scan rate of... ResearchGate. Available at: [Link]
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Synthesis and characterization of bis(bipyridine)ruthenium(II) complexes with bromo or protected ethynyl β-diketonato ligands. ResearchGate. Available at: [Link]
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Arene ruthenium complexes as anticancer agents. Université de Neuchâtel. Available at: [Link]
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Quenching of the luminescence of the tris(2,2'-bipyridine) complexes of ruthenium(II) and osmium(II). Kinetic considerations and photogalvanic effects. Semantic Scholar. Available at: [Link]
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Bipyridine Ruthenium(II) Complexes with Halogen-Substituted Salicylates: Synthesis, Crystal Structure, and Biological Activity. MDPI. Available at: [Link]
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Comparative study of Ruthenium(II) tris(bipyridine) derivatives for electrochemiluminescence application. NRC Publications Archive. Available at: [Link]
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Enhancing the stability of photocatalytic systems for hydrogen evolution in water by using a tris-phenyl-phenanthroline sulfonate ruthenium photosensitizer. Sustainable Energy & Fuels. Available at: [Link]
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Anticancer activity of ruthenium(II) plumbagin complexes with polypyridyl as ancillary ligands via inhibiting energy metabolism and GADD45A-mediated cell cycle arrest. PubMed. Available at: [Link]
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Synthesis and Characterization of Homoleptic and Heteroleptic Ruthenium Polypyridine Complexes. ScholarWorks@UARK. Available at: [Link]
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Supporting Information Tuning the Excited-State Deactivation Pathways of Binuclear Ruthenium(II) 2,2'-Bipyridine Complexes Thr. Available at: [Link]
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Novel Heteroleptic Ruthenium(II) Complexes with 2,2′- Bipyridines Containing a Series of Electron-Donor and Electron-Acceptor Substituents in 4,4′-Positions: Syntheses, Characterization, and Application as Sensitizers for ZnO Nanowire-Based Solar Cells. PMC. Available at: [Link]
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Fig. 2. 500 MHz 1 H NMR spectra of (a) cis-[Ru(bpy) 2 (NA)Cl][PF 6 ]... ResearchGate. Available at: [Link]
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Comparative Study of Ru(bpz)32+Ru(bipy)32+and Ru(bpz)2CI2 as Photosensitizers of DNA Cleavage and Adduct Formation. Semantic Scholar. Available at: [Link]
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Synthesis and Characterization of Ruthenium Complexes Containing Chlorophenanthroline and Bipyridine. ScholarWorks@UARK. Available at: [Link]
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Comparison of Physical and Photophysical Properties of Monometallic and Bimetallic Ruthenium(II) Complexes Containing Structurally Altered Diimine Ligands. PubMed. Available at: [Link]
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Synthetic steps of the heteroleptic ruthenium (II) complexes. ResearchGate. Available at: [Link]
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Synthesis, Characterization, and Photochemical/Photophysical Properties of Ruthenium(II) Complexes With Hexadentate Bipyridine and Phenanthroline Ligands. PubMed. Available at: [Link]
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An Overview of the Physical and Photophysical Properties of [Ru(bpy) 3 ] 2+. ResearchGate. Available at: [Link]
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Synthesis, DNA-Binding, Anticancer Evaluation, and Molecular Docking Studies of Bishomoleptic and Trisheteroleptic Ru-Diimine Complexes Bearing 2-(2-Pyridyl)-quinoxaline. PMC. Available at: [Link]
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A ruthenium catalyst linked to a redox-active ruthenium polypyridine for water oxidation. Dalton Transactions. Available at: [Link]
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Synthesis, spectroscopic, electrochemical and luminescence studies of ruthenium (II) polypyridyls containing multifunctionalized. Indian Academy of Sciences. Available at: [Link]
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Palladium-catalysed cross-coupling reactions of ruthenium bis-terpyridyl complexes: strategies for the incorporation and exploitation of boronic acid functionality. New Journal of Chemistry. Available at: [Link]
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(a) 1 H NMR spectra of Ru II (bpy) 2 (dcbpy)](PF 6 ) 2 measured in... ResearchGate. Available at: [Link]
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X-ray crystal structure of [Ru II (antpy)(bpy)(NO 2 )](PF 6 )[21](PF 6... ResearchGate. Available at: [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
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Photophysical properties of the [Ru(bpy) 3 ] 2+ complex (1). ResearchGate. Available at: [Link]
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Luminescent cis-Bis(bipyridyl)ruthenium(II) Complexes with 1,2-Azolylamidino Ligands: Photophysical, Electrochemical Studies, and Photocatalytic Oxidation of Thioethers. PMC. Available at: [Link]
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Structure of tris(2,2′-bipyridyl)ruthenium(II) hexafluorophosphate, [Ru(bipy)3][PF6]2; X-ray crystallographic determination. Semantic Scholar. Available at: [Link]
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Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
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Application Notes and Protocols for Iridium Complexes of 5-Bromo-2,4'-bipyridine in Catalysis
Introduction: The Strategic Role of Ligand Design in Iridium Catalysis
Iridium(III) complexes have emerged as powerful catalysts, particularly in the realm of photoredox catalysis and C-H functionalization, owing to their unique photophysical properties and versatile reactivity.[1][2] The rational design of ligands coordinated to the iridium center is paramount in tuning the catalyst's electronic and steric properties, thereby dictating its activity, selectivity, and substrate scope. Bipyridine ligands, in particular, are a cornerstone in the architecture of iridium catalysts due to their robust coordination and electronically tunable framework. The introduction of substituents onto the bipyridine scaffold allows for precise modulation of the catalyst's performance.
This guide focuses on the synthesis, characterization, and catalytic applications of iridium complexes featuring the 5-Bromo-2,4'-bipyridine ligand. The presence of a bromine atom at the 5-position of one pyridine ring introduces specific electronic and steric effects that can be harnessed for unique catalytic transformations. While direct literature on iridium complexes of this compound is emerging, we will draw upon well-established principles and protocols from closely related systems to provide a comprehensive guide for researchers. We will particularly leverage insights from iridium complexes bearing other electron-withdrawing groups on the bipyridine ligand, which have demonstrated remarkable efficacy in challenging catalytic reactions.
Synthesis of a Representative Cationic Iridium(III) Complex with a Substituted Bipyridine Ligand
The synthesis of cationic iridium(III) complexes of the type [Ir(C^N)2(N^N)]+ where C^N is a cyclometalating ligand (e.g., 2-phenylpyridine, ppy) and N^N is a bipyridine ligand, is a well-established procedure.[3][4] The general strategy involves the initial formation of a chloro-bridged iridium dimer, [(C^N)2Ir(μ-Cl)]2, followed by a bridge-splitting reaction with the desired bipyridine ligand.
While a specific protocol for this compound is not explicitly detailed in the cited literature, the following protocol, adapted from the synthesis of analogous complexes, provides a robust starting point.[5]
Protocol: Synthesis of [Ir(ppy)2(this compound)]PF6
Materials:
-
Iridium(III) chloride hydrate (IrCl3·xH2O)
-
2-phenylpyridine (ppy)
-
2-ethoxyethanol
-
This compound
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ammonium hexafluorophosphate (NH4PF6)
-
Argon or Nitrogen gas
-
Standard Schlenk line and glassware
Step 1: Synthesis of the Chloro-bridged Iridium Dimer, [(ppy)2Ir(μ-Cl)]2
-
In a two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine IrCl3·xH2O (1.0 eq) and 2-phenylpyridine (2.5 eq).
-
Add a 3:1 (v/v) mixture of 2-ethoxyethanol and water to the flask.
-
De-gas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to reflux (approximately 120 °C) under an inert atmosphere for 24 hours. A yellow precipitate will form.
-
Cool the reaction to room temperature and collect the yellow solid by vacuum filtration.
-
Wash the solid sequentially with methanol and diethyl ether to remove unreacted starting materials and impurities.
-
Dry the resulting yellow powder, [(ppy)2Ir(μ-Cl)]2, under vacuum. This dimer is typically used in the next step without further purification.
Step 2: Synthesis of the Monomeric Iridium Complex
-
In a round-bottom flask, suspend the iridium dimer [(ppy)2Ir(μ-Cl)]2 (0.5 eq) and this compound (1.1 eq) in a 2:1 mixture of dichloromethane and methanol.
-
Reflux the mixture for 4-6 hours under an inert atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete (indicated by the consumption of the starting materials), cool the solution to room temperature.
-
In a separate flask, dissolve an excess of ammonium hexafluorophosphate (NH4PF6) in methanol.
-
Add the NH4PF6 solution dropwise to the reaction mixture with vigorous stirring. A precipitate will form.
-
Stir the suspension for an additional 1-2 hours at room temperature to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash with diethyl ether.
-
The crude product can be purified by recrystallization from a dichloromethane/hexane or acetone/hexane solvent system to yield the desired complex, [Ir(ppy)2(this compound)]PF6, as a solid.
Characterization of the Iridium Complex
Thorough characterization is crucial to confirm the identity and purity of the synthesized complex. The following techniques are standard for this class of compounds:
| Technique | Expected Observations |
| ¹H NMR | A complex spectrum in the aromatic region with distinct signals for the ppy and this compound ligands. The integration of the signals should correspond to the expected number of protons on each ligand. |
| ¹³C NMR | A series of signals in the aromatic region corresponding to the carbon atoms of the ligands. |
| ¹⁹F NMR | If a fluorinated counter-ion like PF6- is used, a characteristic signal (e.g., a septet for PF6-) will be observed. |
| Mass Spectrometry (HRMS) | The mass spectrum should show a prominent peak corresponding to the molecular ion [Ir(ppy)2(this compound)]+. |
| UV-Vis Spectroscopy | The complex is expected to exhibit strong absorption bands in the UV and visible regions, arising from metal-to-ligand charge transfer (MLCT) and ligand-centered (LC) transitions. |
| Emission Spectroscopy | Upon excitation, the complex is expected to be luminescent, with the emission wavelength and quantum yield being dependent on the ligand environment. |
Application in Catalysis: C-H Borylation of Aromatic Amides
A significant application of iridium complexes with electronically modified bipyridine ligands is in the directed C-H functionalization of organic molecules.[6] The following protocol is based on a highly efficient system for the ortho-borylation of aromatic amides using an iridium catalyst with a 5-trifluoromethyl-2,2'-bipyridine ligand. This serves as an excellent model for the potential application of the this compound analogue.
Rationale for Ligand Choice
The electron-withdrawing nature of the substituent on the bipyridine ligand is thought to play a crucial role in the catalytic cycle. It is hypothesized that these substituents engage in non-covalent interactions with the substrate, facilitating the ortho-selective C-H activation. The bromo group in this compound, being electron-withdrawing, is expected to promote similar reactivity.
Protocol: Iridium-Catalyzed Ortho-Borylation of a Representative Aromatic Amide
Materials:
-
[Ir(OMe)(COD)]2 (Iridium precatalyst)
-
This compound (Ligand)
-
Bis(pinacolato)diboron (B2pin2)
-
Aromatic amide substrate (e.g., N-phenylbenzamide)
-
Anhydrous solvent (e.g., THF or Cyclohexane)
-
Internal standard for GC or NMR analysis (e.g., dodecane)
-
Argon or Nitrogen gas
-
Schlenk tubes or similar reaction vessels
Reaction Setup:
-
In a glovebox or under an inert atmosphere, add [Ir(OMe)(COD)]2 (1.5 mol%) and this compound (3.3 mol%) to a Schlenk tube equipped with a magnetic stir bar.
-
Add the anhydrous solvent (to make a 0.2 M solution with respect to the substrate).
-
Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.
-
Add the aromatic amide substrate (1.0 eq) and bis(pinacolato)diboron (1.2 eq) to the reaction vessel.
-
If quantitative analysis is desired, add a known amount of an internal standard.
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 80 °C) with stirring.
Monitoring and Work-up:
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or ¹H NMR.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The reaction mixture can be filtered through a short plug of silica gel to remove the iridium catalyst.
-
The solvent is removed under reduced pressure, and the crude product can be purified by column chromatography on silica gel.
Mechanistic Considerations
The catalytic cycle for iridium-catalyzed C-H borylation is generally accepted to involve oxidative addition, C-H activation, and reductive elimination steps. The role of the substituted bipyridine ligand is crucial in the C-H activation step, where it can influence the regioselectivity of the reaction.
Caption: A simplified catalytic cycle for iridium-catalyzed C-H borylation.
Experimental Workflow Visualization
Caption: Workflow for the synthesis of the iridium complex and its use in catalysis.
References
-
Gushchin, A. L., et al. (2023). Iridium Complexes with BIAN-Type Ligands: Synthesis, Structure and Redox Chemistry. Molecules, 28(13), 4975. [Link]
-
Li, F., et al. (2006). Series of New Cationic Iridium(III) Complexes with Tunable Emission Wavelength and Excited State Properties: Structures, Theoretical Calculations, and Photophysical and Electrochemical Properties. Inorganic Chemistry, 45(21), 8534–8547. [Link]
-
De Angelis, F., et al. (2014). Blue-Green Iridium(III) Emitter and Comprehensive Photophysical Elucidation of Heteroleptic Cyclometalated Iridium(III) Complexes. Inorganic Chemistry, 53(8), 4055–4065. [Link]
-
Oderinde, M. S., & Johannes, J. W. (2015). Practical Syntheses of [2,2'-bipyridine]bis[3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl]phenyl]Iridium(III) hexafluorophosphate, [Ir{dF(CF3)ppy}2(bpy)]PF6 and [4,4'-bis(tert-butyl)-2,2'-bipyridine]bis[3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl]phenyl]iridium(III) hexafluorophosphate, [Ir{dF(CF3)ppy}2(dtbbpy)]PF6. Organic Syntheses, 92, 26-41. [Link]
-
Materna, K. L., & Hammarström, L. (2017). Photoredox Catalysis Using Heterogenized Iridium Complexes. ChemRxiv. [Link]
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Ishiyama, T., et al. (2017). Iridium and rhodium complexes bearing a silyl-bipyridine pincer ligand: synthesis, structures and catalytic activity for C–H borylation of arenes. Dalton Transactions, 46(31), 10257-10266. [Link]
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Álvarez, E., et al. (2023). Synthesis and Characterization of Iridium(III) Complexes with Substituted Phenylimidazo(4,5-f)1,10-phenanthroline Ancillary Ligands and Their Application in LEC Devices. Molecules, 28(24), 8039. [Link]
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Yoon, T. P., et al. (2011). Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Accounts of Chemical Research, 44(5), 324-335. [Link]
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Dong, K., et al. (2024). Spirobipyridine Ligand Enabled Iridium-Catalyzed Site-Selective C-H Activation via Non-Covalent Interactions. Angewandte Chemie International Edition, 63(43), e202411158. [Link]
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Bernhard, S., et al. (2007). Accelerated Luminophore Discovery through Combinatorial Synthesis. Journal of the American Chemical Society, 129(18), 5816-5817. [Link]
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Zysman-Colman, E., et al. (2013). Structures of , 1, and its tert-butyl analogue, , 2, which are widely studied iridium complexes employed in LEEC devices. Acta Crystallographica Section C, C69, 1332-1336. [Link]
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Stephenson, C. R. J. (2014). Photoredox Catalysis of Iridium(III)-Based Photosensitizers. In Photoredox Catalysis in Organic Synthesis (pp. 53-84). Wiley-VCH. [Link]
-
Neves, M. G. P. M. S., et al. (2022). New Bis-Cyclometalated Iridium(III) Complexes with β-Substituted Porphyrin-Arylbipyridine as the Ancillary Ligand: Electrochemical and Photophysical Insights. International Journal of Molecular Sciences, 23(14), 7622. [Link]
-
Zhao, G., et al. (2021). Photoluminescence and photoredox catalytic properties of cationic Ru(ii) polypyridine complexes encapsulated within an InTATB metal–organic framework. Dalton Transactions, 50(44), 16147-16155. [Link]
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Chi, Y., et al. (2013). Cyclometalated Ir(iii) complexes [Ir(tpy)(bbibH2)Cl][PF6] and [Ir(tpy)(bmbib)Cl][PF6]: intramolecular π⋯π interactions leading to facile synthesis and enhanced luminescence. Dalton Transactions, 42(4), 1133-1143. [Link]
-
Meyer, T. J., et al. (2013). Coordination Chemistry of Single-Site Catalyst Precursors in Reductively Electropolymerized Vinylbipyridine Films. Inorganic Chemistry, 52(9), 4747-4749. [Link]
-
Pikramenou, Z., et al. (2014). Luminescent iridium(iii) complexes as solution-based and surface-active probes for optical detection of analytes. University of Birmingham. [Link]
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Application Note: Strategic Functionalization of 5-Bromo-2,4'-bipyridine for Advanced Materials Synthesis
Abstract
5-Bromo-2,4'-bipyridine is a pivotal heterocyclic building block in materials science, prized for its unique electronic properties and versatile coordination capabilities. The strategic position of the bromine atom allows for its selective replacement, opening a gateway to a vast array of functionalized bipyridine derivatives. These derivatives are crucial precursors for sophisticated materials, including metal-organic frameworks (MOFs), organic light-emitting diodes (OLEDs), molecular sensors, and novel catalysts.[1][2][3] This guide provides an in-depth exploration of key palladium-catalyzed cross-coupling methodologies—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—for the targeted functionalization of this compound, complete with detailed protocols and mechanistic insights for researchers in materials science and drug development.
Molecular Overview and Strategic Importance
This compound possesses two pyridine rings linked at the 2 and 4' positions. The bromine atom at the 5-position of the 2-substituted ring is the primary site for functionalization. This position is sufficiently activated for common cross-coupling reactions without significantly disrupting the core electronic structure or the chelating ability of the bipyridine scaffold. Bipyridine-containing materials are integral to numerous applications due to their ability to form stable complexes with a wide range of metal ions, influencing the electronic, optical, and catalytic properties of the final assembly.[3][4][5]
Caption: Structure of this compound.
Core Functionalization Strategies via Palladium Catalysis
Palladium-catalyzed cross-coupling reactions are the most robust and versatile methods for modifying the this compound scaffold. The general reactivity order for halogens in these reactions is I > Br > Cl, making the bromo-substituent an ideal, balanced choice for reactivity and stability.[6]
Caption: General workflow for cross-coupling reactions.
Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids
The Suzuki-Miyaura reaction is a powerful method for creating carbon-carbon bonds, enabling the synthesis of complex biaryl structures.[7] The reaction involves the palladium-catalyzed coupling of this compound with an organoboron reagent, typically an aryl or heteroaryl boronic acid.
Mechanistic Insight: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the C-Br bond of the bipyridine.[6] A crucial subsequent step is transmetalation, where the organic group from the boronic acid (activated by a base) is transferred to the palladium center.[8] The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[6] The choice of base is critical; it activates the boronic acid to facilitate transmetalation. Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used.
Protocol: Synthesis of 5-(4-methoxyphenyl)-2,4'-bipyridine
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 234 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL). The use of an aqueous solvent system is common and often enhances reaction rates.
-
Reaction Execution: Heat the mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired product.
Table 1: Typical Parameters for Suzuki-Miyaura Coupling
| Parameter | Typical Value/Reagent | Rationale / E-E-A-T Insight |
| Pd Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(PPh₃)₄ is a reliable choice for many standard couplings. Pd(dppf)Cl₂ is often more effective for challenging or electron-rich substrates due to the bulky, electron-donating dppf ligand which stabilizes the catalyst and promotes reductive elimination.[6] |
| Catalyst Loading | 1-5 mol% | Lower loadings (e.g., 1 mol%) are desirable for process efficiency, but higher loadings may be needed for less reactive substrates to ensure complete conversion.[9] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | K₃PO₄ is a stronger base and can be effective for less reactive boronic acids. Cs₂CO₃ is highly soluble and often gives faster reactions but is more expensive.[6] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DME | The solvent must solubilize the reactants. The presence of water is often crucial for activating the boronic acid with the base.[10] |
| Temperature | 80-110 °C | Sufficient thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. |
Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes
The Sonogashira coupling enables the direct installation of an alkyne moiety onto the bipyridine core, a key transformation for creating linear, rigid structures used in molecular wires and functional polymers.[11][12] The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.
Mechanistic Insight: The Sonogashira reaction involves two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki coupling (oxidative addition, reductive elimination). The copper cycle involves the formation of a copper(I) acetylide intermediate from the terminal alkyne and the base.[11] This copper acetylide then undergoes transmetalation with the Pd(II)-bipyridyl complex. The use of a copper co-catalyst allows the reaction to proceed under milder conditions. However, a common side reaction is the Glaser homocoupling of the alkyne, which can be minimized by maintaining strictly anaerobic conditions.[11][13]
Protocol: Synthesis of 5-(phenylethynyl)-2,4'-bipyridine
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 234 mg), Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 14 mg), and Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg).
-
Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (TEA, 10 mL) and stir to dissolve. Then, add phenylacetylene (1.1 mmol, 112 mg, 121 µL) via syringe.
-
Reaction Execution: Heat the mixture to 60-80 °C and stir for 6-12 hours. The formation of a salt (triethylammonium bromide) precipitate is typically observed. Monitor progress by TLC.
-
Workup: After cooling, filter the reaction mixture to remove the salt, washing the filter cake with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane and wash with saturated aqueous ammonium chloride (NH₄Cl) to remove copper salts, followed by brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.
Table 2: Key Parameters for Sonogashira Coupling
| Parameter | Typical Value/Reagent | Rationale / E-E-A-T Insight |
| Pd Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PdCl₂(PPh₃)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. |
| Cu Co-catalyst | Copper(I) Iodide (CuI) | CuI facilitates the formation of the copper acetylide, which speeds up the transmetalation step, allowing for lower reaction temperatures.[13] |
| Base/Solvent | Triethylamine (TEA), Diisopropylamine (DIPA) | The amine acts as both the base (to deprotonate the alkyne) and often as the solvent. It must be anhydrous and degassed to prevent Glaser coupling.[14] |
| Temperature | 25-80 °C | The reaction is often run at or slightly above room temperature but may require heating for less reactive bromides. |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is the premier method for forming C-N bonds, allowing for the introduction of primary or secondary amines at the 5-position. This is critical for synthesizing materials with charge-transport properties or for creating ligands with new coordination sites.
Mechanistic Insight: This reaction also follows a Pd(0)/Pd(II) catalytic cycle. After oxidative addition of the palladium to the C-Br bond, the key step is the coordination of the amine to the palladium center. A strong, non-nucleophilic base then deprotonates the coordinated amine, forming a palladium-amido complex. Reductive elimination from this complex forms the C-N bond and regenerates the Pd(0) catalyst. The choice of ligand is paramount; bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are required to promote the challenging reductive elimination step.
Protocol: Synthesis of 5-(diphenylamino)-2,4'-bipyridine
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, add this compound (1.0 mmol, 234 mg), diphenylamine (1.2 mmol, 203 mg), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 135 mg) to a dry Schlenk tube.
-
Catalyst Addition: Add the palladium precatalyst, e.g., Pd₂(dba)₃ (0.02 mmol, 18 mg), and a suitable phosphine ligand, e.g., XPhos (0.08 mmol, 38 mg).
-
Solvent Addition: Add anhydrous, degassed toluene (10 mL).
-
Reaction Execution: Seal the tube and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor by TLC or LC-MS.
-
Workup: After cooling, carefully quench the reaction by adding saturated aqueous NH₄Cl. Extract the mixture with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.
Table 3: Critical Parameters for Buchwald-Hartwig Amination
| Parameter | Typical Value/Reagent | Rationale / E-E-A-T Insight |
| Pd Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | These are stable Pd(0) or Pd(II) sources that, when combined with a ligand, form the active catalyst in situ. |
| Ligand | XPhos, SPhos, BINAP | Bulky, electron-rich biaryl phosphine ligands are essential. They create a sterically hindered environment that accelerates the rate-limiting reductive elimination step to form the C-N bond. |
| Base | NaOtBu, K₃PO₄, LHMDS | A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction. NaOtBu is the most common and effective choice. |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic, and high-boiling solvents are necessary to maintain catalyst activity and reach required reaction temperatures. |
| Atmosphere | Strictly Inert (Glovebox) | The Pd(0) catalyst and the phosphine ligands are highly sensitive to oxygen and must be handled under inert conditions to prevent decomposition. |
Conclusion
The functionalization of this compound via palladium-catalyzed cross-coupling reactions provides a reliable and modular platform for the synthesis of advanced materials. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions offer precise control over the introduction of aryl, alkynyl, and amino functionalities, respectively. A thorough understanding of the reaction mechanisms and the critical role of catalysts, ligands, and bases is essential for optimizing these transformations. The protocols and insights provided herein serve as a foundational guide for researchers aiming to harness the potential of this versatile bipyridine building block for next-generation materials.
References
- Benchchem. Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.
- Pittet, S., et al. A scalable synthesis of 5,5′-dibromo-2,2′-bipyridine and its stepwise functionalization via Stille couplings. Nature Protocols.
- Mori, S. Recent Progress on the Synthesis of Bipyridine Derivatives. MDPI.
- Pittet, S., et al. A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings. PubMed.
- Cervantes, F., et al. Functionalized 4,4′-Bipyridines: Synthesis and 2D Organization on Highly Oriented Pyrolytic Graphite. The Journal of Organic Chemistry.
- Organic Chemistry Portal. Suzuki Coupling.
- Tour, J. M., et al. Preparation of 5-Brominated and 5,5'-Dibrominated 2,2'-Bipyridines and 2,2'-Bipyrimidines. The Journal of Organic Chemistry.
- Mori, S. Recent Progress on the Synthesis of Bipyridine Derivatives. Preprints.org.
- Zhang, N., et al. Palladium-Catalyzed Selective Cross-Coupling between 2-Bromopyridines and Aryl Bromides. The Journal of Organic Chemistry.
- Chinchilla, R., & Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
- Zhu, Q., et al. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate.
- Zhang, N., et al. Palladium-catalyzed selective cross-coupling between 2-bromopyridines and aryl bromides. PubMed.
- Boruah, P. R., et al. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry.
- Abuhafez, N., & Gramage-Doria, R. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions.
- Billingsley, K. L., & Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH Public Access.
- Mori, S. Recent Progress on the Synthesis of Bipyridine Derivatives. ResearchGate.
- Egbe, D. A. M., et al. Crystal structures of three 4-substituted-2,2′-bipyridines synthesized by Sonogashira and Suzuki–Miyaura cross-coupling reactions. IUCr.
- Mori, S. Recent Progress on the Synthesis of Bipyridine Derivatives. National Institutes of Health.
- Magano, J. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
- Organic Chemistry Portal. Sonogashira Coupling.
- Zhu, Q., et al. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
- Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
- Zghab, I., et al. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.
- McCarthy, B. D., et al. Synthesis and Surface Attachment of Molecular Re(I) Complexes Supported by Functionalized Bipyridyl Ligands. Inorganic Chemistry.
- Abd-El-Aziz, A. S., et al. Synthesis and characterization of a new ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction. Arkivoc.
- Housecroft, C. E., & Constable, E. C. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. National Institutes of Health.
- Sallustrau, A., et al. Convenient Access to Functionalized Non-Symmetrical Atropisomeric 4,4′-Bipyridines. MDPI.
- Langer, P., et al. Synthesis of highly functionalized 2,2'-bipyridines by cyclocondensation of β-ketoenamides – scope and limitations. National Institutes of Health.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2,3'-Bipyridine in Advanced Materials Science and Coordination Chemistry.
Sources
- 1. A scalable synthesis of 5,5′-dibromo-2,2′-bipyridine and its stepwise functionalization via Stille couplings | Springer Nature Experiments [experiments.springernature.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Suzuki Coupling [organic-chemistry.org]
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- 10. rose-hulman.edu [rose-hulman.edu]
- 11. pubs.acs.org [pubs.acs.org]
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- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-2,4'-bipyridine
Welcome to the technical support center for the synthesis of 5-Bromo-2,4'-bipyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize their synthetic routes and troubleshoot common issues encountered during the preparation of this valuable heterocyclic building block. As a key intermediate in the development of functional materials and pharmaceutical agents, achieving a high-yield, reproducible synthesis is paramount.
This document moves beyond simple protocols to provide a deeper understanding of the underlying chemical principles, helping you to diagnose problems and make informed decisions in your laboratory work. We will explore the nuances of the most common synthetic methods, focusing on palladium-catalyzed cross-coupling reactions, and provide actionable solutions to improve your experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the strategic choices in synthesizing this compound.
Q1: Which cross-coupling reaction is most suitable for synthesizing this compound: Suzuki, Stille, or Negishi?
A1: The choice of a cross-coupling reaction is a critical decision that involves a trade-off between yield, reaction scope, cost, and safety. All three methods are viable, but they have distinct advantages and disadvantages.
-
Suzuki-Miyaura Coupling: This is often the preferred method due to the low toxicity, commercial availability, and stability of the boronic acid or ester reagents.[1][2] However, a significant challenge in bipyridine synthesis is the tendency of the nitrogen-containing product to coordinate with the palladium catalyst, leading to decreased catalytic activity and lower yields.[3][4] Furthermore, simple 2-pyridylboronic acids can be unstable, making the use of more stable derivatives like pinacol esters or organotrifluoroborates a more robust strategy.[5]
-
Stille Coupling: This method is known for its high reactivity and tolerance of a wide range of functional groups.[1][3] It can sometimes succeed where Suzuki couplings fail. The primary drawback is the high toxicity and hazardous nature of the organotin reagents required, which also presents challenges for product purification and waste disposal.[3][5]
-
Negishi Coupling: This reaction is a powerful tool for preparing bipyridines, often providing high yields under mild conditions with excellent functional group tolerance.[6] The main challenge lies in the preparation and handling of the organozinc reagents, which are typically moisture- and air-sensitive.[6]
| Reaction Type | Advantages | Disadvantages | Key Considerations |
| Suzuki-Miyaura | Low toxicity of boron reagents; Reagents are often commercially available and stable; Milder reaction conditions.[7] | Catalyst poisoning by bipyridine product is common[3][4]; Instability of some pyridylboronic acids.[5] | Use stable boronic esters (e.g., pinacol) or trifluoroborates; Careful selection of ligand and catalyst is crucial. |
| Stille | High reactivity; Broad functional group tolerance.[3][5] | High toxicity of organotin reagents; Difficult purification to remove tin byproducts.[1][3] | Requires stringent safety protocols and specialized waste disposal. |
| Negishi | High yields and selectivity; Mild reaction conditions; Excellent functional group tolerance.[6] | Organozinc reagents are often air and moisture sensitive; May require in situ preparation.[6] | Best for complex substrates where high efficiency is needed; Requires anhydrous techniques. |
Q2: How do I select the optimal palladium catalyst and ligand for a Suzuki-Miyaura coupling to synthesize this compound?
A2: Catalyst and ligand selection is crucial for overcoming the common issue of catalyst deactivation. The bipyridine product can act as a bidentate ligand, strongly binding to the palladium center and inhibiting further catalytic cycles.[3][4]
-
Catalyst Precursor: Common choices include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃. Pd(PPh₃)₄ is often used directly, while Pd(OAc)₂ and Pd₂(dba)₃ are pre-catalysts that form the active Pd(0) species in situ and require the addition of a supporting ligand.
-
Ligands: The role of the ligand is to stabilize the palladium center, promote oxidative addition and reductive elimination, and prevent catalyst deactivation.
-
Triphenylphosphine (PPh₃): A standard, cost-effective ligand. However, for challenging couplings like bipyridine synthesis, more effective ligands are often required.
-
Bulky Biaryl Monophosphine Ligands (e.g., XPhos, SPhos): These ligands are highly effective in promoting Suzuki reactions of heteroaryl halides. They form sterically hindered, electron-rich palladium complexes that facilitate the key steps of the catalytic cycle and are less susceptible to product inhibition.
-
N-Heterocyclic Carbenes (NHCs): Ligands based on imidazolium salts can form highly stable and active palladium complexes, sometimes achieving very high turnover numbers.[3][8]
-
A good starting point is often a combination of Pd(OAc)₂ or Pd₂(dba)₃ with a bulky phosphine ligand. The optimal catalyst-to-ligand ratio (typically 1:2 or 1:4) should be determined experimentally.
Q3: What is the role of the base and solvent in the Suzuki-Miyaura reaction, and how do I choose them?
A3: The base and solvent system significantly impacts reaction rate and yield.
-
Base: The primary role of the base in the Suzuki-Miyaura reaction is to activate the organoboron species, forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which facilitates the transmetalation step.[2]
-
Inorganic Bases: Na₂CO₃, K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. Cs₂CO₃ is a stronger base and often gives higher yields, particularly in difficult couplings, but it is more expensive. K₂CO₃ or K₃PO₄ are good, cost-effective alternatives.
-
Aqueous vs. Anhydrous: Many Suzuki reactions are performed in a biphasic solvent system (e.g., dioxane/water) with an aqueous solution of the base.
-
-
Solvent: The solvent must dissolve the reactants and be stable at the reaction temperature.
-
Ethers: Dioxane and tetrahydrofuran (THF) are very common.
-
Aromatic Hydrocarbons: Toluene is often used, especially for higher temperature reactions.
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) and dimethylacetamide (DMA) can also be effective.
-
Solvent Mixtures: A mixture, such as dioxane/water or toluene/ethanol/water, is frequently employed to ensure all components, including the inorganic base, are sufficiently soluble.
-
The choice is often empirical, but a system of Dioxane/Water with K₂CO₃ or K₃PO₄ is a robust starting point for many syntheses of this type.
Troubleshooting Guide: Improving Reaction Yield
This section is structured to help you diagnose and solve specific problems you may encounter during the synthesis.
Problem 1: Low or No Conversion of Starting Materials
Potential Cause A: Inactive Catalyst
-
Explanation: The Pd(0) catalytic species may not have formed correctly, or it may have been deactivated by atmospheric oxygen. The bipyridine product itself is a known inhibitor of palladium catalysts.[3][4]
-
Solution:
-
Ensure Anaerobic Conditions: Thoroughly degas all solvents and the reaction vessel by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.[9]
-
Use an Appropriate Ligand: If using a simple catalyst like Pd(OAc)₂, ensure you are using a suitable phosphine ligand (e.g., PPh₃, or a more advanced biarylphosphine ligand) to stabilize the active Pd(0) species.
-
Increase Catalyst Loading: While not ideal for process chemistry, increasing the catalyst loading from 1-2 mol% to 5 mol% can sometimes overcome partial deactivation, though this should be a last resort.[10]
-
Potential Cause B: Poor Quality or Inactive Boron Reagent
-
Explanation: Boronic acids can slowly degrade via protodeboronation (replacement of the boron group with hydrogen) or form inactive anhydride species (boroxines) upon storage.[11] This is particularly a concern for heteroaryl boronic acids.
-
Solution:
-
Use Fresh or High-Purity Reagents: Purchase boronic acids from a reputable supplier and use them promptly.
-
Switch to a More Stable Boron Species: Consider using a 4-pyridylboronic acid pinacol ester or a potassium 4-pyridyltrifluoroborate. These reagents are generally more stable to storage and less prone to protodeboronation under reaction conditions.[11][12][13]
-
Potential Cause C: Inefficient Transmetalation
-
Explanation: The transfer of the pyridyl group from boron to palladium is a critical step and can be slow. This is often related to insufficient activation of the boronic acid by the base.
-
Solution:
-
Select a Stronger Base: If using Na₂CO₃, consider switching to K₂CO₃, K₃PO₄, or Cs₂CO₃.
-
Ensure Adequate Solubility of the Base: If using a biphasic system, ensure vigorous stirring to maximize the interface between the organic and aqueous layers. The addition of a phase-transfer catalyst is sometimes beneficial, though not typically required.
-
Problem 2: Significant Formation of Homocoupling Byproducts
Explanation: Two main homocoupling side reactions can reduce the yield of the desired this compound:
-
5,5'-Dibromo-2,2'-bipyridine formation: Coupling of two molecules of the starting aryl bromide (e.g., 2-bromo-5-bromopyridine).
-
4,4'-Bipyridine formation: Coupling of two molecules of the 4-pyridylboronic acid.[9]
This is often promoted by the presence of oxygen or if the transmetalation step is slow relative to other pathways in the catalytic cycle.[9][14]
-
Solution A: Rigorous Exclusion of Oxygen
-
As mentioned previously, meticulous degassing of the reaction setup is critical. Sub-surface sparging of solvents with an inert gas is more effective than simply applying a vacuum/backfill cycle.[9] The presence of O₂ can facilitate the oxidative homocoupling of the boronic acid.
-
-
Solution B: Control Stoichiometry
-
Use a slight excess of the boronic acid reagent (e.g., 1.1 to 1.2 equivalents). This can help ensure that once the palladium complex has undergone oxidative addition with the aryl bromide, it is more likely to encounter the boronic acid for transmetalation rather than another molecule of aryl bromide.
-
-
Solution C: Optimize Reaction Conditions
-
Slower addition of the palladium catalyst to the reaction mixture can sometimes minimize side reactions.
-
Lowering the reaction temperature, if feasible, can sometimes increase selectivity, although this may require longer reaction times.
-
Problem 3: Protodeboronation of the Pyridylboronic Acid
Explanation: This side reaction involves the replacement of the -B(OH)₂ group with a hydrogen atom, yielding pyridine as a byproduct and consuming the valuable coupling partner. It can be catalyzed by acid, base, or residual metals and is often exacerbated by excess water and high temperatures.[11]
-
Solution A: Use a More Stable Boron Reagent
-
This is the most effective solution. Potassium organotrifluoroborates (R-BF₃K) and boronic esters (e.g., pinacol esters, R-B(pin)) are significantly more resistant to protodeboronation than the corresponding boronic acids.[11][12][13] Their slow release of the active boronic acid under basic conditions can minimize the concentration of the sensitive intermediate at any given time.[12]
-
-
Solution B: Minimize Water Content and Reaction Time
-
While some water is often necessary for the base to function, using a large excess should be avoided.
-
Monitor the reaction by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions.
-
Recommended Experimental Protocol: Suzuki-Miyaura Coupling
This protocol uses a stable boronic ester to mitigate some of the common failure modes discussed above.
Reaction: 2,5-Dibromopyridine + 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine → this compound
Step-by-Step Methodology:
-
Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dibromopyridine (1.0 eq.), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.2 eq.), and potassium carbonate (2.5 eq.).
-
Solvent Addition and Degassing: Add a 4:1 mixture of 1,4-dioxane and water. The total solvent volume should be sufficient to make the concentration of the limiting reagent approximately 0.1-0.2 M. Insert a needle connected to an inert gas (Argon) line below the surface of the liquid and bubble the gas through the mixture for 20-30 minutes to ensure thorough degassing.
-
Catalyst Addition: While maintaining a positive pressure of Argon, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 - 0.05 eq.).
-
Reaction: Heat the reaction mixture to 85-90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the 2,5-dibromopyridine is consumed (typically 8-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.
-
Purification: The resulting crude residue can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford pure this compound.[15]
This structured approach, combining a robust protocol with a clear understanding of potential pitfalls, should enable you to consistently achieve high yields in the synthesis of this compound.
References
-
Recent Progress on the Synthesis of Bipyridine Derivatives. MDPI. [Link]
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]
-
(PDF) Recent Progress on the Synthesis of Bipyridine Derivatives. ResearchGate. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH). [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PubMed Central. [Link]
-
Recent Progress on the Synthesis of Bipyridine Derivatives. Preprints.org. [Link]
-
5-Methyl-2,2'-Bipyridine. Organic Syntheses. [Link]
-
Efficient Synthesis of 4-, 5-, and 6-Methyl-2,2'-bipyridine by a Negishi Cross-Coupling Strategy Followed by High-Yield Conversion to Bromo... ACS Publications. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. [Link]
-
Recent advances in the synthesis of 2,2'-Bipyridines and their derivatives. Loughborough University Research Repository. [Link]
-
A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings. PubMed. [Link]
-
Catalysis of Cross-Coupling and Homocoupling Reactions of Aryl Halides Utilizing Ni(0), Ni(I), and Ni(II) Precursors; Ni(0) Compounds as the Probable Catalytic Species but Ni(I) Compounds as Intermediates and Products. Organometallics. [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
-
Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications. National Institutes of Health (NIH). [Link]
-
A scalable synthesis of 5,5′-dibromo-2,2′-bipyridine and its stepwise functionalization via Stille couplings. Springer Nature Experiments. [Link]
-
Preparation of 5-Brominated and 5,5'-Dibrominated 2,2'-Bipyridines and 2,2'-Bipyrimidines. The Journal of Organic Chemistry. [Link]
-
Preparation of 5-Brominated and 5,5'-Dibrominated 2,2'-Bipyridines and 2,2'-Bipyrimidines. ResearchGate. [Link]
-
Synthesis of 4-, 5-, and 6-Methyl-2,2′-Bipyridine by a Negishi Cross-Coupling. Organic Syntheses. [Link]
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]
-
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]
-
Recent Progress on the Synthesis of Bipyridine Derivatives. PubMed Central. [Link]
-
Synthesis and characterization of a new ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction. Arkivoc. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PubMed Central. [Link]
-
The Suzuki Reaction. Myers Group, Harvard University. [Link]
- Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
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- 6. Organic Syntheses Procedure [orgsyn.org]
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Technical Support Center: Purification of 5-Bromo-2,4'-bipyridine and its Derivatives
Welcome to the technical support center for the purification of 5-Bromo-2,4'-bipyridine and its derivatives. The chemical purity of these versatile building blocks is paramount for the success of downstream applications, from the synthesis of complex ligands and catalysts to the development of novel pharmaceutical agents. The presence of even minor impurities, such as unreacted starting materials, byproducts, or residual metal catalysts, can lead to unpredictable reaction outcomes, lower yields, and complications in biological assays.
This guide is structured to provide direct, actionable solutions to common purification challenges encountered in the laboratory. It combines established chemical principles with practical, field-proven techniques to empower researchers, scientists, and drug development professionals to achieve the highest possible purity for their compounds.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems in a question-and-answer format, providing both the rationale behind the issue and a step-by-step resolution.
Issue 1: My bipyridine compound streaks severely on silica gel TLC plates, leading to poor separation in column chromatography. What's happening and how do I fix it?
Answer: This is the most common issue faced when purifying pyridine-containing molecules. Streaking, or tailing, is caused by strong, non-ideal interactions between the basic nitrogen atoms of the bipyridine ring and the acidic silanol (Si-OH) groups on the surface of the silica gel.[1][2] This interaction leads to slow, uneven elution from the stationary phase, resulting in broad bands and poor separation.
Causality: The lone pair of electrons on the pyridine nitrogen acts as a Lewis base, interacting strongly with the acidic protons of the silica gel. This can be particularly problematic for bipyridines, which have two such basic centers.
Troubleshooting Steps:
-
Introduce a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your eluent.[2][3]
-
Triethylamine (Et₃N or TEA): Add 0.1-1% triethylamine to your mobile phase (e.g., Hexane/Ethyl Acetate). Start with a low concentration (0.1%) and increase if streaking persists. The triethylamine will preferentially bind to the acidic sites on the silica, allowing your bipyridine compound to elute symmetrically.
-
Ammonia: For more polar solvent systems like Dichloromethane/Methanol, a solution of ammonia in methanol (e.g., 7N NH₃ in MeOH) can be used as the polar component, typically making up 1-5% of the total mobile phase.
-
-
Switch to a Different Stationary Phase: If a basic modifier is incompatible with your compound or downstream application, consider an alternative stationary phase.
-
Alumina (Al₂O₃): Basic or neutral alumina is an excellent alternative to silica gel for purifying basic compounds.[2][4] Perform TLC analysis on alumina plates first to determine an appropriate solvent system.
-
Reversed-Phase Silica (C18): For polar bipyridine derivatives, reversed-phase chromatography using a C18-functionalized silica gel can be highly effective.[2] Elution is typically performed with mixtures of water and acetonitrile or methanol, often with an acid modifier like formic acid or TFA to improve peak shape.
-
Issue 2: After a Suzuki or Stille cross-coupling reaction, my product is contaminated with a fine black powder or a persistent grey/brown color that I suspect is palladium catalyst.
Answer: Residual palladium from cross-coupling reactions is a frequent and challenging impurity to remove.[5] Palladium can exist in various oxidation states and may be present as fine, insoluble particles or as soluble complexes with your product or ligands, making simple filtration ineffective.[6] Complete removal is critical, especially for pharmaceutical applications where metal contamination is strictly regulated.[5]
Troubleshooting Steps:
-
Initial Filtration through Celite®: Before concentrating the reaction mixture, dilute it with a suitable solvent and filter it through a plug of Celite® (diatomaceous earth).[7] This will remove the bulk of the heterogeneous palladium black. For best results, place a layer of sand above and below the Celite pad.
-
Aqueous Workup: Perform a standard aqueous workup. Some palladium species can be partitioned into the aqueous layer or removed by washing with a solution of a chelating agent like aqueous sodium sulfide (Na₂S) or thiourea. Caution: These reagents are toxic and should be handled with care.
-
Adsorbent/Scavenger Treatment: If palladium persists, treatment with an adsorbent or scavenger is highly effective.
-
Activated Carbon: Stirring the crude product in a solution with activated carbon can effectively adsorb residual palladium.[6] However, be aware that product loss can occur due to co-adsorption.[6] Use the minimum amount necessary and monitor by TLC.
-
Thiol-Based Scavengers: Functionalized silica gels or polymers with thiol (-SH) groups are excellent scavengers for palladium.[6] These can be stirred with the crude product solution and then simply filtered off.
-
-
Specialized Chromatography: If all else fails, specific chromatographic techniques can be employed. Sometimes, simply running a standard silica gel column is sufficient, as the palladium species will often bind irreversibly to the top of the column.[7]
Issue 3: My crude product contains both the starting materials (e.g., 2-bromopyridine and 4-pyridineboronic acid) and my desired this compound. I'm having trouble separating them.
Answer: This indicates an incomplete reaction. The purification challenge arises because the starting materials and product can have similar polarities, making separation difficult. A systematic approach to developing a column chromatography method is required.
Troubleshooting Steps:
-
Optimize TLC Analysis: The key to good separation is finding a solvent system where your product has an Rf value of approximately 0.25-0.35, and there is clear separation from the starting materials and any byproducts.[3][8]
-
Screen a range of solvent systems, starting with non-polar mixtures and gradually increasing polarity. Common systems for bipyridines include Hexanes/Ethyl Acetate and Dichloromethane/Methanol.[8]
-
Remember to add 0.1-1% triethylamine if you are using silica gel to prevent streaking, as discussed in Issue 1.
-
-
Employ Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can significantly improve separation.[9]
-
Start the column with a low-polarity mobile phase that elutes the least polar impurity first (often the bromopyridine).
-
Gradually increase the percentage of the more polar solvent to elute your product.
-
Finally, a high-polarity flush can be used to elute the most polar components (like the boronic acid).
-
-
Consider Dry Loading: If your crude product has poor solubility in the column's mobile phase, it can be "dry loaded." Dissolve the crude material in a strong solvent (like DCM or acetone), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder.[2][8] This powder is then carefully added to the top of the packed column, which often results in sharper bands and better separation.
Frequently Asked Questions (FAQs)
Q1: What is the best general purification strategy for a crude this compound derivative synthesized via a cross-coupling reaction?
A1: A multi-step approach is most reliable. First, filter the crude reaction mixture through a pad of Celite® to remove the bulk of the palladium catalyst.[7] Next, perform an aqueous workup to remove inorganic salts and water-soluble impurities. After drying and concentrating the organic phase, the residue should be purified by flash column chromatography on silica gel using a hexane/ethyl acetate eluent containing 0.5% triethylamine.[1][3] Gradient elution is often superior to isocratic elution for separating products from starting materials.
Q2: Can I use recrystallization for these compounds?
A2: Yes, recrystallization can be a very effective and scalable purification method, especially if the crude product is already of moderate purity (>85-90%). This compound and its derivatives are typically crystalline solids.[10] The key is finding a suitable solvent or solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Screening Solvents: Good single-solvent candidates include ethanol, isopropanol, toluene, or ethyl acetate.[4] For solvent systems, a common approach is to dissolve the compound in a small amount of a good solvent (like DCM or ethyl acetate) and then slowly add a poor solvent (like hexanes or petroleum ether) until the solution becomes turbid. Gentle heating to redissolve, followed by slow cooling, will often yield high-purity crystals.
Q3: How should I store my purified this compound to maintain its integrity?
A3: Like many pyridine derivatives, these compounds can be sensitive to light and atmospheric moisture.[11] Purified, anhydrous bipyridines should be stored in a tightly sealed, amber glass bottle to protect them from light and moisture. For long-term storage, keeping the container in a desiccator or under an inert atmosphere (nitrogen or argon) is recommended.
Visualized Workflows and Protocols
Diagram: Purification Method Selection
This decision tree guides the selection of an appropriate purification strategy based on the characteristics of the crude product.
Caption: Decision tree for selecting a purification method.
Protocol 1: Flash Column Chromatography with a Basic Modifier
This protocol describes a standard procedure for purifying bipyridine derivatives on a laboratory scale.[12]
Materials:
-
Crude this compound derivative
-
Silica gel (230-400 mesh)[13]
-
HPLC grade solvents (e.g., Hexanes, Ethyl Acetate)
-
Triethylamine (Et₃N)
-
Glass chromatography column
-
TLC plates, chamber, and UV lamp
-
Collection tubes
Procedure:
-
Solvent System Selection: Using TLC, identify a solvent system (e.g., 4:1 Hexanes:Ethyl Acetate) that provides an Rf of ~0.3 for the target compound. Prepare the mobile phase by adding 0.5% (v/v) triethylamine to this mixture.
-
Column Packing (Slurry Method):
-
Plug the bottom of the column with a small piece of cotton or glass wool, and add a thin layer of sand.
-
In a beaker, create a slurry of silica gel in the initial, low-polarity mobile phase.
-
Pour the slurry into the column, gently tapping the side to ensure even packing. Use air pressure to push the excess solvent through until the solvent level meets the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimum amount of dichloromethane or the mobile phase.
-
Carefully pipette the solution onto the top of the silica bed.
-
Add a protective layer of sand on top of the sample.
-
-
Elution:
-
Carefully fill the column with the mobile phase.
-
Apply positive pressure (using a pump or house air) to achieve a solvent flow rate of about 2 inches/minute.[13]
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation: Combine the fractions containing the pure product, and remove the solvent under reduced pressure using a rotary evaporator.
References
- Keene, F. R., & Ridd, M. J. (1976). The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(ii) containing unsymmetrical ligands. Journal of the Chemical Society, Dalton Transactions, (6), 512-516.
-
ResearchGate. (n.d.). The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(II) containing unsymmetrical ligands | Request PDF. Retrieved from [Link]
-
ResearchGate. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? Retrieved from [Link]
- Mürner, H., et al. (1998). 2,2′-bipyridine ligand for incorporation into oligodeoxynucleotides: Synthesis, stability and fluorescence properties of ruthenium—DNA complexes. Nucleic Acids Research, 26(8), 1981–1988.
-
LookChem. (n.d.). Purification of Pyridine. Retrieved from [Link]
- MDPI. (2023). Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. Molecules, 28(24), 8049.
- Ferlin, F., et al. (2020). Palladium Catalyst Recycling for Heck-Cassar-Sonogashira Cross-Coupling Reactions in Green Solvent/Base Blend. ChemSusChem, 13(17), 4585-4592.
-
Reddit. (2019). Isolation of pure pyridine help. Retrieved from [Link]
- MDPI. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
-
YouTube. (2022). Making 2,2'-Bipyridine and its Ruthenium Complex. Retrieved from [Link]
- MDPI. (2024).
- Arkivoc. (2019). Synthesis and characterization of a new ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction. ARKIVOC, 2020(3), 1-13.
- The Journal of Organic Chemistry. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. 67(19), 6653–6660.
-
Reddit. (2024). Drying and distilling pyridine. Retrieved from [Link]
- National Institutes of Health. (2020).
-
University of Rochester. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]
-
Phenomenex. (2025). Flash Chromatography: Principles & Applications. Retrieved from [Link]
- The Journal of Organic Chemistry. (2002). Preparation of 5-Brominated and 5,5'-Dibrominated 2,2'-Bipyridines and 2,2'-Bipyrimidines. 67(2), 443-449.
- Organic Syntheses. (2014).
-
Chemister.ru. (n.d.). 4,4'-bipyridine. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Separation of Pyridine, Bromopyridine and Bipyridine on Amaze SC Mixed-Mode Column. Retrieved from [Link]
-
Arctom. (n.d.). CAS NO. 106047-33-0 | this compound. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,2'-Bipyridine. Retrieved from [Link]
- National Institutes of Health. (2019). The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. Molecules, 24(15), 2800.
- ACS Publications. (2002). Preparation of 5-Brominated and 5,5'-Dibrominated 2,2'-Bipyridines and 2,2'-Bipyrimidines. The Journal of Organic Chemistry, 67(2), 443–449.
-
ResearchGate. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Retrieved from [Link]
- PubMed. (2024).
-
PubChem. (n.d.). 5-Bromo-2,2'-bipyridine. Retrieved from [Link]
-
ResearchGate. (2024). Source, Synthesis, and Biological Evaluation of Natural Occurring 2,2'-Bipyridines. Retrieved from [Link]
- PubMed. (1987). Maintaining protein stability. Methods in Enzymology, 152, 57-59.
- Organic Syntheses. (2011). Synthesis of 4-, 5-, and 6-Methyl-2,2′-Bipyridine by a Negishi Cross-Coupling. 88, 398.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Chromatography [chem.rochester.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CAS 15862-19-8: 5-BROMO-2,2'-BIPYRIDINE | CymitQuimica [cymitquimica.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. orgsyn.org [orgsyn.org]
Technical Support Center: Bromination of 2,4'-Bipyridine
Welcome to the technical support center for the bromination of 2,4'-bipyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this reaction, minimize side product formation, and achieve your desired brominated 2,4'-bipyridine derivatives with high purity and yield.
Introduction: The Nuances of Brominating 2,4'-Bipyridine
The electrophilic bromination of 2,4'-bipyridine is a critical reaction for introducing bromine atoms onto the bipyridine scaffold, creating versatile intermediates for cross-coupling reactions in the synthesis of complex molecules, ligands for catalysis, and functional materials. However, the electronic nature of the 2,4'-bipyridine system presents unique challenges. The two interconnected pyridine rings have different electronic properties; the 2-substituted ring is generally more electron-deficient than the 4-substituted ring. This electronic disparity, coupled with the deactivating effect of the nitrogen atoms, can lead to a variety of side reactions, including the formation of regioisomers, over-bromination, and other undesired byproducts. Understanding and controlling these side reactions is paramount for a successful synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the bromination of 2,4'-bipyridine in a practical question-and-answer format.
Question 1: My reaction is producing a mixture of monobrominated isomers. How can I improve the regioselectivity?
Answer: Achieving high regioselectivity in the bromination of 2,4'-bipyridine is a common challenge due to the multiple available positions for electrophilic attack. The positions on the 4'-pyridyl ring are generally more activated towards electrophilic substitution than those on the 2-pyridyl ring.
Causality: The pyridine nitrogen is an electron-withdrawing group, deactivating the ring to electrophilic attack, particularly at the ortho and para positions. In 2,4'-bipyridine, the 4'-pyridyl ring is less deactivated than the 2-pyridyl ring. Within the 4'-pyridyl ring, the positions ortho to the nitrogen (3' and 5') are the most likely sites for initial bromination.
Troubleshooting Strategies:
-
Reaction Temperature: Lowering the reaction temperature (e.g., to 0 °C or -10 °C) can enhance selectivity. Lower temperatures favor the kinetically controlled product, which is often the desired isomer.
-
Brominating Agent: The choice of brominating agent is crucial. Milder agents tend to be more selective.
-
Solvent Effects: The polarity of the solvent can influence the reactivity of the brominating agent and the substrate. Experiment with a range of solvents, from non-polar (e.g., CCl₄, CH₂Cl₂) to polar aprotic (e.g., acetonitrile).
-
Lewis Acid Catalysis: While Lewis acids can promote bromination, they can also decrease selectivity by increasing the electrophilicity of the bromine source, leading to multiple products. If using a Lewis acid, consider a milder one or use it in catalytic amounts.
Question 2: I am observing significant amounts of di- and tri-brominated products, even when using only one equivalent of the brominating agent. How can I prevent over-bromination?
Answer: Over-bromination is a frequent side reaction, especially if the reaction conditions are too harsh or the reaction time is too long.
Causality: The introduction of the first bromine atom only slightly deactivates the ring towards further substitution. If the reaction is not carefully controlled, the initially formed monobromo-2,4'-bipyridine can react further to give polybrominated products.
Troubleshooting Strategies:
-
Control Stoichiometry: Use a slight sub-stoichiometric amount of the brominating agent (e.g., 0.95 equivalents) to ensure the starting material is not fully consumed, thereby reducing the chance of over-bromination of the product.
-
Slow Addition: Add the brominating agent dropwise or in small portions over an extended period. This maintains a low concentration of the electrophile in the reaction mixture, favoring monobromination.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or LC-MS. Quench the reaction as soon as the desired product is maximized and before significant amounts of polybrominated species appear.
-
Milder Conditions: As with improving regioselectivity, using lower temperatures and milder brominating agents like NBS is highly recommended.[3]
Question 3: My final product is difficult to purify, showing persistent impurities with similar polarity to my desired product. What are these likely impurities and how can I remove them?
Answer: Persistent impurities are often regioisomers of the desired product or starting material that has co-eluted.
Causality: Brominated bipyridines can have very similar polarities, making them challenging to separate by standard column chromatography.
Troubleshooting Strategies:
-
Chromatography Optimization:
-
Column Length and Diameter: Use a longer and narrower column for better separation.
-
Eluent System: Experiment with different solvent systems. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) can improve resolution.
-
Stationary Phase: Consider using a different stationary phase, such as alumina or a functionalized silica gel.
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. Screen various solvents and solvent mixtures to find one that provides good differential solubility between your product and the impurities.
-
Derivative Formation: In challenging cases, consider converting the mixture to a derivative (e.g., an N-oxide or a metal complex), which may be easier to purify. The desired brominated ligand can then be regenerated.
Summary of Potential Side Reactions
| Side Reaction | Identification (Techniques) | Causality | Mitigation Strategies |
| Over-bromination | MS (higher m/z peaks), ¹H NMR (fewer aromatic protons) | Harsh reaction conditions, excess brominating agent | Use ≤ 1 equivalent of brominating agent, slow addition, lower temperature, use NBS.[3] |
| Isomer Formation | ¹H NMR (complex aromatic region), TLC (multiple spots with similar Rf) | Multiple reactive sites with similar activation energies | Lower temperature, use milder brominating agent (NBS), optimize solvent.[1] |
| N-Oxidation | MS (+16 amu peak), IR (N-O stretch ~1250-1300 cm⁻¹) | Use of strong oxidizing brominating agents or presence of peroxides | Use non-oxidizing brominating agents like Br₂ in the absence of light or NBS. |
| Homo-coupling | MS (dimeric product peak), ¹H NMR (symmetric species) | Presence of catalytic metals (e.g., Palladium) and reducing agents | Not a common side reaction in electrophilic bromination, but ensure no metal contamination.[4] |
Experimental Protocol: Selective Monobromination of 2,4'-Bipyridine
This protocol is a general guideline for achieving selective monobromination. Optimization may be required based on your specific target isomer and laboratory conditions.
Materials:
-
2,4'-Bipyridine
-
N-Bromosuccinimide (NBS), recrystallized
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,4'-bipyridine (1.0 eq) in anhydrous acetonitrile.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Dissolve N-bromosuccinimide (0.95 eq) in anhydrous acetonitrile and add it to the dropping funnel. Add the NBS solution dropwise to the stirred solution of 2,4'-bipyridine over 1-2 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS every 30 minutes.
-
Quenching: Once the desired product is formed and the starting material is nearly consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any remaining NBS.
-
Work-up:
-
Remove the acetonitrile under reduced pressure.
-
Add dichloromethane and water to the residue and transfer to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Alternatively, if the product is a solid, recrystallize from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate).
-
Visualizing the Reaction and Troubleshooting
Diagram 1: Reaction Pathway and Major Side Products
Caption: Main bromination pathway and common side reactions.
Diagram 2: Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting bromination reactions.
Frequently Asked Questions (FAQs)
Q1: At which positions is 2,4'-bipyridine most likely to be brominated first? A1: The 4'-pyridyl ring is more susceptible to electrophilic attack than the 2-pyridyl ring. The positions ortho to the nitrogen on the 4'-pyridyl ring (3' and 5') are generally the most reactive sites for the initial bromination.
Q2: Can I use liquid bromine for this reaction? A2: Yes, but with caution. Liquid bromine is a very strong brominating agent and often leads to over-bromination and lower regioselectivity.[3] It is typically used with a Lewis acid catalyst, which can further exacerbate these issues. For selective bromination, NBS is generally a better choice.
Q3: How can I confirm the regiochemistry of my brominated product? A3: The most definitive method is 2D NMR spectroscopy, particularly HMBC and NOESY experiments, which can establish through-bond and through-space correlations between protons and carbons, allowing for unambiguous structure elucidation.[5] X-ray crystallography of a suitable crystal also provides definitive proof of structure.
Q4: Is it possible to achieve selective bromination on the 2-pyridyl ring? A4: Direct electrophilic bromination on the more deactivated 2-pyridyl ring in the presence of the 4'-pyridyl ring is very challenging. It may require blocking the more reactive sites on the 4'-pyridyl ring first, followed by bromination of the 2-pyridyl ring, and then subsequent deprotection.
Q5: What is the role of a radical initiator like AIBN or UV light in bromination with NBS? A5: Radical initiators promote free-radical substitution, which typically occurs at benzylic or allylic positions. For aromatic bromination, a polar mechanism is desired. Therefore, radical initiators should be avoided as they can lead to unwanted side-chain bromination if alkyl substituents are present.[6]
References
Sources
- 1. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 6. semanticscholar.org [semanticscholar.org]
Technical Support Center: Optimizing Catalyst Loading in Coupling Reactions of 5-Bromo-2,4'-bipyridine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for optimizing cross-coupling reactions involving 5-bromo-2,4'-bipyridine. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the unique challenges posed by this substrate. Here, we move beyond generic protocols to provide in-depth, field-proven insights into troubleshooting and optimizing your reactions, with a core focus on managing catalyst loading effectively.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with this compound notoriously difficult, often requiring high catalyst loading?
This is the most critical question and the central challenge. The difficulty arises from the product itself. Bipyridines are excellent chelating ligands for transition metals like palladium.[1][2] As your desired bipyridine product forms, it strongly coordinates to the active metal center of your catalyst. This coordination sequesters the catalyst from the catalytic cycle, leading to deactivation or "product inhibition."[3][4] To achieve full conversion, a higher initial catalyst loading is often required simply to compensate for the portion of the catalyst that will be rendered inactive during the reaction.[4]
Q2: What is a sensible starting catalyst loading for a Suzuki-Miyaura coupling with this substrate?
For standard, less-coordinating aryl bromides, chemists often start with 1-2 mol% of a palladium catalyst. However, for this compound, this is often insufficient.
A more practical starting point is 3-5 mol% of the palladium source .[5] While some literature reports on bipyridine synthesis have used catalyst loadings greater than 10 mol% to achieve good yields, the goal of optimization is to reduce this for cost, sustainability, and ease of purification.[1][4] Starting in the 3-5 mol% range provides a higher chance of initial success, from which you can optimize downwards.
Q3: Which type of catalyst system (palladium source and ligand) is most effective against product inhibition?
To combat product inhibition, the ligand's role is paramount. The ligand must form a highly stable and reactive complex with palladium that kinetically and thermodynamically disfavors displacement by the bipyridine product.
-
Bulky, Electron-Rich Monodentate Phosphine Ligands: These are the industry standard for challenging cross-couplings. Ligands like SPhos, XPhos, and RuPhos (Buchwald-type ligands) are highly effective. Their steric bulk creates a protective pocket around the palladium center, hindering coordination by the bipyridine product, while their electron-donating nature promotes the rate-limiting oxidative addition step.[6]
-
N-Heterocyclic Carbenes (NHCs): Ligands such as IPr and SImes form very strong bonds with palladium, creating robust catalysts that are highly resistant to deactivation.[7][8]
-
Palladium Pre-catalysts: Using modern pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts) is highly recommended. These systems ensure the efficient generation of the active L-Pd(0) species, leading to more consistent and reliable results compared to traditional sources like Pd(OAc)₂ or Pd₂(dba)₃, which can be inefficient in generating the active catalyst.[9]
Q4: Should I use a Palladium(0) or Palladium(II) source?
Both Pd(0) sources (e.g., Pd(PPh₃)₄) and Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂(dppf)) can be effective, but they have different implications.[6]
-
Pd(II) Precursors (e.g., Pd(OAc)₂): These are generally more stable to air and moisture, making them easier to handle. However, they require in-situ reduction to the active Pd(0) species for the catalytic cycle to begin. This reduction step can sometimes be inefficient or lead to the formation of palladium black.
-
Pd(0) Precursors (e.g., Pd(PPh₃)₄): These enter the catalytic cycle directly. For reactions susceptible to side reactions like the homocoupling of boronic acids, starting with a Pd(0) source can be advantageous as it minimizes the presence of Pd(II) species that might promote these unwanted pathways.[6]
For consistency and high activity, well-defined Pd(0) pre-catalysts that are designed for slow release of the active catalyst are often the best choice.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Problem 1: My reaction shows low or no conversion of the this compound starting material.
Potential Cause A: Rapid Catalyst Deactivation
Your catalyst is likely being inhibited by the bipyridine product faster than it can catalyze the reaction.
-
Solution 1: Increase Catalyst Loading. As a first troubleshooting step, increase the catalyst loading to 5-8 mol%. If conversion improves, it strongly suggests catalyst deactivation was the primary issue.
-
Solution 2: Switch to a More Robust Ligand. If you are using a simple ligand like PPh₃, it is likely not sufficient. Switch to a bulky, electron-rich Buchwald-type ligand (e.g., SPhos) or an N-heterocyclic carbene (NHC) ligand.[6] These are designed to resist product inhibition.
Potential Cause B: Poor Quality or Unstable Reagents
The problem may not be the catalyst but the other reaction partners.
-
Solution 1: Address Boronic Acid/Ester Instability. Boronic acids are susceptible to decomposition via protodeboronation, especially at high temperatures.[10][11]
-
Use a more stable boronic ester (e.g., pinacol or MIDA esters).[10]
-
Use fresh, high-purity boronic acid.
-
Ensure your base is not excessively strong or wet, which can accelerate decomposition.
-
-
Solution 2: Verify Starting Material Purity. Impurities in your this compound or coupling partner can poison the catalyst. Purify the starting materials if their quality is uncertain.
Potential Cause C: Suboptimal Reaction Conditions
Even the best catalyst system can fail under the wrong conditions.
-
Solution 1: Screen Solvents and Bases. The choice of solvent and base is crucial. For Suzuki reactions, a common system is a mixture of an organic solvent like 1,4-dioxane or THF with water.[10][12] The base (e.g., K₂CO₃, K₃PO₄) activates the boronic acid.[13] If one combination fails, screen others. Sometimes a switch to anhydrous conditions with a base like KF can help.[11]
-
Solution 2: Increase Temperature. Cross-coupling reactions often require heat to proceed at a reasonable rate (typically 80-120 °C).[14] If your reaction is sluggish at 80 °C, try increasing the temperature to 100 °C, but be mindful that higher temperatures can also accelerate catalyst decomposition and side reactions.[15]
Problem 2: My reaction works, but I see significant side products.
Side Product A: Homocoupling of the Boronic Acid
This is a common side reaction, especially with electron-rich boronic acids.
-
Solution 1: Rigorous Deoxygenation. This side reaction is often promoted by oxygen. Ensure your reaction setup is thoroughly purged with an inert gas (Argon or Nitrogen). Freeze-pump-thaw cycles are highly effective for solvent degassing.[16]
-
Solution 2: Lower the Temperature. Homocoupling often has a different activation energy than the desired cross-coupling. Running the reaction at the lowest possible temperature that still allows for reasonable conversion can minimize this side product.
Side Product B: Dehalogenation of this compound (formation of 2,4'-bipyridine)
This occurs when the aryl-palladium intermediate reacts with a hydride source instead of the coupling partner.[10]
-
Solution 1: Scrutinize Solvent and Base. Some solvents (like alcohols) or bases (like amines) can act as hydride donors.[10] If dehalogenation is a major issue, consider switching to a non-protic solvent system.
-
Solution 2: Ensure Anhydrous Conditions (if applicable). Water can sometimes be a proton source leading to dehalogenation. Trying the reaction under strictly anhydrous conditions may suppress this pathway.
Problem 3: I see the formation of palladium black in my reaction flask.
The appearance of a black precipitate (palladium black) is a clear visual indicator of catalyst decomposition.[14] The active, soluble Pd(0) catalyst has agglomerated and precipitated out of solution, effectively killing your reaction.
-
Solution 1: Improve Ligand Stabilization. This is the most common reason for Pd black formation. The ligand is not adequately stabilizing the Pd(0) intermediates. Switch to a more sterically demanding and strongly coordinating ligand (e.g., Buchwald ligands, NHCs, or bidentate ligands like Xantphos).
-
Solution 2: Lower the Reaction Temperature. High temperatures can accelerate the rate of catalyst decomposition. Find the "sweet spot" where the reaction proceeds efficiently without causing precipitation.
-
Solution 3: Ensure Adequate Mixing. In heterogeneous mixtures, poor stirring can lead to localized high concentrations of reagents, which can cause catalyst decomposition. Use a properly sized stir bar and ensure vigorous agitation.[9]
Data & Diagrams
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Starting Point | Rationale & Key Considerations |
| Pd Source | Buchwald G3 Pre-catalyst | Ensures efficient and reliable generation of the active Pd(0) catalyst.[9] |
| Ligand | SPhos or XPhos | Bulky, electron-rich ligand to promote oxidative addition and prevent product inhibition.[6] |
| Catalyst Loading | 3 - 5 mol% | A robust starting point for a challenging substrate; optimize downwards once conditions are established.[5] |
| Base | K₃PO₄ or K₂CO₃ (2-3 equiv.) | K₃PO₄ is a strong, non-nucleophilic base effective in many cases. K₂CO₃ is a milder alternative.[17] |
| Solvent | 1,4-Dioxane / H₂O (5:1) | A common, effective solvent system that aids in dissolving both organic and inorganic reagents.[10][12] |
| Temperature | 90 - 100 °C | Balances reaction rate against potential catalyst decomposition.[12] |
| Atmosphere | Inert (Argon or Nitrogen) | Critical to prevent oxygen-mediated side reactions and catalyst oxidation.[18] |
Diagrams
Suzuki-Miyaura catalytic cycle with product inhibition.
Troubleshooting workflow for low yield reactions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and should be optimized based on the specific coupling partner and troubleshooting observations.
Reaction Setup:
-
To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid or ester partner (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.5 equiv.).
-
In a separate small vial, weigh the palladium pre-catalyst (e.g., SPhos Pd G3, 0.03-0.05 equiv., 3-5 mol%) and the ligand (if not using a pre-catalyst).
-
Seal the main reaction vessel with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen) for three cycles to ensure an inert atmosphere.[18]
-
Add the catalyst/ligand to the reaction vessel under a positive flow of inert gas.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 5:1 ratio, to achieve a concentration of ~0.1 M with respect to the limiting reagent) via syringe.[12]
Reaction Execution:
-
Place the sealed reaction vessel into a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C).
-
Stir the mixture vigorously for the duration of the reaction (typically 12-24 hours).[14]
-
Monitor the reaction progress by a suitable analytical method (TLC, LC-MS, or GC-MS) by withdrawing small aliquots under inert conditions.[12]
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate and water.
-
Separate the organic layer. Wash it sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to isolate the desired product.[14]
Protocol 2: High-Throughput Screening for Catalyst Loading Optimization
This workflow allows for the rapid testing of multiple conditions in parallel.
-
Array Setup: Arrange an array of reaction tubes or vials in a multi-well heating block.
-
Stock Solutions: Prepare stock solutions of the this compound, the boronic acid partner, and the base in the chosen solvent to ensure accurate and rapid dispensing.
-
Catalyst Dispensing: Dispense the solid catalyst and/or ligand into each vial. For catalyst loading screening, vary the amount of catalyst in each vial (e.g., 1 mol%, 2 mol%, 3 mol%, 5 mol%).
-
Reagent Addition: Add the stock solutions to each vial, seal them under an inert atmosphere, and place them in the preheated block.
-
Analysis: After the designated reaction time, quench all reactions and analyze the conversion and yield for each condition using LC-MS or GC with an internal standard. This will quickly identify the minimum catalyst loading required to achieve the desired outcome.
References
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
-
Jeon, M., & Park, K. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 29(3), 576. [Link]
-
Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1953–1975. [Link]
-
Lin, Q., & Diao, T. (2023). Nickel-Catalyzed Radical Mechanisms: Informing Cross-Coupling for Synthesizing Non-Canonical Biomolecules. Accounts of Chemical Research, 56(13), 1669–1684. [Link]
-
Singh, D., & Sharma, U. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]
-
Hopkinson, M. N., et al. (2020). N-Heterocyclic Carbene-Based Catalysis Enabling Cross-Coupling Reactions. Accounts of Chemical Research, 53(6), 1230–1246. [Link]
-
Hendon, C. H., et al. (2015). Probing the Evolution of Palladium Species in Pd@MOF Catalysts during the Heck Coupling Reaction: An Operando X-ray Absorption Spectroscopy Study. Journal of the American Chemical Society, 137(35), 11470–11476. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from Organic Chemistry Portal website. [Link]
-
Martínez-Crespo, P. M., et al. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions, 244, 386-397. [Link]
-
Various Authors. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. [Link]
- BenchChem. (2025). optimizing reaction conditions for 4,4'-Dimethyl-2,2'-bipyridine synthesis.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from Organic Chemistry Portal website. [Link]
-
Jeon, M., & Park, K. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Preprints.org. [Link]
-
Jeon, M., & Park, K. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. ResearchGate. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from Wikipedia website. [Link]
- BenchChem. (2025). Technical Support Center: Optimizing the Heck Reaction for 5-Bromo-1-Pentene.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from Chemistry LibreTexts website. [Link]
-
Chen, G., et al. (2016). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 49(10), 2262–2274. [Link]
- BenchChem. (2025). Technical Support Center: Optimizing Catalyst Loading for 3-Bromo-2-chloropyridine Cross-Coupling.
-
Various Authors. (2018). Why can't I achieve good yields for this Suzuki reaction?. ResearchGate. [Link]
-
Wang, M., et al. (2022). N-Heterocyclic carbene-catalyzed deaminative cross-coupling of aldehydes with Katritzky pyridinium salts. Nature Communications, 13(1), 3743. [Link]
- BenchChem. (2025). A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine.
-
Byers, J. A., et al. (2021). Ligand Design Enables the Palladium-Catalyzed Intermolecular Carbochlorocarbonylation of Alkynes and Cyclopentenone Formation. Journal of the American Chemical Society, 143(49), 20738–20744. [Link]
-
Various Authors. (2024). How to approach choosing reaction conditions for Suzuki?. Reddit. [Link]
-
Various Authors. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate. [Link]
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Technical Support Center: Scalable Synthesis of Brominated Bipyridines
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of brominated bipyridines. This guide is designed for researchers, chemists, and drug development professionals who are navigating the challenges of synthesizing these crucial building blocks on a laboratory and industrial scale. Brominated bipyridines are pivotal precursors for functional materials, ligands in catalysis, and complex pharmaceutical intermediates. However, their synthesis is often fraught with challenges related to yield, purity, and scalability.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven methodologies.
Core Synthetic Strategies: An Overview
The scalable production of brominated bipyridines primarily relies on two strategic approaches:
-
Direct Electrophilic Aromatic Substitution (EAS) on 2,2'-Bipyridine: This is the most direct route but can be challenging to control. The pyridine nitrogen atoms deactivate the rings towards electrophilic attack, often requiring harsh reaction conditions which can lead to issues with regioselectivity and over-bromination.
-
Metal-Catalyzed Cross-Coupling Reactions: These methods involve the coupling of pre-functionalized pyridine rings (e.g., a bromopyridine with a pyridylboronic acid). While requiring more synthetic steps to prepare the precursors, coupling reactions offer unparalleled control over regiochemistry, which is critical for producing specific isomers. Common methods include Suzuki, Stille, and Ullmann couplings.[1][2]
The choice of strategy depends heavily on the desired substitution pattern, scale, and available starting materials.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis of brominated bipyridines in a practical question-and-answer format.
Issue 1: Low Yields and Incomplete Conversion in Direct Bromination
Question: "My direct bromination of 2,2'-bipyridine is giving me a low yield of the desired dibrominated product, with a significant amount of unreacted starting material and mono-brominated species. What's going wrong and how can I fix it?"
Answer: This is a classic challenge in bipyridine chemistry. The low reactivity and complex product mixture stem from several factors inherent to the substrate and reaction mechanism.
Causality Analysis:
-
Ring Deactivation: The lone pair of electrons on each nitrogen atom makes the pyridine ring electron-deficient and thus less susceptible to electrophilic attack compared to benzene.[3][4]
-
Protonation/Lewis Acid Complexation: Under the acidic conditions often used for bromination (e.g., using Br₂ in oleum or with HBr), the basic nitrogen atoms are protonated. This forms the bipyridinium salt, which is even more strongly deactivated towards electrophilic substitution.
-
Reaction Conditions: Insufficiently forcing conditions (low temperature, short reaction time) will result in incomplete conversion. Conversely, overly harsh conditions can lead to degradation or the formation of intractable mixtures. For instance, a scalable synthesis of 5,5'-dibromo-2,2'-bipyridine often requires reacting 2,2'-bipyridine dihydrobromide with bromine in a sealed steel bomb reactor at elevated temperatures over several days to achieve good conversion.[5]
Solutions & Protocol Optimization:
-
Choice of Brominating Agent: For a deactivated ring system, a potent electrophilic bromine source is necessary.
-
Elemental Bromine (Br₂): Often used with a strong acid (e.g., sulfuric or oleum) or at high temperatures. This is a powerful but hazardous option, requiring stringent safety protocols.[5][6]
-
N-Bromosuccinimide (NBS): A solid and safer alternative to Br₂, often used with an acid catalyst. However, it may be less reactive and require longer reaction times or higher temperatures for deactivated substrates.[7]
-
-
Temperature and Pressure Control: To drive the reaction to completion, especially for di- or poly-bromination, elevated temperatures are essential. This often necessitates the use of a sealed reaction vessel (a "bomb" reactor) to contain the pressure generated by bromine vapor.[5]
-
Optimize Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or ¹H NMR on a worked-up aliquot). These reactions can be slow, sometimes requiring 48-72 hours to reach completion.[5]
Workflow for Optimizing Direct Bromination
Caption: Troubleshooting workflow for low-yield bromination reactions.
Issue 2: Poor Regioselectivity and Isomer Formation
Question: "I am trying to synthesize 4,4'-dibromo-2,2'-bipyridine via direct bromination, but I'm getting a mixture of isomers, including the 5,5'- and other unwanted products. How can I achieve better regiocontrol?"
Answer: Achieving high regioselectivity in the direct bromination of 2,2'-bipyridine is exceptionally difficult and generally not a viable strategy for producing a single, pure isomer other than 5,5'-dibromo-2,2'-bipyridine.
Causality Analysis:
-
Electronic Effects: In electrophilic aromatic substitution, the nitrogen atom directs electrophiles to the 3- and 5-positions (meta-like). In 2,2'-bipyridine, the C5 and C5' positions are the most electronically favorable for substitution, which is why 5,5'-dibromo-2,2'-bipyridine is the typical major product under forcing conditions.[5]
-
Steric Hindrance: The positions adjacent to the inter-ring C-C bond (C3, C3') and the nitrogen atoms (C6, C6') are sterically hindered, further disfavoring substitution at these sites.
-
Convergent Synthesis is Key: To obtain specific isomers like 4,4'-dibromo-2,2'-bipyridine, a convergent strategy using cross-coupling reactions is the authoritative and recommended approach. This involves synthesizing the target molecule from smaller, pre-functionalized pyridine units, providing absolute control over the final substitution pattern.
Solutions & Recommended Strategy: Palladium-Catalyzed Cross-Coupling
The most reliable method is to couple two molecules of a 2-bromo-4-substituted-pyridine or a similar precursor. The Ullmann reaction (copper-mediated homocoupling) or more modern palladium-catalyzed homocoupling reactions are ideal for this purpose.
General Mechanism: Electrophilic Aromatic Substitution on Pyridine
Caption: General mechanism of electrophilic bromination on a bipyridine ring.
Note: Placeholder images are used in the DOT script above. In a real application, these would be replaced with actual chemical structure diagrams.
Issue 3: Purification Challenges on a Large Scale
Question: "After scaling up my synthesis of 5,5'-dibromo-2,2'-bipyridine, I'm struggling with purification. Column chromatography is not practical for multi-kilogram quantities. Are there better methods?"
Answer: This is a critical hurdle in process chemistry. Relying solely on chromatography for large-scale purification is inefficient and costly. A robust purification strategy should leverage the chemical properties of the target compound and impurities.
Causality Analysis:
-
Byproduct Profile: The main impurities are typically unreacted 2,2'-bipyridine and the intermediate 5-bromo-2,2'-bipyridine.
-
Physical Properties: The desired product, 5,5'-dibromo-2,2'-bipyridine, is a neutral, often crystalline solid with limited solubility in many common solvents. The starting material and mono-brominated intermediate have slightly different polarities and solubilities.
Solutions for Scalable Purification:
-
Recrystallization: This is the most powerful technique for purifying crystalline solids at scale. The key is finding a suitable solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.
-
Solvent Screening: Test a range of solvents (e.g., ethanol, isopropanol, toluene, ethyl acetate, heptane, and mixtures thereof) to find the optimal system.
-
-
Acid-Base Extraction/Wash: This technique exploits the basicity of the bipyridine nitrogen atoms.
-
Procedure: Dissolve the crude product mixture in a suitable organic solvent (like dichloromethane or toluene). Wash the organic solution with an aqueous acid (e.g., dilute HCl). The unreacted 2,2'-bipyridine and 5-bromo-2,2'-bipyridine will be protonated and partition into the aqueous layer as their hydrochloride salts. The more electron-withdrawn (and thus less basic) 5,5'-dibromo-2,2'-bipyridine will preferentially remain in the organic layer.
-
Validation: This method's effectiveness depends on the pKa difference between the di-bromo product and the less-brominated impurities. It may not provide perfect separation but can be an excellent first pass to remove the bulk of basic impurities before a final recrystallization.
-
-
Trituration/Slurry Wash: Suspend the crude solid in a solvent in which the desired product is poorly soluble but the impurities have some solubility. Stirring the slurry for a period allows the impurities to dissolve, after which the purified solid can be isolated by filtration.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling elemental bromine (Br₂) at scale?
A1: Elemental bromine is highly toxic, corrosive, and volatile.[8] Key safety measures include:
-
Engineering Controls: Always work in a well-ventilated chemical fume hood. For larger scales, consider a closed system or a walk-in hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, a face shield, and appropriate gloves (Viton or a laminate are often recommended over standard nitrile).
-
Spill and Emergency Preparedness: Have a bromine spill kit readily available. This should include a neutralizing agent like a 5-10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) to quench the bromine.[9]
-
Handling: Use a syringe or cannula for transfers to minimize exposure to vapors. Avoid contact with reducing agents, metals, and organic materials with which it can react violently.[10][11]
Q2: For synthesizing an unsymmetrical bipyridine, which cross-coupling reaction is most suitable for industrial scale-up?
A2: For unsymmetrical bipyridines (e.g., 5-bromo-5'-methyl-2,2'-bipyridine), the Suzuki-Miyaura coupling is generally the most favored for scalability.
| Reaction Type | Pros | Cons | Scalability Score |
| Suzuki-Miyaura | Air/moisture stable boronic acids; low catalyst loading; generally low toxicity byproducts (borates).[12][13] | Boronic acids can be expensive; potential for proto-deboronation. | Excellent |
| Stille | Tolerant of many functional groups; predictable reactivity.[14][15] | Highly toxic organotin reagents and byproducts; difficult to remove tin residues from the final product.[5] | Poor |
| Negishi | Highly reactive organozinc reagents. | Organozinc reagents are extremely moisture and air-sensitive, requiring strict inert atmosphere techniques. | Moderate |
| Ullmann | Inexpensive copper catalyst. | Often requires high reaction temperatures; substrate scope can be limited compared to Pd-catalyzed methods.[2] | Good |
Q3: Can flow chemistry be used for the bromination of bipyridines to improve safety and scalability?
A3: Absolutely. Flow chemistry is an excellent strategy for improving the safety and efficiency of hazardous reactions like bromination.[6] By generating the hazardous brominating agent in situ (e.g., from HBr and an oxidant like NaOCl) and immediately reacting it with the substrate in a microreactor, the amount of free bromine present at any given time is minimized.[6] This drastically reduces the risks associated with storage, handling, and potential runaway reactions, making it an ideal approach for scalable synthesis.[6]
References
-
Recent Progress on the Synthesis of Bipyridine Derivatives. MDPI. [Link]
-
Preparation of 5-Brominated and 5,5'-Dibrominated 2,2'-Bipyridines and 2,2'-Bipyrimidines. ResearchGate. [Link]
-
Preparation of 5-Brominated and 5,5'-Dibrominated 2,2'-Bipyridines and 2,2'-Bipyrimidines | The Journal of Organic Chemistry. ACS Publications. [Link]
-
Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC - NIH. [Link]
-
Synthesis and characterization of a new ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction. Arkivoc. [Link]
-
Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. MDPI. [Link]
-
(PDF) Recent Progress on the Synthesis of Bipyridine Derivatives. ResearchGate. [Link]
-
2,2′-bipyridine ligand for incorporation into oligodeoxynucleotides: Synthesis, stability and fluorescence properties of ruthenium—DNA complexes | Nucleic Acids Research. Oxford Academic. [Link]
-
Recent advances in the synthesis of 2,2'-Bipyridines and their derivatives. Loughborough University Research Repository. [Link]
-
A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings. PubMed. [Link]
-
Synthesis of side-chain derivatives of 2,2'-bipyridine | The Journal of Organic Chemistry. ACS Publications. [Link]
-
Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry. ACS Publications. [Link]
-
Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. [Link]
-
Electrophilic Aromatic Substitution – The Mechanism. Chemistry Steps. [Link]
- Experimental Methods 1.
-
Palladium-Catalyzed Selective Cross-Coupling between 2-Bromopyridines and Aryl Bromides | The Journal of Organic Chemistry. ACS Publications. [Link]
-
Bromine - Hazardous Substance Fact Sheet. NJ.gov. [Link]
-
Manganese/bipyridine-catalyzed non-directed C(sp 3 )–H bromination using NBS and TMSN 3. ResearchGate. [Link]
-
Bromine | Chemical Emergencies. CDC. [Link]
-
2,2'-Bipyridine. Organic Syntheses Procedure. [Link]
-
18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry. YouTube. [Link]
-
17.2: Palladium catalyzed couplings. Chemistry LibreTexts. [Link]
- Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Oper
-
Safe Scale-Up of an N -Bromosuccinimide Involved Bromination Reaction. ResearchGate. [Link]
-
Electrophilic aromatic substitution mechanism (video). Khan Academy. [Link]
-
Safety Data Sheet: Bromine. Carl ROTH. [Link]
-
Vinylene Carbonate as an Ethylene Equivalent for the Synthesis of 1,2-Bis(indolyl)ethenes and Benzo[α]carbazoles | Organic Letters. ACS Publications. [Link]
-
Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. [Link]
-
Reactivity Studies of Bipyridine-Ligated Nickel(I) and Nickel(0) Complexes Inform Mechanism in Modern Cross-Coupling Reactions. PMC - NIH. [Link]
- Purification of liquid bromine contaminated with organic impurities.
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Preventing debromination in reactions with 5-Bromo-2,4'-bipyridine
A Guide to Preventing Debromination in Synthetic Applications
Welcome to the Technical Support Center for 5-Bromo-2,4'-bipyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common side reaction of debromination. This guide provides in-depth technical information, step-by-step protocols, and answers to frequently asked questions to ensure the success of your reactions.
Introduction: The Challenge of Debromination
This compound is a valuable building block in medicinal chemistry and materials science. However, its utility can be hampered by the undesired loss of the bromine substituent, a process known as debromination or hydrodebromination. This side reaction leads to the formation of the corresponding 2,4'-bipyridine, reducing the yield of the desired product and complicating purification.[1] Understanding the mechanisms behind debromination is crucial for developing robust and efficient synthetic protocols.
Debromination is particularly prevalent in popular cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, as well as during the formation of organometallic intermediates like Grignard reagents and organolithiums. The primary culprit is often the formation of a palladium-hydride (Pd-H) species in cross-coupling reactions, which can reductively eliminate with the aryl group to produce the debrominated byproduct.[1][2] In the case of organometallic intermediates, trace amounts of protic impurities can lead to quenching and subsequent debromination.
This guide will walk you through the common scenarios where debromination occurs and provide actionable strategies to minimize this unwanted side reaction.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem with this compound?
A: Debromination, specifically hydrodebromination, is a side reaction where the bromine atom on the this compound is replaced by a hydrogen atom.[1] This is problematic because it consumes your starting material, lowers the yield of your desired product, and introduces a significant impurity (2,4'-bipyridine) that can be difficult to separate from the product.
Q2: Which types of reactions are most susceptible to debromination with this substrate?
A: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings, are highly susceptible to debromination. Additionally, the formation of Grignard reagents and lithiation reactions can also lead to significant amounts of the debrominated byproduct.
Q3: What are the primary mechanistic causes of debromination in palladium-catalyzed reactions?
A: The most widely accepted mechanism involves the in-situ formation of a palladium-hydride (Pd-H) species.[1][2] This highly reactive intermediate can arise from various sources, including:
-
Trace amounts of water in the solvent or reagents.
-
Alcohol solvents.
-
Amine bases.
-
The phosphine ligands themselves.
Once formed, the Pd-H species can participate in the catalytic cycle, leading to the formation of the undesired Ar-H product.[1]
Q4: How can I detect and quantify the amount of debrominated byproduct in my reaction mixture?
A: The most common methods for detecting and quantifying the debrominated byproduct (2,4'-bipyridine) are:
-
Thin-Layer Chromatography (TLC): A quick and easy way to visualize the presence of the byproduct, which will typically have a different Rf value than the starting material and the desired product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate mass information for all components in the reaction mixture, confirming the presence of the debrominated species.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to quantify the ratio of the desired product to the debrominated byproduct by integrating characteristic signals.
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
This section provides a detailed guide to troubleshooting and preventing debromination in common cross-coupling reactions involving this compound.
Issue 1: Significant Debromination in Suzuki-Miyaura Coupling
You are attempting a Suzuki-Miyaura coupling with an arylboronic acid and observe a significant amount of 2,4'-bipyridine as a byproduct.
| Potential Cause | Explanation | Recommended Solution |
| Inappropriate Base | Strong bases, such as sodium tert-butoxide (NaOtBu), can promote the formation of Pd-H species and accelerate debromination.[1] | Switch to a weaker, inorganic base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[1] |
| Ligand Choice | Less bulky or electron-poor ligands may not efficiently promote the desired reductive elimination step, allowing the competing debromination pathway to dominate. | Employ bulky, electron-rich biaryl phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands are known to accelerate the desired C-C bond formation.[1] |
| Solvent Effects | Protic solvents (e.g., alcohols) or polar aprotic solvents like DMF can be sources of hydrides.[2] | Use anhydrous, non-polar aprotic solvents like toluene or dioxane.[1] Ensure all solvents are rigorously dried and degassed. |
| High Reaction Temperature | Debromination can have a higher activation energy than the desired coupling.[1] | Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) and monitor the progress. |
| Reagent Purity | Trace water or other protic impurities in your reagents can be a significant source of hydrides. | Use high-purity, anhydrous reagents. Dry your boronic acid and base under vacuum before use. |
This protocol is a starting point for minimizing debromination.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1 equiv.), the arylboronic acid (1.5 equiv.), K₃PO₄ (3 equiv.), and your chosen bulky phosphine ligand (e.g., XPhos, 0.02 equiv.).
-
Catalyst Addition: Add your palladium source (e.g., Pd₂(dba)₃, 0.01 equiv.).
-
Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 15-20 minutes.
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Issue 2: Debromination in Buchwald-Hartwig Amination
You are performing a Buchwald-Hartwig amination and observing the formation of 2,4'-bipyridine.
The causes of debromination in Buchwald-Hartwig amination are similar to those in Suzuki coupling, often revolving around the generation of Pd-H species.
| Potential Cause | Explanation | Recommended Solution |
| Strong Base | Strong bases like NaOtBu or LiHMDS are common in Buchwald-Hartwig reactions but can promote debromination. | Consider using a weaker base such as K₃PO₄ or Cs₂CO₃, especially if your amine is sufficiently nucleophilic. |
| Ligand Selection | The choice of ligand is critical in C-N bond formation. An inappropriate ligand can lead to slower coupling and more side reactions. | Screen a variety of bulky, electron-rich phosphine ligands. Biaryl phosphine ligands developed by Buchwald are excellent starting points.[1] |
| Amine as Hydride Source | The amine itself can sometimes act as a hydride source, particularly at high temperatures. | Lowering the reaction temperature can help mitigate this. |
| Solvent and Purity | As with Suzuki coupling, protic impurities and certain solvents can contribute to debromination. | Use anhydrous, degassed aprotic solvents like toluene or dioxane. |
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1 equiv.), the amine (1.2 equiv.), a suitable base (e.g., Cs₂CO₃, 2 equiv.), and a palladium precatalyst with a bulky phosphine ligand (e.g., XPhos Pd G3, 0.02 equiv.) in a reaction vial.
-
Solvent Addition: Add anhydrous, degassed toluene.
-
Reaction: Seal the vial and heat the mixture to the desired temperature (start with 80-100 °C). Monitor the reaction by LC-MS.
-
Workup: After completion, cool the reaction, dilute with an appropriate organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Troubleshooting Guide: Organometallic Intermediate Formation
Issue 3: Debromination during Grignard Reagent Formation or Lithiation
You are attempting to form the Grignard reagent or the organolithium species of this compound and see significant formation of 2,4'-bipyridine upon quenching.
| Potential Cause | Explanation | Recommended Solution |
| Protic Impurities | Trace amounts of water or other protic impurities in the solvent or on the glassware will rapidly quench the highly reactive organometallic intermediate, leading to debromination. | Rigorously dry all glassware in an oven overnight. Use anhydrous solvents, preferably from a solvent purification system or freshly distilled. |
| Reaction Temperature | The formation of these organometallic reagents can be exothermic. Localized heating can lead to side reactions. | Maintain a low reaction temperature. For lithiation, use a dry ice/acetone bath (-78 °C). For Grignard formation, initiate at room temperature and then cool to 0 °C or below for the remainder of the addition.[3] |
| Slow Initiation of Grignard Formation | A long induction period before the Grignard reaction starts can lead to the accumulation of the aryl bromide, and once the reaction initiates, it can become too exothermic. | Use a crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium turnings. |
| Choice of Lithiating Agent | For some substrates, n-BuLi can be too reactive and lead to side reactions. | Consider using a milder lithiating agent or a combination of reagents, such as i-PrMgCl followed by n-BuLi, which can sometimes offer better selectivity.[4] |
-
Preparation: Dry magnesium turnings (1.5 equiv.) in an oven-dried flask under vacuum. Allow to cool under an inert atmosphere.
-
Solvent Addition: Add anhydrous THF via syringe.
-
Initiation: Add a small crystal of iodine.
-
Aryl Bromide Addition: Slowly add a solution of this compound (1 equiv.) in anhydrous THF dropwise. The reaction should initiate (slight warming, disappearance of iodine color).
-
Reaction: Once initiated, cool the flask to 0 °C and continue the dropwise addition. After the addition is complete, stir for an additional 1-2 hours at 0 °C. The resulting Grignard reagent can then be used in the next step.
References
- A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. (n.d.). Google Books.
- How to prevent dehalogenation in aryl bromide cross-coupling reactions - Benchchem. (n.d.). BenchChem.
- Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Synthesis and characterization of a new ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction. (2019). Arkivoc.
- Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. (2020). Chemical Science.
- Reductions of aryl bromides in water at room temperature. (n.d.). PubMed.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (n.d.). PubMed Central.
- How to avoid debromination in 5-bromoindole reactions - Benchchem. (n.d.). BenchChem.
- Lithiation of prochiral 2,2'-dichloro-5,5'-dibromo-4,4'-bipyridine as a tool for the synthesis of chiral polyhalogenated 4,4' - PubMed. (2013). PubMed.
- Reductions of aryl bromides in water at room temperature. (n.d.). PubMed Central.
- Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. (2011). ACS Publications.
- Bulky phosphine ligands promote palladium-catalysed protodeboronation. (2024). ChemRxiv.
- Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. (n.d.). MDPI.
- Application Notes and Protocols for the Formation of the Grignard Reagent from 1-Bromo-2-(prop-1-en-2-yl)benzene - Benchchem. (n.d.). BenchChem.
Sources
Technical Support Center: Characterization Challenges of Asymmetric Bipyridine Isomers
Welcome to the Technical Support Center dedicated to navigating the complexities of asymmetric bipyridine isomer characterization. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by these structurally similar compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you with the expertise to unambiguously identify and characterize your synthesized bipyridine isomers.
Introduction: The Challenge of Asymmetry
Asymmetric bipyridines are a cornerstone in coordination chemistry, catalysis, and materials science.[1][2][3] However, their synthesis often yields mixtures of constitutional isomers (e.g., 2,3'-bipyridine, 2,4'-bipyridine) which possess identical molecular weights and often exhibit frustratingly similar physical properties. This inherent similarity presents significant hurdles for purification and definitive structural elucidation. This guide offers practical, field-proven insights to overcome these analytical obstacles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers face when working with asymmetric bipyridine isomers.
Q1: My synthesis was designed to produce a single asymmetric bipyridine isomer, but my initial analysis (TLC, crude ¹H NMR) suggests a mixture. What are the likely byproducts?
A1: The most common side-reaction in cross-coupling syntheses of unsymmetrical bipyridines is homocoupling .[4] This results in the formation of two symmetrical bipyridine byproducts alongside your desired asymmetric product. For example, in a Suzuki coupling between 2-bromopyridine and 3-pyridylboronic acid, you can expect to form 2,2'-bipyridine and 3,3'-bipyridine in addition to the target 2,3'-bipyridine. Catalyst inhibition by the bipyridine product can also lead to low yields and a complex mixture of unreacted starting materials and byproducts.[4]
Q2: I'm struggling to separate my bipyridine isomers using standard silica gel column chromatography. Why is this so difficult?
A2: The similar polarity of many bipyridine isomers makes their separation on silica gel challenging.[3] The subtle differences in their dipole moments may not provide sufficient resolution. Furthermore, the basicity of the pyridine nitrogen atoms can lead to strong interactions with the acidic silica surface, causing peak tailing and poor separation.
Q3: Can I use mass spectrometry alone to definitively identify my asymmetric bipyridine isomer?
A3: While mass spectrometry provides the crucial molecular weight, confirming the identity of a specific isomer based on MS data alone is often insufficient. Isomers will have identical molecular ion peaks. However, high-resolution mass spectrometry can confirm the elemental composition. Fragmentation patterns from techniques like Electron Ionization (EI)-MS can sometimes offer clues to the substitution pattern, but these differences can be subtle and require careful analysis and comparison to standards.[5][6][7]
Q4: Is it always necessary to obtain a crystal structure for unambiguous identification?
A4: While single-crystal X-ray diffraction provides the most definitive structural proof, it is not always feasible to obtain suitable crystals.[2][8][9][10] A combination of advanced analytical techniques, particularly 2D NMR spectroscopy, can often provide sufficient evidence for unambiguous structural assignment in the absence of a crystal structure.
Part 2: Troubleshooting Guides for Characterization Techniques
This section provides detailed, step-by-step troubleshooting for specific experimental challenges.
Chromatographic Separation (HPLC)
Problem: Co-elution of bipyridine isomers in Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[11][12]
dot
Caption: HPLC Troubleshooting Workflow for Co-eluting Isomers.
Troubleshooting Protocol:
-
Initial Assessment:
-
Method Optimization:
-
Mobile Phase Modification:
-
Gradient Optimization: If using a gradient, decrease the ramp speed to improve separation.
-
Isocratic Elution: If isocratic, systematically decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) to increase retention and potentially improve resolution.[11]
-
Solvent Selectivity: Switch the organic modifier (e.g., from acetonitrile to methanol or vice-versa). The different solvent properties can alter the selectivity for your isomers.
-
pH Adjustment: The charge state of bipyridines is pH-dependent. Adjusting the pH of the aqueous mobile phase with a buffer (e.g., phosphate, acetate) can significantly impact retention and selectivity.
-
-
Stationary Phase Selection:
-
If optimizing the mobile phase is insufficient, a change in column chemistry is necessary. The aromatic nature of bipyridines makes them good candidates for columns with alternative selectivities.
-
Consider switching from a standard C18 column to a Phenyl-Hexyl, Cyano (CN), or a Pentafluorophenyl (PFP) stationary phase. These offer different interaction mechanisms (e.g., π-π interactions) that can resolve isomers.[12]
-
-
Temperature Control: Varying the column temperature can alter the viscosity of the mobile phase and the kinetics of interaction with the stationary phase, sometimes leading to improved separation.
-
-
Data Interpretation:
-
A successful separation will show baseline resolution between the isomeric peaks.
-
If co-elution persists after extensive method development, consider preparative HPLC for isolation before further characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem: Ambiguous ¹H NMR spectrum making it difficult to differentiate between isomers.
dot
Caption: 2D NMR Strategy for Isomer Elucidation.
Troubleshooting Protocol:
-
Acquire High-Resolution 1D Spectra:
-
Ensure your ¹H and ¹³C NMR spectra are of high quality with good signal-to-noise.
-
-
Perform 2D NMR Experiments:
-
¹H-¹H COSY (Correlation Spectroscopy): This is the first step to establish proton-proton coupling networks within each pyridine ring.[13][14]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment unambiguously assigns each proton to its directly attached carbon atom.[14][15] This is crucial for differentiating protons in similar chemical environments.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is often the most informative experiment for distinguishing isomers.[14][16] It reveals correlations between protons and carbons that are 2 or 3 bonds away. The key is to look for correlations across the inter-ring C-C bond. For example, in 2,3'-bipyridine, you would expect to see an HMBC correlation between H-6 of the 2-substituted ring and C-2' and C-4' of the 3-substituted ring. These cross-ring correlations are definitive proof of the connectivity.
-
-
Data Analysis and Structure Assembly:
-
Use the COSY data to trace the spin systems of each pyridine ring.
-
Use the HSQC data to link the proton assignments to the carbon skeleton.
-
Critically analyze the HMBC spectrum for the key long-range correlations that establish the connection point between the two pyridine rings.
-
Combine all the data to build a complete and unambiguous structural assignment.
-
Table 1: Typical ¹H NMR Chemical Shift Regions for Unsubstituted Bipyridines in CDCl₃
| Proton Position | 2,2'-Bipyridine[17] | 4,4'-Bipyridine | 2,3'-Bipyridine |
| H-6, H-6' | ~8.68 ppm (d) | ~8.70 ppm (d) | ~8.71 ppm (d, ring A), ~8.95 ppm (d, ring B) |
| H-3, H-3' | ~8.41 ppm (d) | N/A | ~7.85 ppm (d, ring A), ~8.15 ppm (dt, ring B) |
| H-4, H-4' | ~7.83 ppm (t) | N/A | ~7.32 ppm (t, ring A), N/A |
| H-5, H-5' | ~7.32 ppm (t) | ~7.60 ppm (d) | ~7.32 ppm (t, ring A), ~7.40 ppm (dd, ring B) |
| H-2' | N/A | N/A | ~9.15 ppm (s, ring B) |
| Ring A/B | Symmetric | Symmetric | A: 2-substituted, B: 3-substituted |
Note: Chemical shifts are approximate and can be influenced by substituents and solvent.
Mass Spectrometry (MS)
Problem: Differentiating isomers with identical molecular weights.
Troubleshooting Protocol:
-
Ionization Method:
-
Electron Ionization (EI): This high-energy technique is most likely to produce diagnostic fragmentation patterns.[6][18] The stability of the resulting fragments can differ based on the substitution pattern.
-
Electrospray Ionization (ESI) or Chemical Ionization (CI): These are softer ionization techniques that will primarily yield the molecular ion peak ([M+H]⁺). While less useful for fragmentation-based differentiation, they are excellent for confirming the molecular weight.
-
-
Fragmentation Pattern Analysis (EI-MS):
-
Molecular Ion (M⁺): The relative abundance of the molecular ion peak can be an indicator of stability. For example, 4-phenylpyridine is more stable and shows a more intense molecular ion peak compared to 3-phenylpyridine.[5]
-
Key Fragments: Look for characteristic fragment ions. The loss of a pyridine ring or specific side chains can produce unique fragments. For instance, in substituted bipyridines, cleavage at the bond connecting the rings can be informative.
-
Tandem MS (MS/MS): For a more detailed analysis, isolate the molecular ion peak and subject it to collision-induced dissociation (CID). This will generate a cleaner fragmentation spectrum that can be more easily interpreted and compared between isomers.
-
Table 2: Illustrative Fragmentation Differences in Phenylpyridine Isomers (EI-MS)[5]
| Isomer | Molecular Ion (M⁺) [m/z 155] (% Rel. Abundance) | Key Fragment Ions (m/z) |
| 2-Phenylpyridine | High | 77 (Phenyl cation) |
| 3-Phenylpyridine | ~100% | 154 (M-H), 128 (Loss of HCN) |
| 4-Phenylpyridine | ~100% | Minimal significant fragmentation |
This table illustrates the principle of using fragmentation to differentiate isomers. Similar logic can be applied to asymmetric bipyridines, although the patterns will be specific to the substitution.
References
-
The Identification and Quantification of the Positional Isomers of Dimethylbipyridine by Ion Mobility Mass Spectrometry Analysis of Their Gas Phase Complexes. (2025). ResearchGate. [Link]
-
Diversification of Bipyridines and Azaheterocycles via Nucleophilic Displacement of Trimethylammoniums. (n.d.). NIH National Library of Medicine. [Link]
-
Expanding the Solid Form Landscape of Bipyridines. (2021). ACS Publications. [Link]
-
Expanding the Solid Form Landscape of Bipyridines. (n.d.). NIH National Library of Medicine. [Link]
-
Coordination Chemistry of Ru(II) Complexes of an Asymmetric Bipyridine Analogue: Synergistic Effects of Supporting Ligand and Coordination Geometry on Reactivities. (n.d.). FAO AGRIS. [Link]
-
Coordination Chemistry of Ru(II) Complexes of an Asymmetric Bipyridine Analogue: Synergistic Effects of Supporting Ligand and Coordination Geometry on Reactivities. (n.d.). NIH National Library of Medicine. [Link]
-
Recent Progress on the Synthesis of Bipyridine Derivatives. (n.d.). MDPI. [Link]
-
2,2'-Bipyridine. (n.d.). NIST WebBook. [Link]
-
Synthesis of New Chiral 2,2'-Bipyridine Ligands and Their Application in Copper-Catalyzed Asymmetric Allylic Oxidation and Cyclopropanation. (n.d.). ACS Publications. [Link]
-
H-1 NMR spectroscopic identification of binding modes of 2,2 '-bipyridine ligands in complexes of square-planar d(8) metal ions. (n.d.). ResearchGate. [Link]
-
Diversification of Bipyridines and Azaheterocycles via Nucleophilic Displacement of Trimethylammoniums. (2024). ACS Organic & Inorganic Au. [Link]
-
(PDF) Coordination Chemistry of Ru(II) Complexes of an Asymmetric Bipyridine Analogue: Synergistic Effects of Supporting Ligand and Coordination Geometry on Reactivities. (n.d.). ResearchGate. [Link]
-
Trans isomers of ruthenium(II) complexes containing two bipyridine ligands. (n.d.). Inorganic Chemistry. [Link]
-
2,2'-Bipyridine Complexes. I. Polarized Crystal Spectra of Tris (2,2'-bipyridine)copper(II), -nickel(II), -cobalt(II), -iron(II), and -ruthenium(II). (n.d.). Inorganic Chemistry. [Link]
-
Structures and energetics of protonated bipyridine–cucurbituril complex isomers in the gas phase. (n.d.). RSC Publishing. [Link]
-
Mass spectra of the secondary ligand 2,2'-bipyridine. (n.d.). ResearchGate. [Link]
- The Crystal Structure of 2,2' Bipyridine. (1955). Google Books.
-
Chiral 2,2′-Bipyridines: Ligands for Asymmetric Induction. (n.d.). ResearchGate. [Link]
-
(PDF) High-resolution 1H NMR spectra of bis(2,2′-bipyridine)(4,4′-dialkyl-2,2′-bipyridine) ruthenium(II) salts. (n.d.). ResearchGate. [Link]
-
1H NMR spectroscopic identification of binding modes of 2,2′-bipyridine ligands in complexes of square-planar d8 metal ions. (n.d.). Dalton Transactions (RSC Publishing). [Link]
-
4.7: NMR Spectroscopy. (2022). Chemistry LibreTexts. [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. [Link]
-
(1)H NMR spectroscopic identification of binding modes of 2,2'-bipyridine ligands in complexes of square-planar d(8) metal ions. (2009). PubMed. [Link]
-
Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). (n.d.). Axion Labs. [Link]
-
2D NMR FOR THE CHEMIST. (n.d.). University of Wisconsin-Madison. [Link]
-
2,2′-Bipyridine. (n.d.). Wikipedia. [Link]
-
Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. (n.d.). PubMed. [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
-
mass spectra - fragmentation patterns. (n.d.). Chemguide. [Link]
-
Co-Elution: How to Detect and Fix Overlapping Peaks. (2025). YouTube. [Link]
-
Fragmentation Patterns in Mass Spectrometry (1.2.5). (n.d.). TutorChase. [Link]
-
1H, 13C, 195Pt and 15N NMR structural correlations in Pd(II) and Pt(II) chloride complexes with various alkyl and aryl derivatives of 2,2'-bipyridine and 1,10-phenanthroline. (2011). PubMed. [Link]
-
2D NMR Introduction. (2020). YouTube. [Link]
-
HPLC Troubleshooting Guide. (n.d.). Agilent. [Link]
-
Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. (n.d.). Canadian Science Publishing. [Link]
-
2D NMR Introduction. (2025). Chemistry LibreTexts. [Link]
-
2D NMR spectroscopy for structural elucidation of complex small molecules. (2020). YouTube. [Link]
Sources
- 1. Diversification of Bipyridines and Azaheterocycles via Nucleophilic Displacement of Trimethylammoniums - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coordination Chemistry of Ru(II) Complexes of an Asymmetric Bipyridine Analogue: Synergistic Effects of Supporting Ligand and Coordination Geometry on Reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. Expanding the Solid Form Landscape of Bipyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Coordination Chemistry of Ru(II) Complexes of an Asymmetric Bipyridine Analogue: Synergistic Effects of Supporting Ligand and Coordination Geometry on Reactivities [agris.fao.org]
- 11. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 12. m.youtube.com [m.youtube.com]
- 13. eqnmr.hms.harvard.edu [eqnmr.hms.harvard.edu]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 2,2'-Bipyridine(366-18-7) 1H NMR [m.chemicalbook.com]
- 18. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Storage and Handling of Air-Sensitive 5-Bromo-2,4'-bipyridine and its Precursors
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with 5-Bromo-2,4'-bipyridine and its air-sensitive precursors. As a crucial building block in coordination chemistry and organic synthesis, particularly in forming ligands for metal complexes and as a precursor in cross-coupling reactions, its integrity is paramount for reproducible and successful experimental outcomes. This document provides in-depth, experience-driven advice in a question-and-answer format to address the common challenges associated with the storage and handling of this and similar air-sensitive reagents.
Section 1: Initial Receipt & Storage Fundamentals
This section addresses the first steps you should take upon receiving the compound and the core principles of its storage.
Q1: I've just received a new bottle of this compound. What are the immediate signs of decomposition I should look for, and what is the first thing I should do?
A1: Upon receipt, a visual inspection is your first line of defense. This compound should be a white to light yellow crystalline solid.[1] Significant deviation from this, such as a dark brown or black coloration, or a "gummy" or melted appearance, suggests potential decomposition.
Immediate Action Workflow:
-
Inspect the Seal: Verify that the manufacturer's seal, especially on bottles with a crown cap and septum liner (like the Aldrich Sure/Seal™ system), is intact.[2] A compromised seal means the compound has likely been exposed to the atmosphere.
-
Check for Discoloration: Observe the color. While a pale yellow is acceptable, any darker shades are a red flag.
-
Note the Physical State: The compound should be a free-flowing solid. Clumping or sticking can indicate moisture absorption.[3]
-
Document and Quarantine: If you suspect degradation, document the lot number and appearance. Quarantine the bottle away from your main stock and contact the supplier's technical service.[4] They can often provide lot-specific data and advice.
-
Proper Initial Storage: If the compound passes inspection, immediately transfer it to the appropriate storage location. Do not leave it on a lab bench. The best practice is to store it inside a desiccator within a refrigerator or in an inert atmosphere glovebox.
Q2: What are the optimal long-term storage conditions for this compound? Does it need to be refrigerated or frozen?
A2: The optimal storage conditions are designed to rigorously exclude atmospheric moisture and oxygen. While room temperature storage is sometimes listed, this is only acceptable for short periods and in a thoroughly inert environment.[5]
Causality: Bipyridine derivatives, especially those activated with electron-withdrawing groups or halogens, can be susceptible to slow oxidation or hydrolysis. Moisture can lead to clumping and degradation, affecting weighing accuracy and reactivity.[3]
Storage Conditions Quick Reference Table:
| Storage Method | Temperature | Atmosphere | Best For | Rationale |
| Glovebox | Ambient (Controlled) | Inert (Argon or N₂) | Highest-Purity Needs: Organometallic synthesis, catalyst preparation. | Provides the most robust protection from both air and moisture. Ideal for frequent use. |
| Refrigerator + Desiccator | 2-8 °C | Dry Air | General Use: Stock solutions, routine synthesis. | Low temperature slows kinetic degradation pathways. Desiccant protects from ambient moisture.[6] |
| Freezer + Desiccator | -20 °C | Dry Air | Long-Term Archival: Storing bulk quantities for extended periods. | Minimizes all potential degradation pathways. Ensure the container is well-sealed to prevent condensation upon removal. |
Pro-Tip: When removing a container from cold storage, always allow it to warm to room temperature completely before opening . This prevents atmospheric moisture from condensing on the cold solid, which would immediately compromise its anhydrous state.
Section 2: Handling and Dispensing in an Inert Atmosphere
Handling is the point of highest risk for exposure. The choice between a glovebox and a Schlenk line depends on the scale and sensitivity of your experiment.[7]
Q3: What is the fundamental difference between using a glovebox and a Schlenk line for handling this compound, and when should I choose one over the other?
A3: Both techniques create an inert atmosphere, but they do so differently and are suited for different tasks.[8]
-
Glovebox: A sealed container filled with a continuously purified inert gas (usually argon or nitrogen) where you can directly manipulate items.
-
Choose for: Weighing solids, preparing multiple samples (e.g., for screening reactions), handling very small quantities, and storing highly sensitive reagents.
-
-
Schlenk Line: A dual-manifold glassware system that allows you to alternate between applying a vacuum and backfilling with an inert gas.[9]
-
Choose for: Performing reactions in solution, transferring solvents, and handling larger-scale syntheses where a glovebox may be impractical.
-
The following diagram illustrates a decision-making process for choosing the appropriate technique.
Caption: Decision workflow for inert atmosphere technique selection.
Q4: I don't have a glovebox. Can I still accurately weigh and dispense this compound for a moisture-sensitive reaction like a Suzuki coupling?
A4: Yes, this is a classic challenge that can be overcome with careful technique using a "tared vial" method under a positive flow of inert gas.
Causality: The goal is to minimize the time the solid is exposed to the atmosphere and to ensure that any air in the headspace of your reaction flask is replaced by an inert gas before adding the reagent.
Step-by-Step Protocol: Dispensing Solid via Gas Flow
-
Prepare Glassware: Oven-dry your reaction flask (with stir bar) and a small vial with a cap.[10] Assemble the reaction flask while hot and allow it to cool under a stream of inert gas (e.g., a nitrogen balloon).[11]
-
Tare the Vial: Once cool, weigh the empty, dry vial with its cap on an analytical balance. Record this mass.
-
Create an Inert "Hood": In your fume hood, direct a gentle positive pressure of nitrogen or argon into a beaker or wide-mouthed flask. This creates a localized inert environment.
-
Quick Transfer: Briefly remove the main stock bottle of this compound and your tared vial into this inerted beaker. Quickly transfer an approximate amount of the solid into the tared vial and cap both containers immediately. The positive flow of inert gas will help shield the solids from air.
-
Reweigh: Weigh the capped vial containing the solid. The difference between this mass and the tared mass is the amount of reagent you have.
-
Add to Reaction: Quickly open your reaction flask (which is under a positive pressure of inert gas from the balloon) and add the solid. Immediately reseal the flask.
-
Purge the Flask: To ensure any air introduced during the transfer is removed, perform three vacuum/backfill cycles using a Schlenk line, or if using a balloon, pierce the septum with an "exit" needle for 5 minutes to allow the headspace to be thoroughly flushed.[11]
Section 3: Troubleshooting Guide
Even with the best technique, problems can arise. This section addresses common failure modes.
Q5: My Suzuki coupling reaction using this compound as a precursor is giving low yields or failing completely. I suspect a reagent handling issue. What are the likely culprits?
A5: This is a frequent and frustrating issue. In the context of a Suzuki-Miyaura coupling, which is sensitive to both oxygen and water, several points of failure related to reagent handling are possible.[12][13]
Causality: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) ("palladium black") by oxygen.[12] Water can cause the protodeboronation of the boronic acid/ester partner, effectively destroying it before it can participate in the catalytic cycle.[14]
Troubleshooting Matrix: Low Yield in Suzuki Coupling
| Symptom | Possible Cause (Handling-Related) | Recommended Solution |
| No reaction, starting materials recovered. | Inactive Catalyst: The Pd(0) catalyst was deactivated by oxygen introduced during setup. | Ensure all solvents are rigorously degassed.[12] Handle the catalyst and ligands exclusively under an inert atmosphere (glovebox is best). Use a fresh batch of catalyst. |
| Formation of homocoupled byproducts. | Oxygen Exposure: Oxygen can promote the homocoupling of boronic acids.[15] | Improve degassing procedures. Ensure a good positive pressure of inert gas is maintained throughout the reaction. |
| Formation of debrominated starting material. | Moisture Contamination: Water can lead to protodeboronation of the boronic acid partner, which then cannot couple. Trace moisture can also facilitate side reactions. | Use truly anhydrous solvents. Dry the this compound under vacuum if hygroscopic clumping is observed.[16] Ensure the base used (e.g., K₂CO₃) is freshly dried. |
| Inconsistent results between runs. | Variable Reagent Purity: The this compound or its boronic acid partner may have degraded in storage between uses. | Always handle the main stock bottle under inert atmosphere.[17] Aliquot the compound into smaller vials for daily use to avoid repeatedly opening the main bottle. |
The following diagram illustrates the primary degradation pathways that inhibit the Suzuki coupling catalytic cycle.
Caption: Key degradation pathways that inhibit the Suzuki-Miyaura catalytic cycle.
References
-
Fiveable. (n.d.). Inert atmosphere Definition - Organic Chemistry II Key Term. Retrieved from [Link]
-
Organic Lab Techniques. (2022, February 1). Inert Atmosphere [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2015, June 8). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box? Retrieved from [Link]
-
ResearchGate. (2021, August 8). How to create inert atmosphere? Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-2,2'-bipyridine. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Store Reagents. Retrieved from [Link]
-
Nichols, L. (2022, May 5). 7.3: Inert Atmospheric Methods. Chemistry LibreTexts. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: How to Store Reagents. Retrieved from [Link]
-
ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? Retrieved from [Link]
-
PubChem. (n.d.). 5,5'-Dibromo-2,2'-bipyridine. Retrieved from [Link]
-
University of Notre Dame. (n.d.). Schlenk Line and Glove Box Safety. Retrieved from [Link]
-
Ibis Scientific, LLC. (2024, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. Retrieved from [Link]
-
The Schlenk Line Survival Guide. (n.d.). Gloveboxes. Retrieved from [Link]
-
Wikipedia. (n.d.). Air-free technique. Retrieved from [Link]
- Elschenbroich, C., & Salzer, A. (1992). Organometallics: A Concise Introduction (2nd ed.). VCH. (This is a general reference for the technique described in the search result, which cites a similar technical bulletin).
-
Royal Society of Chemistry. (2016). Mechanochemistry allows carrying out sensitive organometallic reactions in air: glove-box-and-Schlenk-line-free synthesis of oxidative addition complexes from aryl halides and palladium(0). Chemical Science. Retrieved from [Link]
-
National Institutes of Health. (2016). Mechanochemistry allows carrying out sensitive organometallic reactions in air: glove-box-and-Schlenk-line-free synthesis of oxidative addition complexes from aryl halides and palladium(0). PMC. Retrieved from [Link]
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? Retrieved from [Link]
-
MIT. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Retrieved from [Link]
-
Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Retrieved from [Link]
-
The Organic Chemistry Tutor. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview) [Video]. YouTube. Retrieved from [Link]
-
University of Colorado Anschutz Medical Campus. (2021, January 5). Chemical Storage. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Cross-Coupling Chemistry. Retrieved from [Link]
-
University College Cork. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Safe Storage of Chemicals. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ChemTalk. (n.d.). Metal-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]
-
Health and Safety Authority. (n.d.). Storage of Hazardous Chemicals in Laboratories. Retrieved from [Link]
-
ResearchGate. (2001). Preparation of 5-Brominated and 5,5'-Dibrominated 2,2'-Bipyridines and 2,2'-Bipyrimidines. Retrieved from [Link]
-
University of Waterloo. (2023, May 1). CHEMICAL STORAGE FACT SHEET. Retrieved from [Link]
Sources
- 1. CAS 15862-19-8: 5-BROMO-2,2'-BIPYRIDINE | CymitQuimica [cymitquimica.com]
- 2. web.mit.edu [web.mit.edu]
- 3. ibisscientific.com [ibisscientific.com]
- 4. How To [chem.rochester.edu]
- 5. chemscene.com [chemscene.com]
- 6. researchgate.net [researchgate.net]
- 7. Schlenk Line and Glove Box Safety | Lab Safety Officers [sites.nd.edu]
- 8. Air-free technique - Wikipedia [en.wikipedia.org]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
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- 15. Yoneda Labs [yonedalabs.com]
- 16. Reagents & Solvents [chem.rochester.edu]
- 17. fiveable.me [fiveable.me]
Technical Support Center: A Troubleshooting Guide for Stille Coupling with Bromopyridines
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting for Stille coupling reactions involving bromopyridine substrates. The following content is structured in a question-and-answer format to directly address common challenges encountered in the laboratory, moving beyond simple protocols to explain the underlying chemical principles and provide actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Stille coupling with a bromopyridine is giving low to no yield. What are the most likely causes?
Low or no yield in a Stille coupling with bromopyridines is a common issue that can often be traced back to a few key factors. The electron-deficient nature of the pyridine ring and the presence of the nitrogen lone pair can significantly impact the catalytic cycle.
Underlying Causality:
The primary challenge with bromopyridines, particularly 2-bromopyridine, is the potential for the pyridine nitrogen to coordinate with the palladium catalyst. This coordination can lead to catalyst inhibition or "poisoning," effectively reducing the concentration of the active catalytic species in the reaction mixture. This effect is most pronounced with 2-bromopyridines due to the proximity of the nitrogen to the reaction site, which can lead to the formation of stable, inactive chelates. 4-Bromopyridine can also present challenges, sometimes requiring higher temperatures to achieve good conversion.[1]
Furthermore, the electronic nature of the pyridine ring can influence the rate of oxidative addition, which is a crucial step in the catalytic cycle. Electron-deficient pyridines, such as those with electron-withdrawing substituents, can undergo oxidative addition more readily, but other steps in the cycle might be affected.
Troubleshooting Protocol:
-
Catalyst and Ligand Selection:
-
Initial Choice: For a general starting point, Pd(PPh₃)₄ is a common choice. However, if you are experiencing issues, consider switching to a catalyst system that is less susceptible to pyridine coordination.
-
Alternative Catalysts: A combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich phosphine ligand is often more effective. Buchwald ligands, for instance, are designed to promote challenging cross-coupling reactions.[2]
-
Ligand Impact: The use of bulky ligands can accelerate the reductive elimination step and discourage the formation of inactive catalyst complexes.
-
-
Solvent and Temperature Optimization:
-
Solvent Choice: Non-polar solvents like toluene or dioxane are common starting points. However, for more challenging couplings, especially with 4-bromopyridine, a higher boiling, polar aprotic solvent like DMF or DMSO may be necessary to drive the reaction to completion.[1]
-
Temperature: If the reaction is sluggish at lower temperatures, gradually increasing the heat can improve the rate. For some bromopyridine couplings, temperatures around 100 °C are required.[1]
-
-
The Role of Additives:
-
Copper(I) Iodide (CuI): The addition of a copper(I) co-catalyst can significantly accelerate the rate of transmetalation, which is often the rate-determining step in the Stille coupling.[3][4] It is believed that CuI facilitates the transfer of the organic group from the tin reagent to the palladium center.[3]
-
Lithium Chloride (LiCl): LiCl can play multiple beneficial roles. It can accelerate the rate of transmetalation and help to break up palladium-halide bridged dimers, leading to a more active catalyst.[3][5] In some cases, it can also enhance the polarity of the solvent.[6]
-
Q2: I am observing a significant amount of homocoupling of my organostannane reagent. How can I minimize this side reaction?
Homocoupling of the organostannane is a frequent side reaction in Stille couplings, leading to the formation of a dimer of the organostannane's organic group and reducing the yield of the desired cross-coupled product.[7]
Underlying Causality:
This side reaction can occur through two primary pathways:
-
Reaction with the Pd(II) precatalyst: Two equivalents of the organostannane can react with the palladium(II) precatalyst, leading to reductive elimination and formation of the homocoupled product.[3]
-
Radical process: The Pd(0) catalyst can initiate a radical pathway that results in the dimerization of the organostannane.[3]
The propensity for homocoupling can be influenced by the reaction conditions and the reactivity of the organostannane itself.
Troubleshooting Protocol:
-
Control of Stoichiometry:
-
Use a slight excess (1.1-1.2 equivalents) of the organostannane. A large excess can increase the likelihood of homocoupling.
-
-
Reaction Temperature:
-
Running the reaction at the lowest effective temperature can help to minimize side reactions, including homocoupling.
-
-
Palladium Catalyst and Ligand Choice:
-
A well-chosen ligand can promote the desired cross-coupling pathway over the homocoupling pathway. Bulky, electron-rich ligands that accelerate the catalytic cycle can often reduce the lifetime of intermediates that might lead to homocoupling.
-
-
Additives:
-
The use of CuI can sometimes suppress homocoupling by facilitating a more efficient transmetalation step, thus outcompeting the homocoupling pathway.
-
Q3: My bromopyridine starting material is being consumed, but I am isolating the dehalogenated pyridine instead of the coupled product. What is causing this and how can I prevent it?
Dehalogenation, or hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions where the bromine atom is replaced by a hydrogen atom.
Underlying Causality:
Dehalogenation can occur through several mechanisms, often involving trace amounts of water or other proton sources in the reaction mixture. The palladium-hydride species, which can be formed from various sources, can react with the bromopyridine in a reductive elimination step to yield the dehalogenated product. In some cases, the solvent itself can be a source of protons. For instance, more dehalogenation has been observed in solvents like dioxane and DMF compared to toluene.
Troubleshooting Protocol:
-
Strictly Anhydrous Conditions:
-
Ensure all glassware is thoroughly flame-dried or oven-dried before use.
-
Use freshly distilled, anhydrous solvents.
-
Degas the solvent thoroughly to remove dissolved oxygen and moisture.
-
-
Solvent Selection:
-
Consider switching to a less coordinating and less protic solvent. Toluene is often a good choice to minimize dehalogenation.
-
-
Ligand Modification:
-
The use of more sterically hindered and electron-rich ligands can sometimes accelerate the desired cross-coupling pathway relative to the dehalogenation pathway.
-
-
Reaction Time:
-
Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent prolonged exposure to conditions that may favor dehalogenation.
-
Experimental Protocols & Data
General Protocol for Stille Coupling of Bromopyridines
This protocol provides a starting point for the Stille coupling of bromopyridines. Optimization of the catalyst, ligand, solvent, and temperature may be necessary for specific substrates.
Materials:
-
Bromopyridine (1.0 eq)
-
Organostannane (1.1 - 1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃ (2.5 mol%))
-
Ligand (if using a precursor like Pd₂(dba)₃, e.g., a Buchwald ligand (5-10 mol%))
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
-
Additives (optional, e.g., CuI (10 mol%), LiCl (2-3 eq))
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst, ligand (if applicable), and any solid additives.
-
Add the bromopyridine and the anhydrous solvent.
-
Add the organostannane via syringe.
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. Follow with a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Comparative Data for Catalyst and Ligand Selection
| Bromopyridine Isomer | Recommended Catalyst System | Additives | Notes |
| 2-Bromopyridine | Pd₂(dba)₃ / Bulky Ligand (e.g., Buchwald type) | CuI, LiCl | The proximity of the nitrogen can lead to catalyst inhibition. Bulky ligands are crucial to prevent chelation. |
| 3-Bromopyridine | Pd(PPh₃)₄ or Pd₂(dba)₃ / Ligand | CuI | Generally less problematic than the 2-isomer, but can still benefit from additives to enhance reaction rate. |
| 4-Bromopyridine | Pd(PPh₃)₄ or Pd₂(dba)₃ / Ligand | CuI, LiCl | May require higher temperatures and more polar solvents (e.g., DMF, DMSO) to achieve good yields.[1] |
Visualizing the Stille Coupling Catalytic Cycle
To better understand the troubleshooting steps, it is helpful to visualize the catalytic cycle of the Stille coupling reaction.
Caption: The catalytic cycle of the Stille coupling and common pitfalls with bromopyridines.
Logical Troubleshooting Flowchart
This flowchart provides a systematic approach to troubleshooting common issues in Stille couplings with bromopyridines.
Caption: A decision tree for troubleshooting Stille couplings with bromopyridines.
References
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
-
Stille reaction. (2023). In Wikipedia. Retrieved from [Link]
-
Stille Coupling - Chemistry LibreTexts. (2023). Retrieved from [Link]
- Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure. (2021). ACS Omega, 6(1), 104-109.
-
Stille Coupling | NROChemistry. (n.d.). Retrieved from [Link]
- Stannylation of Aryl Halides, Stille Cross-Coupling, and One-Pot Two-Step Stannylation/Stille Cross-Coupling Reactions under Solvent-Free Conditions. (2018). European Journal of Organic Chemistry, 2018(20-21), 2534-2545.
- Walther, M., Kipke, W., Renken, R., & Staubitz, A. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. Organic & Biomolecular Chemistry, 21(23), 4866-4873.
-
significant dehalogenation in stille coupling : r/Chempros. (2018). Retrieved from [Link]
- Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004). Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion.
- Choppin, S., et al. (2001). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me 2 N(CH 2 ) 2 OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles. The Journal of Organic Chemistry, 66(13), 4533-4539.
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). RSC Medicinal Chemistry, 14(7), 1185-1215.
- Application Notes and Protocols for Stille Coupling Reactions Involving 2,6-Dibromopyridine. (n.d.). Benchchem.
- Palladium catalyzed synthesis of some biologically potent new 5-(2-Bromopyridin-3-yl-amino)-2-alkyl/aryl-isoindoline-1,3-dione analogues via Buchwald-Hartwig C-N coupling. (2016). Journal of the Serbian Chemical Society, 81(5), 533-543.
- 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. (2022). Molecules, 27(19), 6543.
- Lithium Chloride Accelerates Multimetallic Cross-Coupling Reactions. (n.d.). Alfa Chemistry.
Sources
- 1. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Stille Coupling | NROChemistry [nrochemistry.com]
Validation & Comparative
A Researcher's Guide to the 1H NMR Spectral Analysis of Substituted Bipyridines: From Ligand to Complex
Welcome to an in-depth technical guide on the ¹H NMR spectral analysis of substituted 2,2'-bipyridines. These versatile ligands are cornerstones in coordination chemistry, forming the backbone of catalysts, photosensitizers, and advanced materials. Understanding their electronic and structural properties is paramount, and ¹H NMR spectroscopy is the most powerful and accessible tool for this purpose. This guide moves beyond a simple recitation of data, offering field-proven insights into the causality behind spectral features, enabling researchers to confidently characterize their molecules.
The Fundamental ¹H NMR Spectrum of 2,2'-Bipyridine
Before delving into the effects of substituents, a mastery of the parent 2,2'-bipyridine (bpy) spectrum is essential. The molecule possesses C₂ symmetry, meaning there are only four unique proton environments.
The proton numbering convention is critical for spectral assignment:
Caption: IUPAC numbering for the 2,2'-bipyridine proton environments.
In a typical deuterated solvent like CDCl₃, the spectrum exhibits four distinct signals in the aromatic region (7.0-9.0 ppm). The assignment is as follows:
-
H6,6' : This proton is adjacent to the nitrogen atom, which is highly electronegative. This proximity results in significant deshielding, causing the H6,6' signal to appear furthest downfield. It typically presents as a doublet.
-
H3,3' : Situated next to the inter-ring C2-C2' bond, these protons are also deshielded and appear downfield, often as a doublet.
-
H4,4' : These protons are coupled to both H3 and H5, resulting in a more complex splitting pattern, typically a triplet or a doublet of doublets.
-
H5,5' : Being the most shielded of the ring protons, the H5,5' signal appears furthest upfield. It is coupled to H4 and H6 and often appears as a triplet or a doublet of doublets of doublets (ddd).[1]
Table 1: Typical ¹H NMR Data for Unsubstituted 2,2'-Bipyridine in CDCl₃
| Proton | Approx. Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constants (J, Hz) |
| H6,6' | ~8.68 | Doublet (d) | ³J(H5,H6) ≈ 4.8 Hz |
| H3,3' | ~8.40 | Doublet (d) | ³J(H3,H4) ≈ 7.9 Hz |
| H4,4' | ~7.82 | Triplet (t) or ddd | ³J(H3,H4) ≈ 7.9 Hz, ³J(H4,H5) ≈ 7.5 Hz, ⁴J(H4,H6) ≈ 1.8 Hz |
| H5,5' | ~7.31 | Triplet (t) or ddd | ³J(H4,H5) ≈ 7.5 Hz, ³J(H5,H6) ≈ 4.8 Hz, ⁴J(H3,H5) ≈ 0.9 Hz |
Note: Values are illustrative and can vary with solvent and concentration. Coupling constants are consistent with those reported in the literature.[1]
The Decisive Role of Substituents
The true analytical power of ¹H NMR shines when examining substituted bipyridines. Substituents fundamentally alter the electronic distribution within the aromatic rings, leading to predictable shifts in proton resonances. This is the key to structure elucidation.
The electronic properties of substituents are generally categorized by their inductive (through-bond polarization) and mesomeric (resonance) effects.[2][3]
Electron-Donating Groups (EDGs)
Groups such as alkyl (-CH₃), alkoxy (-OCH₃), and amino (-NMe₂) donate electron density into the bipyridine system. This increased electron density enhances the shielding of the ring protons, causing their signals to shift upfield (to a lower δ value) relative to the unsubstituted parent compound. The magnitude of this shift is often most pronounced for protons ortho and para to the substituent.
Electron-Withdrawing Groups (EWGs)
Conversely, groups like cyano (-CN), trifluoromethyl (-CF₃), and nitro (-NO₂) withdraw electron density from the rings.[2][3] This withdrawal deshields the ring protons, causing their signals to shift downfield (to a higher δ value). For instance, in 2,2'-bipyridine-5,5'-dicarbonitrile, the H4,4', H3,3', and H6,6' protons all experience a downfield shift compared to unsubstituted bipyridine.[4]
Caption: Logical workflow for predicting substituent effects on chemical shifts.
Table 2: Comparative ¹H NMR Data Illustrating Substituent Effects
| Compound | Substituent | H3,3' (ppm) | H4,4' (ppm) | H5,5' (ppm) | H6,6' (ppm) |
| 2,2'-Bipyridine | None | ~8.40 | ~7.82 | ~7.31 | ~8.68 |
| 4,4'-(tBu)₂-bpy | -tBu (EDG) | ~8.55 | N/A | ~7.50 | ~8.60 |
| 5,5'-(CN)₂-bpy[4] | -CN (EWG) | ~8.64 | ~8.14 | N/A | ~8.97 |
This table synthesizes data to illustrate the general trends. Absolute values are dependent on experimental conditions.
Analysis of Metal-Bipyridine Complexes: A New Spectral Landscape
When a bipyridine ligand coordinates to a metal center, its ¹H NMR spectrum undergoes significant and informative changes. The nature of these changes depends critically on whether the resulting complex is diamagnetic or paramagnetic.
Diamagnetic Complexes (e.g., Ru(II), Pt(II), Rh(III))
For diamagnetic complexes, the spectra remain sharp and well-resolved. The most common observation is a general downfield shift of all bipyridine proton signals upon coordination.[4] This is due to a combination of factors, including the donation of electron density from the ligand to the metal and the electric field effect of the positively charged metal center, both of which deshield the ligand protons.
In octahedral complexes like [Ru(bpy)₃]²⁺, the steric environment causes significant deshielding of the H6,6' protons due to their proximity to the adjacent bipyridine rings.[5] Similarly, for square-planar complexes, careful analysis of the H5 and H6 resonances can even help determine the binding modes and geometry of the ligands.[1][6]
Paramagnetic Complexes (e.g., Ni(II), Co(II))
The analysis of paramagnetic complexes is more specialized. The unpaired electrons on the metal cause very large changes in the chemical shifts (known as isotropic shifts) and significant broadening of the NMR signals.[7][8] While challenging, these spectra can provide valuable information about spin delocalization from the metal onto the ligand. For instance, in Ni(II) and Co(II) bipyridine complexes, proton resonances can be shifted far outside the typical aromatic region, sometimes into negative ppm values.[7][9] The assignment of these spectra often requires advanced techniques and comparison with structurally similar compounds.
A Self-Validating Protocol for High-Quality ¹H NMR Acquisition
Trustworthy data is the bedrock of scientific integrity. The following protocol is designed as a self-validating system to ensure the acquisition of high-quality, reproducible ¹H NMR spectra for substituted bipyridines.
Caption: Standard workflow for ¹H NMR sample preparation and data acquisition.
Step-by-Step Methodology:
-
Sample Preparation:
-
Solvent Choice: Select a deuterated solvent that fully dissolves your compound. CDCl₃ is a good starting point for many neutral organic ligands. For metal complexes, which are often salts, more polar solvents like DMSO-d₆ or CD₃CN may be necessary.
-
Concentration: Aim for a concentration of 5-10 mg/mL. This is typically sufficient to obtain a good signal-to-noise ratio in a reasonable time without causing significant concentration-dependent shifts.
-
Internal Standard: Use tetramethylsilane (TMS) as the internal standard for non-aqueous solvents, setting its signal to 0.00 ppm. This provides a universal reference point.
-
-
Instrumental Setup & Acquisition:
-
Locking and Shimming: Ensure the instrument is locked onto the deuterium signal of the solvent and shimmed to produce sharp, symmetrical peaks. This step is crucial for resolving fine coupling details.
-
Acquisition Parameters: For routine characterization, 16 scans with a relaxation delay (d1) of 1-2 seconds is usually adequate. For compounds with long relaxation times or for quantitative analysis, a longer relaxation delay (5x the longest T₁) is required.
-
-
Data Processing & Validation:
-
Phasing and Baseline: Carefully correct the phase and baseline of the spectrum. An improperly phased or baseline-corrected spectrum will lead to inaccurate integrations.
-
Integration: Integrate all signals corresponding to the bipyridine protons. The integral ratios should correspond to the number of protons in each environment (e.g., 2H:2H:2H:2H for a symmetric bipyridine). This serves as an internal validation of your peak assignments.
-
Coupling Constant (J) Analysis: Measure the coupling constants for all split signals. A key validation check is that coupled protons must have the exact same J-value. For example, in an AX system, the splitting of proton A by proton B must be identical to the splitting of proton B by proton A.[10]
-
Advanced Techniques for Unambiguous Assignment
For complex, low-symmetry, or overlapping spectra, one-dimensional ¹H NMR may not be sufficient. In these cases, 2D NMR techniques are invaluable.
-
COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. Cross-peaks in a COSY spectrum directly link signals from protons that share a J-coupling, making it straightforward to trace the connectivity of protons around a ring (e.g., H3 to H4 to H5 to H6).
-
HMBC/HSQC (Heteronuclear Correlation): These techniques correlate proton signals with carbon signals, providing definitive assignments when combined with knowledge of typical ¹³C chemical shifts.[11]
The use of these advanced techniques is highly recommended for novel compounds to ensure authoritative and unambiguous characterization.[4][5]
Conclusion
The ¹H NMR spectrum of a substituted bipyridine is rich with structural and electronic information. By understanding the fundamental patterns of the parent ligand, systematically evaluating the electronic effects of substituents, and recognizing the characteristic changes upon metal coordination, researchers can leverage this powerful technique for confident and accurate molecular characterization. The adoption of rigorous, self-validating experimental protocols ensures that the data obtained is both reliable and reproducible, upholding the highest standards of scientific integrity.
References
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Shen, W.-Z., Trötscher-Kaus, G., & Lippert, B. (2009). 1H NMR spectroscopic identification of binding modes of 2,2′-bipyridine ligands in complexes of square-planar d8 metal ions. Dalton Transactions, (39), 8371-8379. [Link]
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Huang, T. L. J., & Brewer, D. G. (1981). An investigation of the 1H nmr isotropic shifts for some methyl-substituted bipyridine complexes with Ni(II) and Co(II). Canadian Journal of Chemistry, 59(12), 1689-1700. [Link]
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ResearchGate. (n.d.). An investigation of the 1H nmr isotropic shifts for some methyl-substituted bipyridine complexes with Ni(II) and Co(II). [Link]
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Shen, W.-Z., Trötscher-Kaus, G., & Lippert, B. (2009). 1H NMR spectroscopic identification of binding modes of 2,2′-bipyridine ligands in complexes of square-planar d8 metal ions. Dalton Transactions. [Link]
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ResearchGate. (n.d.). 1 H NMR spectra for MF, bpy and their metal complexes. [Link]
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Castellano, S., & Bothner-By, A. A. (1964). Nuclear Magnetic Resonance Spectra of 2,2'-Bipyridyl. The Journal of Physical Chemistry, 68(11), 3610-3612. [Link]
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ResearchGate. (n.d.). An investigation of the 1H nmr isotropic shifts for some methyl-substituted bipyridine complexes with Ni(II) and Co(II). [Link]
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Al-Rawi, J. M. A., & Al-Soud, Y. A. (1990). High-resolution 1H NMR spectra of bis(2,2′-bipyridine)(4,4′-dialkyl-2,2′-bipyridine) ruthenium(II) salts. Inorganica Chimica Acta, 174(1), 101-105. [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
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Santos, C. M. M., & Silva, A. M. S. (2013). Advanced NMR techniques for structural characterization of heterocyclic structures. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. [Link]
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The Royal Society of Chemistry. (n.d.). 1H NMR spectroscopic identification of binding modes of 2,2'-bipyridine ligands in complexes of square-planar d8 metal ions. [Link]
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Shields, B. J., Doyle, A. G. (2016). Effect of 6,6′-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling. Journal of the American Chemical Society, 138(39), 12719-12722. [Link]
-
Ghedini, M., Aiello, I., De Munno, G., & Gobetto, R. (2019). Electronic Effects of Substituents on fac-M(bpy-R)(CO)3 (M = Mn, Re) Complexes for Homogeneous CO2 Electroreduction. Frontiers in Chemistry, 7, 399. [Link]
-
Ghedini, M., Aiello, I., De Munno, G., & Gobetto, R. (2019). Electronic Effects of Substituents on fac-M(bpy-R)(CO)3 (M = Mn, Re) Complexes for Homogeneous CO2 Electroreduction. Frontiers in Chemistry, 7. [Link]
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Bolger, J. A., Ferguson, G., James, J. P., Long, C., McArdle, P., & Vos, J. G. (1993). Synthesis, characterisation and variable-temperature nuclear magnetic resonance of bis(bipyridine)ruthenium complexes containing dihydrazone ligands. Journal of the Chemical Society, Dalton Transactions, (10), 1577-1583. [Link]
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Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. [Link]
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Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. [Link]
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Kim, J. H., Kim, Y., & Lee, J. (2023). Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters. Molecules, 28(20), 7163. [Link]
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ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR. [Link]
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Wiley-VCH. (n.d.). 2,2-Bipyridine. SpectraBase. [Link]
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ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]
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A Senior Application Scientist's Guide: Suzuki vs. Stille Coupling for Bipyridine Synthesis
For researchers and professionals in drug development, the efficient synthesis of bipyridine scaffolds is a critical task. These nitrogen-containing heterocyclic compounds are privileged structures in medicinal chemistry and materials science. Among the arsenal of synthetic methods, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Stille couplings, have emerged as powerful tools for the construction of the C-C bond linking the two pyridine rings. This guide provides an in-depth, objective comparison of these two indispensable methods, supported by experimental data and detailed protocols to inform your synthetic strategy.
The Strategic Importance of Bipyridines
Bipyridines are not merely synthetic targets; they are key building blocks for a vast array of functional molecules. Their ability to chelate metal ions makes them essential ligands in catalysis and inorganic chemistry. In medicinal chemistry, the bipyridine motif is found in numerous therapeutic agents, where it can act as a pharmacophore, influence pharmacokinetic properties, and participate in crucial binding interactions. The choice of synthetic route to these valuable compounds can significantly impact the efficiency, scalability, and overall cost of a research or development program.
The Catalytic Heart of the Matter: A Mechanistic Overview
Both the Suzuki and Stille couplings are palladium-catalyzed reactions that follow a similar catalytic cycle, consisting of three key steps: oxidative addition, transmetalation, and reductive elimination. However, the nature of the organometallic reagent used in the transmetalation step is the fundamental difference between the two methods and gives rise to their distinct characteristics.
The Suzuki-Miyaura Coupling: A Dance with Boron
The Suzuki coupling employs organoboron reagents, such as boronic acids or their esters, as the nucleophilic partner. A key feature of the Suzuki reaction is the requirement for a base to activate the organoboron species, forming a more nucleophilic "ate" complex that facilitates transmetalation.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
The Stille Coupling: The Power and Peril of Tin
The Stille coupling utilizes organotin compounds (stannanes) as the organometallic partner. A significant advantage of the Stille reaction is that it generally proceeds under neutral conditions, as the organotin reagents are sufficiently reactive for transmetalation without the need for activation by a base.[1]
Caption: Catalytic cycle of the Stille coupling.
Head-to-Head Comparison: Performance in the Field
The choice between Suzuki and Stille coupling for bipyridine synthesis is not merely a matter of academic preference; it has real-world consequences for yield, purity, and safety. Below is a comparative summary of key performance indicators, followed by a more detailed discussion.
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (boronic acids, esters) | Organotin compounds (stannanes) |
| Toxicity of Reagents | Low toxicity of boron byproducts. | High toxicity of organotin reagents and byproducts. |
| Reagent Stability | Boronic acids can be prone to decomposition; boronic esters are more stable. | Organostannanes are generally stable to air and moisture.[2] |
| Reaction Conditions | Requires a base for activation of the organoboron reagent. | Generally proceeds under neutral conditions. |
| Functional Group Tolerance | Broad, but can be sensitive to strongly basic conditions.[3] | Excellent, tolerates a wide range of functional groups. |
| Byproduct Removal | Boron byproducts are generally water-soluble and easy to remove. | Tin byproducts can be difficult to remove completely. |
| Catalyst Inhibition | Prone to inhibition by the bipyridine product. | Less susceptible to product inhibition. |
| Typical Yields for Heterocycles | Moderate to good, but can be variable.[4] | Generally good to excellent.[4][5] |
Field-Proven Insights: The "Why" Behind the Choice
The Green Chemistry Advantage of Suzuki Coupling
From a practical and regulatory perspective, the low toxicity of the organoboron reagents and their byproducts is a significant advantage of the Suzuki coupling.[3] Boronic acids and their derivatives are generally considered to be more environmentally benign than their organotin counterparts. The resulting boric acid byproducts are often water-soluble, facilitating their removal during aqueous workup. This is a critical consideration in pharmaceutical development, where stringent limits are placed on heavy metal impurities in active pharmaceutical ingredients (APIs).
However, the Suzuki coupling is not without its challenges in the context of bipyridine synthesis. A well-documented issue is the potential for the bipyridine product, itself a strong chelating ligand, to coordinate to the palladium catalyst, leading to catalyst deactivation and incomplete conversion.[6] This often necessitates higher catalyst loadings or the use of specialized ligands to mitigate this effect. Furthermore, the stability of pyridylboronic acids can be a concern, with 2-pyridylboronic acids being particularly prone to protodeboronation.[6] The use of more stable boronate esters, such as pinacol or MIDA esters, can circumvent this issue but adds an extra synthetic step.
The Robustness and Scope of Stille Coupling
The Stille coupling is often the go-to method when functional group tolerance and substrate scope are paramount.[5] The reaction's ability to proceed under neutral conditions makes it compatible with a wide array of sensitive functional groups that might not tolerate the basic conditions of the Suzuki coupling. For the synthesis of complex, highly functionalized bipyridines, the Stille reaction's robustness can be a decisive advantage. In some cases, Stille coupling can provide the desired product when Suzuki reactions fail.[6]
The Achilles' heel of the Stille coupling is the high toxicity of the organotin reagents and the difficulty in removing the tin byproducts.[2] Organotin compounds are neurotoxins and require careful handling and disposal. The removal of stoichiometric tin byproducts from the reaction mixture can be challenging, often requiring multiple chromatographic purifications, which can negatively impact the overall yield and scalability of the process.
A recent comparative study on the functionalization of diazocines, a related N-heterocyclic system, found that the Stille reaction generally gave better yields with lower catalyst loadings compared to the Suzuki coupling.[4][5] The Stille coupling was also more tolerant of sterically hindered substrates and those with coordinating functional groups.[4][5]
From Theory to Practice: Representative Experimental Protocols
To provide a practical context for this comparison, the following are representative, step-by-step protocols for the synthesis of a substituted bipyridine using both Suzuki and Stille coupling. These protocols are based on established literature procedures and are intended for informational purposes. All reactions should be carried out by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
Experimental Protocol: Suzuki Coupling for the Synthesis of 4-Phenyl-2,2'-bipyridine
This protocol is adapted from typical Suzuki-Miyaura reaction conditions for the synthesis of biaryls.
Workflow Diagram
Caption: Experimental workflow for Suzuki coupling.
Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2,2'-bipyridine (1.0 mmol), phenylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%), and sodium carbonate (2.0 mmol).
-
Solvent Addition: Add a degassed solvent mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL).
-
Inert Atmosphere: Seal the flask and thoroughly degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes. Maintain a positive pressure of the inert gas.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 4-phenyl-2,2'-bipyridine.
Experimental Protocol: Stille Coupling for the Synthesis of 4-Phenyl-2,2'-bipyridine
This protocol is based on general Stille coupling conditions for the synthesis of biaryls.
Workflow Diagram
Caption: Experimental workflow for Stille coupling.
Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2,2'-bipyridine (1.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Solvent and Reagent Addition: Add anhydrous and degassed toluene (10 mL) via syringe. Then, add (tributylstannyl)benzene (1.1 mmol) via syringe.
-
Inert Atmosphere: Ensure the reaction is maintained under a positive pressure of an inert gas (nitrogen or argon).
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction mixture to room temperature. Add a saturated aqueous solution of potassium fluoride (KF) (10 mL) and stir vigorously for 1-2 hours to precipitate the tin byproducts as insoluble tributyltin fluoride.
-
Purification: Dilute the mixture with ethyl acetate and filter through a pad of Celite®. Wash the Celite® pad with additional ethyl acetate. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 4-phenyl-2,2'-bipyridine.
Conclusion: Making the Right Choice for Your Project
Both the Suzuki and Stille couplings are formidable tools for the synthesis of bipyridines, each with a distinct set of advantages and disadvantages. The Suzuki coupling is often favored for its lower toxicity and more environmentally friendly profile, making it a strong candidate for large-scale synthesis and applications in the pharmaceutical industry. However, researchers must be mindful of potential catalyst inhibition and the stability of the boronic acid reagents.
The Stille coupling, while hampered by the toxicity of organotin compounds, offers a broader substrate scope and greater functional group tolerance. For the synthesis of complex, highly functionalized bipyridines where other methods may fail, the Stille coupling remains an invaluable option.
Ultimately, the choice between Suzuki and Stille coupling will depend on the specific requirements of the synthetic target, the scale of the reaction, and the resources available. A thorough understanding of the mechanistic nuances and practical considerations of each method will empower researchers to make the most informed and effective decision for their bipyridine synthesis endeavors.
References
-
Walther, M., Kipke, W., Renken, R., & Staubitz, A. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 13(25), 17053–17061. [Link]
-
Walther, M., Kipke, W., Renken, R., & Staubitz, A. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 13(25), 17053–17061. [Link]
-
Pediaa. (2020). Difference Between Heck Stile and Suzuki Reaction. [Link]
-
Corsepius, N. (2021). Ch 23 Stille and Suzuki Coupling. [Link]
-
Chemodi, T. H., et al. (2021). Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. Molecules, 26(5), 1439. [Link]
-
Yamanoi, Y. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Preprints.org. [Link]
-
Yamanoi, Y. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 29(3), 576. [Link]
-
Yamanoi, Y. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. ResearchGate. [Link]
-
Rojas, J. (2024). Organometallic Reactions in Organic Chemistry: Suzuki, Heck, Stille, Negishi, & Metathesis. [Link]
-
Organic Chemistry Portal. Stille Coupling. [Link]
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- 6. preprints.org [preprints.org]
A Technical Guide to the Electrochemical Properties of 5-Bromo-2,4'-bipyridine and its Isomeric Congeners
This guide provides a comprehensive analysis of the electrochemical properties of 5-Bromo-2,4'-bipyridine, offering a comparative perspective against other significant bipyridine isomers. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structure-property relationships that govern the redox behavior of these versatile heterocyclic compounds, supported by experimental data and detailed protocols.
Introduction: The Electrochemical Versatility of Bipyridines
Bipyridines are a class of aromatic organic compounds that have garnered significant interest across diverse scientific disciplines, including coordination chemistry, catalysis, and materials science.[1] Their ability to act as chelating ligands for a wide array of metal ions has made them indispensable building blocks in the synthesis of functional molecular architectures.[1] A crucial aspect of their utility lies in their rich electrochemical behavior, characterized by their ability to accept electrons and stabilize various oxidation states of coordinated metals. This guide focuses on elucidating the electrochemical nuances of this compound, a less-studied isomer, by drawing comparisons with the more extensively investigated 2,2'- and 4,4'-bipyridines. Understanding these properties is paramount for the rational design of novel catalysts, sensors, and electroactive materials.
Foundational Electrochemical Principles of Bipyridines
The electrochemical behavior of bipyridines is primarily characterized by the reduction of the electron-deficient pyridine rings. This process typically occurs in two sequential one-electron steps, leading to the formation of a radical anion and subsequently a dianion. The potentials at which these reductions occur are sensitive to the isomeric form of the bipyridine and the nature of any substituents on the rings.
The introduction of a bromine atom, an electron-withdrawing group, onto the bipyridine scaffold is expected to shift the reduction potentials to more positive values. This is a consequence of the inductive effect of the halogen, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the molecule, making it easier to accept an electron.
Comparative Electrochemical Analysis: A Data-Driven Overview
| Compound | First Reduction Potential (E°red1 vs. SHE) | Second Reduction Potential (E°red2 vs. SHE) | Data Source |
| 2,2'-Bipyridine | -2.18 V | -2.79 V | Experimental[3] |
| 4,4'-Bipyridine | -2.15 V | -2.65 V | Experimental[3] |
| 5-Bromo-2,2'-bipyridine | Predicted to be less negative than -2.18 V | Predicted to be less negative than -2.79 V | Inferred from computational studies[2] |
| This compound | Predicted to be less negative than -2.15 V | Predicted to be less negative than -2.65 V | Inferred from computational studies |
Note: The reduction potentials are highly dependent on the solvent system and supporting electrolyte used in the experiment. The values presented here are for comparative purposes and were obtained under similar conditions where possible.
Structure-Property Relationships: Unraveling the Electrochemical Behavior
The observed differences in the electrochemical properties of bipyridine isomers and their derivatives can be rationalized by considering their electronic and structural features.
The Influence of Isomerism
The connectivity of the two pyridine rings plays a crucial role in determining the electronic communication between them and, consequently, their reduction potentials.
-
2,2'-Bipyridine: The proximity of the nitrogen atoms allows for chelation to metal centers, which significantly alters its electrochemical properties. In its free form, the two rings are not coplanar, which can influence the delocalization of the accepted electron in the radical anion.
-
4,4'-Bipyridine: The para-linkage allows for greater electronic communication between the rings, and it often forms bridging ligands in coordination polymers.[1] Its reduction potentials are slightly less negative than those of 2,2'-bipyridine, suggesting a slightly lower energy LUMO.
-
2,4'-Bipyridine: This asymmetric isomer presents a unique electronic landscape. The electronic effects of a substituent on one ring will have a different impact on the two nitrogen atoms, potentially leading to more complex redox behavior.
The Role of Substituents: The Case of the Bromo Group
The introduction of a bromine atom at the 5-position of the 2,4'-bipyridine core has a predictable and significant impact on its electrochemical properties.
-
Electron-Withdrawing Effect: Bromine is an electronegative atom that withdraws electron density from the pyridine ring through the sigma bond (inductive effect). This inductive pull lowers the energy of the LUMO, making the molecule easier to reduce. Consequently, the reduction potentials of this compound are expected to be less negative (i.e., occur at a more positive potential) than those of the parent 2,4'-bipyridine.
-
Positional Influence: The position of the bromo substituent is also critical. In the 5-position, its electron-withdrawing effect will influence the electron density at both nitrogen atoms, though the effect will be more pronounced on the adjacent pyridine ring.
Experimental Protocol: A Guide to Cyclic Voltammetry of Bipyridine Derivatives
The following protocol outlines a standard procedure for investigating the electrochemical properties of bipyridine derivatives using cyclic voltammetry.
Materials and Reagents
-
Working Electrode: Glassy carbon electrode
-
Reference Electrode: Ag/AgCl (or a suitable pseudo-reference electrode like ferrocene/ferrocenium)
-
Counter Electrode: Platinum wire
-
Solvent: Acetonitrile (or other suitable non-aqueous solvent, freshly distilled and deoxygenated)
-
Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF6) (0.1 M)
-
Analyte: this compound (or other bipyridine derivative) at a concentration of approximately 1-5 mM
-
Inert Gas: High-purity argon or nitrogen
Instrumentation
-
Potentiostat capable of performing cyclic voltammetry.
Step-by-Step Procedure
-
Electrode Preparation: Polish the glassy carbon working electrode with alumina slurry on a polishing pad, rinse thoroughly with deionized water and then the solvent to be used, and dry completely.
-
Cell Assembly: Assemble the three-electrode cell, ensuring the electrodes are properly positioned and immersed in the solution.
-
Deoxygenation: Purge the solution of the supporting electrolyte in the chosen solvent with the inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
Background Scan: Record a cyclic voltammogram of the supporting electrolyte solution alone to establish the potential window and to ensure the absence of impurities.
-
Analyte Addition: Add the bipyridine analyte to the cell to achieve the desired concentration.
-
Deoxygenation: Briefly purge the solution with the inert gas again.
-
Data Acquisition: Record the cyclic voltammogram of the analyte solution. A typical scan rate is 100 mV/s, but this can be varied to investigate the kinetics of the electron transfer process. The potential range should be set to encompass the expected reduction waves of the bipyridine.
-
Data Analysis: Determine the peak potentials (Epc for cathodic peak, Epa for anodic peak) and peak currents (ipc and ipa) from the voltammogram. The formal reduction potential (E°) can be estimated as the midpoint of the cathodic and anodic peak potentials for a reversible process.
Visualization of Key Concepts
To aid in the understanding of the concepts discussed, the following diagrams are provided.
Molecular Structures of Bipyridine Isomers
Caption: Molecular structures of key bipyridine isomers.
Experimental Workflow for Cyclic Voltammetry
Caption: A simplified workflow for a cyclic voltammetry experiment.
Conclusion
This technical guide has provided a comparative analysis of the electrochemical properties of this compound in the context of other bipyridine isomers. The key takeaways are:
-
The reduction potentials of bipyridines are influenced by both the isomeric form and the presence of substituents.
-
The electron-withdrawing bromine atom in this compound is predicted to make it easier to reduce compared to its unsubstituted counterpart.
-
The asymmetric nature of the 2,4'-bipyridine scaffold offers unique electronic properties that can be further tuned through substitution.
A thorough understanding of these electrochemical characteristics is essential for the targeted design of bipyridine-based molecules with tailored redox properties for a wide range of applications. Further experimental studies on this compound are warranted to validate the predicted values and to fully explore its potential in various electrochemical systems.
References
-
[On the Structural and Electronic Properties of (n=0-2), a Homologous Series of Bimetallic Complexes Bridged by Neutral, Anionic, and Dianionic 4,4 ' - ResearchGate]([Link]')
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A Senior Application Scientist's Guide to the Photophysical Properties of Metal Complexes with Different Bipyridine Ligands
This guide provides a comparative analysis of the photophysical properties of metal complexes, focusing on the pivotal role of bipyridine (bpy) ligand modifications. Designed for researchers, scientists, and professionals in drug development, this document delves into the causal relationships between ligand structure and the resulting optical and electronic properties of the complex. We will explore how strategic modifications to bipyridine ligands—through electronic and steric tuning—can rationally control the absorption, emission, and excited-state behavior of metal complexes, supported by experimental data and detailed protocols.
Fundamental Principles of Metal Complex Photophysics
Transition metal complexes, particularly those of d6 metals like Ruthenium(II) and Iridium(III), are renowned for their rich photophysical properties.[1][2] These properties are primarily governed by electronic transitions between molecular orbitals. Upon absorption of light, an electron is promoted from a lower energy orbital to a higher energy one. The subsequent de-excitation can occur through several pathways, including non-radiative decay (heat) or radiative decay (emission of light), such as fluorescence or phosphorescence.
The most critical transition in many luminescent bipyridine complexes is the Metal-to-Ligand Charge Transfer (MLCT).[1] In this process, a d-orbital electron from the metal center is promoted to a π* anti-bonding orbital of the bipyridine ligand. The energy, intensity, and lifetime of the resulting excited state are highly sensitive to the chemical environment of both the metal and the ligand.
Below is a simplified Jablonski diagram illustrating the key photophysical processes in a typical metal complex.
Caption: Influence of ligand modifications on photophysical properties.
Experimental Methodologies
Accurate characterization of photophysical properties is paramount. The following section outlines the standard, self-validating protocols for the key measurements discussed in this guide.
Overall Experimental Workflow
The characterization of a new metal complex follows a logical progression of experiments to build a complete picture of its photophysical and electrochemical properties.
Caption: Standard experimental workflow for photophysical characterization.
Protocol: Relative Photoluminescence Quantum Yield (PLQY) Measurement
The relative method, comparing the sample to a well-characterized standard, is a robust and widely used technique. [3][4] Causality: This method is reliable because it cancels out instrumental parameters that are difficult to determine absolutely. By using a standard with a known quantum yield under identical experimental conditions, we can accurately determine the quantum yield of the unknown sample.
Materials:
-
Fluorometer
-
UV-Vis Spectrophotometer
-
1 cm path length quartz cuvettes
-
Volumetric flasks and pipettes
-
High-purity solvent (e.g., acetonitrile, dichloromethane)
-
Quantum yield standard (e.g., ₂ in acetonitrile, Φ = 0.061)
-
Compound of interest
Procedure:
-
Prepare a series of dilute solutions of both the standard and the sample of interest in the same solvent. The absorbance at the excitation wavelength should be kept below 0.1 to minimize inner filter effects. [5]2. Measure the UV-Vis absorption spectra of all solutions. Record the absorbance at the chosen excitation wavelength.
-
Measure the emission spectra of all solutions in the fluorometer using the same excitation wavelength and instrumental parameters (e.g., slit widths) for both the sample and the standard. [6]4. Integrate the area under the emission spectra for each solution to obtain the integrated fluorescence intensity.
-
Plot the integrated emission intensity versus absorbance for both the standard and the sample. The plots should be linear.
-
Calculate the quantum yield (Φₓ) of the sample using the following equation: [3] Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)
Where:
-
Φ is the quantum yield
-
Grad is the gradient of the plot of integrated intensity vs. absorbance
-
η is the refractive index of the solvent
-
Subscripts x and st refer to the sample and the standard, respectively.
-
Protocol: Time-Resolved Photoluminescence Spectroscopy (TRPL)
TRPL is used to measure the excited-state lifetime (τ) of a luminescent molecule. Time-Correlated Single Photon Counting (TCSPC) is a common and highly sensitive method. [7] Causality: TCSPC measures the time delay between an excitation laser pulse and the detection of an emitted photon. By repeating this process millions of times, a histogram of photon arrival times is built, which represents the decay of the excited state population. Fitting this decay curve to an exponential function yields the lifetime. [7] Materials:
-
TCSPC system, including:
-
Pulsed laser source (e.g., picosecond diode laser)
-
Sample holder
-
Collection optics and monochromator
-
Single-photon sensitive detector (e.g., PMT or SPAD) [1] * TCSPC electronics
-
-
Solution of the compound of interest in a quartz cuvette.
Procedure:
-
Set the excitation wavelength of the pulsed laser to an absorption band of the sample.
-
Set the emission wavelength on the monochromator to the peak of the sample's emission spectrum.
-
Adjust the laser repetition rate and intensity to ensure that, on average, less than one photon is detected per excitation pulse. This is crucial to avoid "pile-up" artifacts.
-
Acquire the decay data until a sufficient number of counts (typically >10,000 in the peak channel) are collected to ensure good statistics.
-
Measure the instrument response function (IRF) by replacing the sample with a light-scattering solution (e.g., a dilute colloidal silica suspension) at the same excitation wavelength.
-
Analyze the data by fitting the sample's decay curve with a deconvolution of the IRF and one or more exponential decay functions. The resulting time constant(s) represent the excited-state lifetime(s).
Protocol: Cyclic Voltammetry (CV)
CV is an electrochemical technique used to probe the redox properties of a molecule, providing information about the energies of the HOMO and LUMO. [2][8] Causality: By scanning the potential of a working electrode and measuring the resulting current, we can determine the potentials at which the complex is oxidized (loses an electron) and reduced (gains an electron). These potentials are directly related to the energy levels of the molecular orbitals involved in the redox processes.
Materials:
-
Potentiostat
-
Electrochemical cell with a three-electrode setup:
-
Working electrode (e.g., glassy carbon or platinum) [9] * Reference electrode (e.g., Ag/AgCl)
-
Counter/auxiliary electrode (e.g., platinum wire) [8]* High-purity, degassed solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆). [2]* Compound of interest.
-
-
Internal standard (e.g., ferrocene/ferrocenium couple).
Procedure:
-
Prepare a solution of the sample in the electrolyte solution.
-
Assemble the three-electrode cell and purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen. [8]3. Record a background CV of the electrolyte solution to determine the solvent window.
-
Add the sample to the cell and record the CV. Scan over a potential range that encompasses the expected redox events.
-
Identify the anodic (oxidation) and cathodic (reduction) peaks. For a reversible process, the formal potential (E¹/²) is calculated as the average of the anodic and cathodic peak potentials.
-
Add a small amount of the internal standard (ferrocene) and record another CV to reference the measured potentials to a known standard.
Conclusion
The photophysical properties of metal complexes with bipyridine ligands are not static; they are highly tunable through rational ligand design. By judiciously selecting electronic and steric modifications, researchers can precisely control the absorption and emission characteristics, as well as the excited-state lifetimes and quantum yields. This guide provides a framework for understanding these relationships and the experimental protocols necessary to validate them. The ability to engineer these properties is crucial for advancing applications ranging from next-generation displays and solar energy conversion to targeted photodynamic therapy and advanced bio-imaging probes.
References
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MDPI. (n.d.). Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters. Retrieved from [Link]
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Wikipedia. (n.d.). Transition metal complexes of 2,2'-bipyridine. Retrieved from [Link]
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ACS Publications. (2010). Unusual Photophysical Properties of a Ruthenium(II) Complex Related to [Ru(bpy)2(dppz)]2+. Inorganic Chemistry. Retrieved from [Link]
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UMass Boston. (n.d.). Cyclic Voltammetry of [Ru(bpy)3]. Retrieved from [Link]
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PubMed. (n.d.). Comparison of Physical and Photophysical Properties of Monometallic and Bimetallic Ruthenium(II) Complexes Containing Structurally Altered Diimine Ligands. Retrieved from [Link]
-
Edinburgh Instruments. (n.d.). Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Retrieved from [Link]
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UCI Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]
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DCU Research Repository. (n.d.). THE PHOTOPHYSICAL PROPERTIES OF RUTHENIUM(n) POLYPYRIDYL COMPLEXES IMMOBILISED IN SOL-GEL MATRICES. Retrieved from [Link]
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Wiley-VCH. (n.d.). 1 An Overview of the Physical and Photophysical Properties of [Ru(bpy)3]2+. Retrieved from [Link]
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PicoQuant. (n.d.). Application Note: Time-resolved Fluorescence Spectroscopy and Microscopy in Materials Science. Retrieved from [Link]
-
Publikationsserver UB Marburg. (n.d.). Time-Resolved Photoluminescence Spectroscopy of Semiconductors for Optical Applications beyond the Visible Spectral Range. Retrieved from [Link]
-
OPUS. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Retrieved from [Link]
-
ResearchGate. (2023). Cyclic Voltammetric Studies of Electropolymerized Films Based on Ruthenium(II/III) Bis(1,10 phenanthroline) (4-methyl-4'vinyl-2,2'-bipyridine). Retrieved from [Link]
-
PAS Journals. (n.d.). Signal processing for time resolved photoluminescence spectroscopy. Retrieved from [Link]
-
ACS Publications. (2020). Electrochemical and Photophysical Properties of Ruthenium(II) Complexes Equipped with Sulfurated Bipyridine Ligands. Inorganic Chemistry. Retrieved from [Link]
-
RSC Publishing. (2025). A practical guide to measuring and reporting photophysical data. Retrieved from [Link]
-
RSC Publishing. (2024). Introducing sterically demanding substituents and π–π-interactions into [Cu(P^P)(N^N)]+ complexes. Retrieved from [Link]
-
ResearchGate. (n.d.). Standard for Measuring Quantum Yield The determination of fluorescence quantum yields. Retrieved from [Link]
-
NRC Publications Archive. (n.d.). Comparative study of Ruthenium(II) tris(bipyridine) derivatives for electrochemiluminescence application. Retrieved from [Link]
-
Semantic Scholar. (2023). Synthesis and characterization of a new ruthenium (II) terpyridyl diphosphine complex. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Time‐Resolved Photoluminescence. Retrieved from [Link]
-
PhysicsOpenLab. (2020). Ru(bpy)3 : an “intriguing” molecule. Retrieved from [Link]
-
University of Massachusetts Boston. (n.d.). Cyclic Voltammetry of [Ru(bipy)3]. Retrieved from [Link]
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The Bromine Advantage: A Comparative Guide to Bipyridine Ligands in High-Performance OLEDs
In the pursuit of next-generation Organic Light-Emitting Diodes (OLEDs), the rational design of constituent materials is paramount. Among the most pivotal components are the ligands coordinated to metal centers in phosphorescent emitters and electron transport materials. The 2,2'-bipyridine (bpy) scaffold has long been a cornerstone of coordination chemistry, valued for its robust bidentate chelation and versatile electronic properties. However, the performance ceiling of OLEDs demands ever-finer control over photophysical and electrochemical characteristics. This guide provides an in-depth comparison of OLEDs employing unsubstituted bipyridine ligands versus those strategically functionalized with bromine atoms, synthesizing field-proven insights with fundamental scientific principles to illuminate the tangible benefits of bromination.
The Foundational Role of Bipyridine Ligands in OLEDs
Bipyridine-based ligands are integral to many of the most successful phosphorescent emitters, typically coordinating with heavy metal ions like iridium(III) and platinum(II). In these complexes, the bipyridine ligand influences several key performance parameters:
-
Triplet Energy (ET): The energy of the lowest triplet excited state of the host and transport materials must be higher than that of the phosphorescent dopant to ensure efficient energy transfer and prevent back-transfer, which quenches emission. The electronic nature of the bipyridine ligand is a primary tool for tuning this property.
-
Charge Carrier Mobility: As components of electron transport layers (ETLs), the electron-deficient nature of the pyridine rings facilitates electron mobility.
-
Electrochemical Stability: The robust coordination of bipyridine to the metal center imparts stability to the complex, which is crucial for achieving a long operational lifetime in an OLED device.[1][2]
The core challenge lies in modulating these properties to optimize device efficiency, color purity, and longevity. Simple, non-brominated bipyridine ligands provide a stable and effective baseline, but strategic halogenation, particularly with bromine, has emerged as a powerful tool for advanced molecular engineering.
The Impact of Bromination: A Comparative Performance Analysis
The introduction of bromine atoms onto the bipyridine scaffold is not a trivial substitution. It imparts several critical changes to the ligand's electronic and photophysical character due to two primary effects: the inductive effect and the heavy-atom effect.
-
Inductive Effect and Energy Level Tuning: Bromine is an electronegative atom that withdraws electron density from the bipyridine ring system through the sigma bond framework (an inductive effect). This generally leads to a stabilization (lowering) of both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting complex.[3] This tuning is critical for optimizing charge injection from adjacent layers in the OLED stack and can also influence the emission color.
-
Heavy-Atom Effect and Spin-Orbit Coupling: The presence of a heavy atom like bromine enhances spin-orbit coupling (SOC). In phosphorescent OLEDs, which rely on harvesting both singlet (25%) and triplet (75%) excitons, efficient intersystem crossing (ISC) from the singlet to the triplet state is essential. Enhanced SOC facilitates this otherwise spin-forbidden transition, increasing the population of emissive triplet states and thereby boosting the internal quantum efficiency of the device.
Quantitative Performance Comparison
The following table summarizes the expected and observed effects of bromine substitution on key OLED performance metrics, compiled from general principles of ligand design and data from related studies.
| Performance Metric | Non-Brominated Bipyridine Ligand | Brominated Bipyridine Ligand | Rationale for Performance Change |
| External Quantum Efficiency (EQE) | Baseline (e.g., 15-25%)[5][6][7] | Potentially Higher | Enhanced spin-orbit coupling from the bromine atom can improve intersystem crossing efficiency, leading to more efficient harvesting of triplet excitons.[2] |
| Emission Wavelength (Color) | Dependent on metal and co-ligands | Typically red-shifted | The electron-withdrawing nature of bromine can lower the LUMO energy, narrowing the HOMO-LUMO gap and shifting emission to longer wavelengths (a red-shift). |
| Turn-on Voltage | Baseline | Potentially Altered | Changes in HOMO/LUMO levels can affect the energy barriers for charge injection from the transport layers, which may increase or decrease the turn-on voltage depending on the overall device architecture. |
| Operational Lifetime | Variable | Potentially Improved | Strategic placement of bulky bromine atoms can inhibit intermolecular interactions (π-π stacking) that often lead to non-radiative decay pathways and device degradation. This can enhance the stability and lifetime of the emitter. |
| Photoluminescence Quantum Yield (PLQY) | High (e.g., >70%)[7] | Comparable or Higher | While the heavy-atom effect can sometimes quench luminescence, in phosphorescent emitters, the improved ISC can lead to a higher population of the emissive triplet state, maintaining or even enhancing the overall PLQY.[5] |
Experimental Protocols
To provide a practical context for these findings, we outline the standard, field-proven methodologies for the synthesis of a brominated bipyridine ligand and the subsequent fabrication of a phosphorescent OLED (PHOLED).
Protocol 1: Synthesis of 6,6'-dibromo-2,2'-bipyridine
This protocol details a common synthetic route via a Pd(II)-catalyzed Sonogashira cross-coupling reaction followed by appropriate workup.[8]
-
Reaction Setup: In a flame-dried Schlenk flask under an inert argon atmosphere, dissolve 6,6′-dibromo-2,2′-bipyridine and phenylacetylene in a suitable solvent such as toluene or DMF.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh3)4) and a copper(I) co-catalyst (e.g., CuI) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to the appropriate temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the pure brominated bipyridine ligand.
-
Characterization: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: Fabrication of a Multilayer PHOLED Device
This protocol describes a standard vacuum thermal evaporation process for device fabrication.
-
Substrate Cleaning: Sequentially clean indium tin oxide (ITO)-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat with UV-ozone or oxygen plasma to improve the work function and remove organic residues.
-
Hole Injection Layer (HIL) Deposition: Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (pressure < 10-6 Torr). Deposit the HIL material (e.g., HAT-CN) onto the ITO surface.
-
Hole Transport Layer (HTL) Deposition: Deposit the HTL material (e.g., TAPC) on top of the HIL.
-
Emissive Layer (EML) Deposition: Co-evaporate the host material (e.g., TCTA) and the phosphorescent dopant (the iridium complex with the brominated or non-brominated bipyridine ligand) at a specific doping concentration (e.g., 10 wt%). The thickness of this layer is critical for device performance.
-
Electron Transport Layer (ETL) Deposition: Deposit the ETL material (e.g., TmPyPB) onto the EML.
-
Electron Injection Layer (EIL) Deposition: Deposit a thin layer of a low work function material, such as lithium fluoride (LiF), to facilitate electron injection.
-
Cathode Deposition: Deposit the metal cathode (e.g., Aluminum) on top of the EIL.
-
Encapsulation: Immediately transfer the completed device to a nitrogen-filled glovebox and encapsulate it using a glass lid and UV-cured epoxy resin to protect the organic layers from oxygen and moisture.
Conclusion and Future Outlook
The strategic bromination of bipyridine ligands represents a sophisticated and effective method for tuning the performance of OLEDs. By leveraging the inductive and heavy-atom effects, researchers can fine-tune the energy levels of metal complexes for optimized charge injection, shift emission colors, and, most importantly, enhance spin-orbit coupling to boost the efficiency of phosphorescent devices. While non-brominated bipyridines provide a robust foundation, the data trends and underlying photophysical principles strongly indicate that brominated analogues offer a pathway to superior device performance, particularly in terms of efficiency and stability. As the demand for more efficient and durable OLED displays and lighting solutions grows, the continued exploration of halogenated ligands will undoubtedly be a key area of research, unlocking new levels of performance and enabling novel applications.
References
- Blue heteroleptic iridium(iii) complexes for OLEDs: simultaneous optimization of color purity and efficiency. Journal of Materials Chemistry C. [Accessed Jan 21, 2026].
- Ultrafast Photophysics of Ni(I)–Bipyridine Halide Complexes: Spanning the Marcus Normal and Inverted Regimes. National Institutes of Health (NIH). [Accessed Jan 21, 2026].
- Comparison of Photophysical Properties of Lanthanide(III) Complexes of DTTA- or DO3A-Appended Aryl-2,2′-Bipyridines. National Institutes of Health (NIH). 2023.
- Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores.
- Simple Synthesis of Red Iridium(III) Complexes with Sulfur-Contained Four-Membered Ancillary Ligands for OLEDs. MDPI.
- Near-infrared emitting iridium complexes: Molecular design, photophysical properties, and related applications.
- Blue-emitting heteroleptic iridium(III) complexes suitable for high-efficiency phosphorescent OLEDs. PubMed. 2007.
- Iridium and platinum complexes for OLEDs.
- Oxidation of Bromide to Bromine by Ruthenium(II) Bipyridine-Type Complexes Using the Flash-Quench Technique.
- Synthesis, properties, and OLED characteristics of 2,2′-bipyridine-based electron-transport materials: the synergistic effect of molecular shape anisotropy and a weak hydrogen-bonding network on molecular orient
- Synthesis and Photophysical Properties of New 2,2′‐Bipyridine‐Bridged Bis[ruthenium(II)tris‐2,2′‐bipyridine] Complexes. Sci-Hub. 1997.
- Bipyridyl Ruthenium Complexes Featuring P-Ylide Ligands: A Comparative Study of Their Redox and Photophysical Properties. PubMed.
- Synthesis, Characterization, and Structural Studies of Some Homo- and Heteroleptic Cu(I) Complexes Bearing 6,6′-Bis(phenylethynyl)-2,2′-Bipyridine Ligand. MDPI.
- Comparison of Emission Characteristics with 4-, 5-, 6-Membered Iridium Complexes for OLEDs. Sci-Hub. 2012.
- Bipyridine-based iridium(iii) triplet emitters for organic light-emitting diodes (OLEDs)
- Theoretical study on electronic and optoelectronic properties of some C^N^N- and C^C^C-chelated iridium(III) complexes for OLEDs.
- OLED materials for solid-state lighting. The University of Queensland.
- Cyclometalated Iridium(III) Complexes Containing 4,4'-π-Conjugated 2,2'-Bipyridine Derivatives as the Ancillary Ligands: Synthesis, Photophysics, and Computational Studies.
- Quantum-chemical studies of homoleptic iridium(III) complexes in OLEDs: fac versus mer isomers. PubMed. 2019.
- Optoelectronic and Kinetic Properties of Platinum-Bipyridene Complexes as Triplet Emitters in OLEDs: A Computational Study.
- Synthesis and characterization of Mixed 2,2-Bipyridine and penicillin G metal (II) complexes.
- Characterization of excited electronic and vibronic states of platinum metal compounds with chelate ligands by highly frequency-resolved and time-resolved spectra.
- The influence of triplet energy levels of bridging ligands on energy transfer processes in Ir(III)/Eu(III) dyads. PubMed. 2011.
- Luminescence and Palladium: The Odd Couple. MDPI.
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A Senior Application Scientist's Guide to the Catalytic Activity of Palladium Complexes with Substituted Bipyridines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of complex molecular architectures. The versatility and efficiency of these reactions, such as the Suzuki-Miyaura and Heck couplings, are profoundly influenced by the choice of ligand coordinating to the palladium center. Among the myriad of available ligands, bipyridines have emerged as a robust and tunable platform. This guide provides an in-depth comparison of the catalytic activity of palladium complexes featuring various substituted bipyridines, offering insights into the rational selection of catalysts for enhanced performance.
The Decisive Role of Bipyridine Ligands in Palladium Catalysis
Bipyridine ligands are bidentate chelators that stabilize the palladium catalyst and modulate its electronic and steric properties. The substituents on the bipyridine backbone play a critical role in fine-tuning the catalyst's reactivity, stability, and selectivity. By altering the electronic nature of the ligand, we can directly influence the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
Generally, electron-donating groups (EDGs) on the bipyridine ligand increase the electron density on the palladium center. This enhanced electron density facilitates the oxidative addition of aryl halides to the Pd(0) species, often the rate-determining step, thereby accelerating the overall catalytic cycle. Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the palladium, which can be beneficial in other catalytic transformations or for stabilizing the catalyst against decomposition.
Comparative Performance in Suzuki-Miyaura Coupling
A notable example of a highly effective catalyst is the 4,4'-di-tert-butyl-2,2'-dipyridylpalladium(II) dichloride complex, [(tBu-bpy)PdCl₂]. The electron-donating tert-butyl groups significantly enhance the catalytic activity. A study on the Suzuki coupling of various aryl iodides and bromides with phenylboronic acid highlights the efficacy of this catalyst in an alcohol solvent under aerobic conditions, yielding moderate to excellent product yields.[1]
Table 1: Performance of [(tBu-bpy)PdCl₂] in the Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid [1]
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | Iodobenzene | Biphenyl | 95 |
| 2 | 4-Iodotoluene | 4-Methylbiphenyl | 92 |
| 3 | 4-Iodoanisole | 4-Methoxybiphenyl | 88 |
| 4 | 4-Iodonitrobenzene | 4-Nitrobiphenyl | 75 |
| 5 | Bromobenzene | Biphenyl | 85 |
| 6 | 4-Bromotoluene | 4-Methylbiphenyl | 82 |
| 7 | 4-Bromoanisole | 4-Methoxybiphenyl | 78 |
Reaction conditions: Aryl halide (1 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2 mmol), [(tBu-bpy)PdCl₂] (1 mol%), isopropanol (5 mL), 80 °C, 12 h.
The high yields achieved with the electron-rich (tBu-bpy)PdCl₂ complex underscore the beneficial effect of electron-donating substituents. In contrast, palladium complexes with bipyridine ligands bearing electron-withdrawing groups, such as 4,4'-bis(trifluoromethyl)-2,2'-bipyridine, would be expected to exhibit lower catalytic activity in this specific transformation due to a less electron-rich palladium center, which would slow down the oxidative addition step. Conversely, a ligand like 4,4'-dimethyl-2,2'-bipyridine would be expected to show good, albeit potentially slightly lower, activity compared to the di-tert-butyl analogue, as the methyl groups are less electron-donating than tert-butyl groups.
The Influence of Ligand Electronics: A Deeper Dive
The principle of tuning catalytic activity through ligand electronics is a well-established concept in organometallic chemistry. Studies on Pd(II) complexes with a range of substituted pyridine ligands have demonstrated a clear correlation between the ligand's basicity (a measure of its electron-donating ability) and the catalytic efficiency in reactions like the carbonylation of nitro compounds.[2][3] An increase in reaction yield was observed when Pd(II) complexes with more basic (more electron-donating) ligands were employed as catalysts.[2][3] This fundamental principle can be extrapolated to bipyridine ligands in cross-coupling reactions, providing a rational basis for ligand design and selection.
Experimental Protocols
Synthesis of 4,4'-di-tert-butyl-2,2'-dipyridylpalladium(II) Dichloride [(tBu-bpy)PdCl₂]
Materials:
-
Palladium(II) chloride (PdCl₂)
-
4,4'-di-tert-butyl-2,2'-bipyridine (tBu-bpy)
-
Acetonitrile (anhydrous)
Procedure:
-
In a clean, dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve PdCl₂ (1 mmol) in anhydrous acetonitrile (20 mL).
-
To this solution, add 4,4'-di-tert-butyl-2,2'-bipyridine (1 mmol) in one portion.
-
Stir the reaction mixture at room temperature for 4 hours. A yellow precipitate will form.
-
Filter the precipitate under vacuum, wash with cold acetonitrile (2 x 5 mL) and then with diethyl ether (2 x 10 mL).
-
Dry the resulting yellow solid under vacuum to obtain the [(tBu-bpy)PdCl₂] complex.
Representative Suzuki-Miyaura Coupling Protocol
Materials:
-
Aryl halide (e.g., Iodobenzene)
-
Arylboronic acid (e.g., Phenylboronic acid)
-
[(tBu-bpy)PdCl₂] catalyst
-
Potassium carbonate (K₂CO₃)
-
Isopropanol
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and the [(tBu-bpy)PdCl₂] catalyst (0.01 mmol, 1 mol%).
-
Add isopropanol (5 mL) to the flask.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Representative Mizoroki-Heck Reaction Protocol
This protocol is adapted from a procedure for a double Mizoroki-Heck reaction using a water-soluble cationic 2,2'-bipyridyl palladium system.[4]
Materials:
-
Aryl iodide
-
Alkene (e.g., n-butyl acrylate)
-
Tri-n-butylamine (Bu₃N)
-
Palladium catalyst system (e.g., in situ generated from PdCl₂(NH₃)₂ and a cationic bipyridine ligand)
-
Water
Procedure:
-
In a sealable reaction tube equipped with a stir bar, combine the aryl iodide (2.5 mmol), alkene (1.0 mmol), and Bu₃N (2.5 mmol).
-
Add water (1 mL) to the mixture.
-
Add the aqueous solution of the palladium/cationic 2,2'-bipyridyl catalyst (containing 0.01 mmol of Pd).
-
Seal the tube and heat the reaction mixture in an oil bath at 140 °C for 24 hours.
-
After cooling to room temperature, extract the reaction mixture with a hexane/ethyl acetate mixture (1:1, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure.
-
Purify the product by flash chromatography on silica gel.
Visualizing the Catalytic Cycles
To better understand the mechanistic underpinnings of these powerful transformations, the following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura and Heck reactions.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for the Mizoroki-Heck reaction.
Conclusion and Future Outlook
The strategic selection of substituted bipyridine ligands offers a powerful approach to modulating the catalytic activity of palladium complexes in cross-coupling reactions. The evidence strongly suggests that electron-donating substituents on the bipyridine framework enhance the efficiency of Suzuki-Miyaura couplings by facilitating the oxidative addition step. While comprehensive, direct comparative studies are still needed to quantify these effects across a broader range of substituted bipyridines, the principles outlined in this guide provide a solid foundation for rational catalyst design and optimization in the pursuit of more efficient and selective chemical transformations. As the demand for complex molecules in pharmaceuticals and materials science continues to grow, the development of finely-tuned palladium-bipyridine catalysts will undoubtedly play a pivotal role in advancing the frontiers of chemical synthesis.
References
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Asian Journal of Chemistry. (2014). Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition. [Link]
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ACS Publications. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. [Link]
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ACS Publications. (2015). Single-Site Palladium(II) Catalyst for Oxidative Heck Reaction: Catalytic Performance and Kinetic Investigations. [Link]
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National Institutes of Health. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
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Chemistry LibreTexts. (2023). Heck Reaction. [Link]
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ResearchGate. (2014). Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition. [Link]
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ResearchGate. (2017). Palladium-Catalyzed Cross-Coupling Reactions - Industrial Applications. [Link]
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ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]
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MDPI. (2017). A Reusable Palladium/Cationic 2,2′-Bipyridyl System-Catalyzed Double Mizoroki-Heck Reaction in Water. [Link]
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National Institutes of Health. (2005). Palladium-catalyzed cross-coupling reactions in total synthesis. [Link]
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RSC Publishing. (2021). Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system. [Link]
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MDPI. (2019). Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. [Link]
-
Diva Portal. (2015). Palladium(II)-Catalyzed Heck Reactions. [Link]
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National Institutes of Health. (2024). TiO2 supported pallidum-bipyridyl complex as an efficient catalyst for Suzuki–Miyaura reaction in aqueous-ethanol. [Link]
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Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
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MDPI. (2020). Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. [Link]
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RSC Publishing. (2018). Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues. [Link]
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ResearchGate. (2019). Study of the Structure–Activity Relationship in a Heterogeneous Copper–Palladium Catalysed Suzuki–Miyaura Coupling. [Link]
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ResearchGate. (2018). Synthesis and catalytic properties of palladium(II) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non tethered analogues. [Link]
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National Institutes of Health. (2018). Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine. [Link]
-
ResearchGate. (2013). An Efficient Protocol for a Pd(OAc) 2-Catalyzed Ligand-Free Suzuki Reaction in Toluene. [Link]
-
RSC Publishing. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]
-
National Institutes of Health. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]
-
Stanford University. (2014). The Suzuki Reaction. [Link]
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A Comparative Guide to the Electronic Structure of 5-Bromo-2,4'-bipyridine: A DFT Perspective
This technical guide provides an in-depth exploration and comparison of the electronic structure of 5-Bromo-2,4'-bipyridine, a heterocyclic compound of significant interest in coordination chemistry, materials science, and pharmaceutical development. Bipyridine ligands are foundational in creating functional metal complexes for applications ranging from catalysis to photophysics.[1] The introduction of a halogen substituent, such as bromine, can profoundly modulate the electronic properties, thereby fine-tuning the reactivity, stability, and spectroscopic signatures of the resulting materials.
This guide is designed for researchers and professionals, offering a detailed protocol for conducting Density Functional Theory (DFT) studies and a comparative analysis against a well-known isomer, 2,2'-bipyridine, to elucidate the specific electronic contributions of the bromine atom and the 2,4'-linkage.
Caption: Molecular structure of this compound.
Causality in Computational Strategy: The 'Why' Behind the 'How'
The reliability of any DFT study hinges on the judicious selection of computational methods. Our approach is grounded in established principles that balance accuracy with computational efficiency for systems of this nature.
Experimental Protocol: DFT Calculation Workflow
-
Initial Structure Generation: The initial 3D coordinates for this compound are generated using standard molecular modeling software.
-
Geometry Optimization: The structure is optimized without constraints using the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set.
-
Justification: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional is a cornerstone of DFT for organic molecules, offering a robust description of electronic structures in many systems.[2][3] The 6-311++G(d,p) basis set is employed to provide a flexible description of the electron density. The inclusion of diffuse functions ('++') is crucial for accurately modeling the lone pairs on nitrogen and the electron cloud of the bromine atom, while polarization functions ('d,p') account for the non-spherical nature of electron distribution in bonds.[4]
-
-
Vibrational Frequency Analysis: A frequency calculation is performed on the optimized geometry at the same level of theory (B3LYP/6-311++G(d,p)).
-
Justification: This step is a critical self-validation measure. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true local minimum on the potential energy surface.[5] These frequencies can also be compared with experimental IR and Raman spectra.
-
-
Electronic Property Calculation: Using the confirmed minimum-energy structure, single-point energy calculations are performed to derive key electronic properties. This includes the analysis of Frontier Molecular Orbitals (HOMO, LUMO) and the Molecular Electrostatic Potential (MEP).[3]
-
Data Analysis and Visualization: The output files are processed to extract energies, molecular orbital surfaces, and MEP maps. All calculations are performed using the Gaussian 09 program package.[4]
Caption: Workflow for the DFT analysis of this compound.
Comparative Analysis: this compound vs. 2,2'-bipyridine
To understand the electronic impact of the bromine substituent and the 2,4'- linkage, we compare our theoretical data for this compound with computed values for the canonical 2,2'-bipyridine ligand at the same level of theory.
Optimized Molecular Geometry
The introduction of the bromine atom and the change in linkage from 2,2' to 2,4' significantly alters the molecule's geometry. The most telling parameter is the dihedral angle between the two pyridine rings. In 2,2'-bipyridine, steric hindrance between hydrogens at the 3 and 3' positions often leads to a twisted, non-planar conformation in the gas phase. The 2,4'-linkage, however, allows for greater rotational freedom.
| Parameter | This compound (Calculated) | 2,2'-bipyridine (Calculated) |
| C-Br Bond Length | ~1.89 Å | N/A |
| Inter-ring C-C Bond | ~1.48 Å | ~1.49 Å |
| Py-Py Dihedral Angle | ~35-45° | ~10-20° (transoid) |
Note: These are representative values; actual results will vary slightly with the specific computational setup.
The larger dihedral angle in this compound disrupts the π-conjugation across the two rings compared to a more planar conformation, which will have direct consequences for the electronic structure.
Frontier Molecular Orbitals (FMOs) and the HOMO-LUMO Gap
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's chemical reactivity and electronic transitions.[6] The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical stability; a smaller gap generally implies higher reactivity.[6]
| Molecule | EHOMO (eV) | ELUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) |
| This compound | -6.85 | -1.75 | 5.10 |
| 2,2'-bipyridine | -6.50 | -1.30 | 5.20 |
(Values are illustrative and based on typical DFT calculations for similar systems)
Analysis:
-
Destabilization of Orbitals: The bromine atom, being highly electronegative, acts as an inductive electron-withdrawing group. This leads to a general stabilization (lowering of energy) of both the HOMO and LUMO in this compound compared to the unsubstituted 2,2'-bipyridine.
-
HOMO-LUMO Gap: The HOMO-LUMO gap is slightly narrowed in the bromo-substituted compound. This suggests that this compound may be slightly more reactive and susceptible to electronic excitation at a lower energy (longer wavelength) compared to 2,2'-bipyridine.[7]
-
Orbital Distribution: In both molecules, the HOMO is typically characterized by π-electron density distributed across the bipyridine framework. The LUMO is a π* anti-bonding orbital. For this compound, the HOMO often shows significant electron density on the bromine-substituted ring, while the LUMO may be more localized on the other pyridine ring, setting the stage for potential charge-transfer characteristics upon excitation.
Molecular Electrostatic Potential (MEP)
The MEP map is a powerful tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.
-
Negative Regions (Red/Yellow): In this compound, the most negative potential is localized around the nitrogen atoms due to their lone pairs of electrons. These are the primary sites for protonation and coordination to metal centers.
-
Positive Regions (Blue): The hydrogen atoms of the pyridine rings exhibit positive potential. Crucially, the bromine atom also creates a region of positive electrostatic potential on its outermost surface, along the C-Br bond axis. This phenomenon, known as a "σ-hole," allows the bromine to act as a halogen bond donor, an important non-covalent interaction in crystal engineering and drug design.
Conclusion and Outlook
This guide demonstrates that DFT is an indispensable tool for elucidating the nuanced electronic structure of substituted bipyridines. The comparative analysis reveals that the introduction of a bromine atom at the 5-position of a 2,4'-bipyridine framework induces several key changes compared to the canonical 2,2'-bipyridine:
-
Geometric Distortion: The 2,4'-linkage results in a larger inter-ring dihedral angle, affecting π-conjugation.
-
Orbital Energy Modulation: The inductive effect of bromine stabilizes both HOMO and LUMO levels.
-
Reduced HOMO-LUMO Gap: The energy gap is slightly narrowed, suggesting increased reactivity and a red-shift in electronic absorption spectra.
-
Modified Reactivity Sites: The MEP map confirms the nucleophilic character of the nitrogen atoms and reveals a positive σ-hole on the bromine atom, enabling potential halogen bonding interactions.
These computationally derived insights are critical for the rational design of new ligands and materials. By understanding how specific substituents alter electronic landscapes, researchers can strategically synthesize molecules with tailored properties for applications in catalysis, solar energy conversion, and medicinal chemistry.[1]
References
- BenchChem. (n.d.). Theoretical and Computational Exploration of 3,3'-Bipyridine Ligands: A Technical Guide.
- Srivastava, K.P., Srivastaw, S.K., & Sinha, G. (n.d.). Quantum Chemical Studies on Molecular Structures of Copper-Bipyridine Complexes. Asian Journal of Research in Chemistry.
- WuXi Biology. (n.d.). Assessing Reactivity with LUMO and HOMO Energy Gap.
- Schrödinger. (2022, January 23). HOMO-LUMO Energy Gap.
- Wikipedia. (n.d.). HOMO and LUMO.
- Wiebe, K. F., et al. (2011, October 17). Electronic Structure of 2,2'-bipyridine Organotransition-Metal Complexes. Establishing the Ligand Oxidation Level by Density Functional Theoretical Calculations. PubMed.
- Kandasamy, M., & Velraj, G. (2012, August 1). Ab initio/DFT electronic structure calculations, spectroscopic studies of 5-bromo-2-pyridinecarbonitrile – A comparative study. Semantic Scholar.
- ResearchGate. (n.d.). Vibrational spectra and DFT study of anticancer active molecule 2-(4-Bromophenyl)-1H-benzimidazole by normal coordinate analysis.
- Yang Research Group, University of Wisconsin–Madison. (n.d.). Molecular vibrational frequencies from analytic Hessian of constrained nuclear.
- RSC Publishing. (2022, April 29). Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP).
- Stepanov, N. F., et al. (n.d.). DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes. PMC - PubMed Central.
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A Comparative Guide to the Rigorous Validation of 5-Bromo-2,4'-bipyridine Derivative Crystal Structures
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. For derivatives of 5-Bromo-2,4'-bipyridine, a scaffold of significant interest in coordination chemistry and pharmaceutical development, an unvalidated or poorly validated crystal structure is not just a flawed data point—it is a potential misdirection for costly research and development efforts. This guide provides a comprehensive comparison of the essential validation methodologies, offering a deep dive into the "why" behind the protocols and empowering researchers to critically assess and publish crystal structures with the highest degree of scientific integrity.
The Imperative of Validation: Beyond a Pretty Picture
A solved crystal structure provides a wealth of information, but the initial model derived from diffraction data is just that—a model. It is an interpretation that must be rigorously challenged against the experimental data and established chemical principles. The validation process is a crucial, multi-faceted interrogation of this model to ensure its accuracy and reliability. Neglecting this step can lead to the propagation of erroneous structural information, impacting everything from the understanding of structure-activity relationships (SAR) to the design of new molecular entities.
This guide will navigate through the core tenets of X-ray crystal structure validation, with a specific focus on their application to this compound derivatives. We will explore the key metrics, the industry-standard software, and provide a step-by-step workflow for a self-validating protocol.
Pillars of Crystallographic Validation: A Comparative Overview
The validation of a small-molecule crystal structure, such as a this compound derivative, rests on three foundational pillars: the agreement between the experimental data and the structural model, the geometric sensibility of the model, and the consistency of the data with established crystallographic databases.
Pillar 1: Data-Model Agreement Metrics
These metrics quantify how well the calculated diffraction pattern from the refined structural model matches the experimentally observed diffraction data.
| Metric | Description | Good Value (Typical for Small Molecules) | Causality and Interpretation |
| R-factor (R1) | A measure of the disagreement between the observed and calculated structure factor amplitudes. A lower R-factor indicates a better fit.[1][2] | < 5% | A low R1 value is a primary indicator of a good refinement. However, it can be artificially lowered by overfitting the data with too many parameters. Therefore, it should always be considered in conjunction with R-free. |
| R-free | Calculated from a small subset (5-10%) of reflections that are not used in the refinement process. It serves as a cross-validation tool to detect overfitting.[1][3] | Should be close to R1 (typically slightly higher). A large divergence (>2-5%) between R1 and R-free can indicate overfitting.[1] | R-free is a more honest indicator of the model's predictive power. A low R-free suggests that the model is not just fitting the noise in the data but represents the true structure.[1][3] |
| Goodness-of-Fit (GooF or S) | A statistical measure of how well the refined model fits the data. It is ideally close to 1.0. | ~1.0 | A GooF value significantly greater than 1.0 may suggest that the weighting scheme for the data is incorrect or that there are systematic errors in the data. A value much less than 1.0 could indicate that the data is of poor quality or has been overestimated.[4] |
| wR2 (weighted R-factor based on F²) | A weighted R-factor that is calculated using all reflections and is based on the squared structure factor amplitudes. | < 15% | wR2 is often considered a more robust indicator than R1, especially when dealing with weak data. The International Union of Crystallography (IUCr) recommends its reporting.[5] |
Pillar 2: Geometric and Stereochemical Plausibility
This pillar assesses whether the determined bond lengths, bond angles, and other geometric parameters of the this compound derivative conform to established chemical principles.
| Parameter | Description | Validation Tool/Method | Rationale |
| Bond Lengths and Angles | Comparison of the bond lengths and angles in the model to standard values for similar chemical environments. | Comparison with standard tables (e.g., from the Cambridge Structural Database) or automated checks in software like SHELXL and PLATON.[6][7] | Significant deviations from expected values can indicate an incorrect atom assignment, a misplaced atom, or unmodeled disorder. For a this compound derivative, the C-C and C-N bond lengths within the pyridine rings and the C-Br bond length should be scrutinized. |
| Torsion Angles | Analysis of the rotation around chemical bonds, particularly the bond connecting the two pyridine rings in the bipyridine moiety. | Conformational analysis tools and comparison with known structures in the Cambridge Structural Database (CSD).[8][9] | The planarity or twisting of the bipyridine core is a key structural feature. Unreasonable torsion angles may point to steric clashes or incorrect modeling. |
| Anisotropic Displacement Parameters (ADPs) | Also known as thermal ellipsoids, these represent the anisotropic motion of atoms. | Visual inspection of the ellipsoids in programs like Mercury and automated checks for non-positive definite ADPs in PLATON. | The size and shape of the ADPs should be physically reasonable. Elongated or flattened ellipsoids can be indicative of unmodeled disorder, incorrect atom assignment, or absorption correction issues. |
| Hydrogen Atom Placement | Verification of the positions of hydrogen atoms, which are often not directly located from the electron density map in routine X-ray experiments. | Geometric calculation (riding model) or, for high-quality data, refinement of their positions. The checkCIF service will flag potential issues with H-atom placement.[6] | Correctly placed hydrogen atoms are crucial for understanding hydrogen bonding and other intermolecular interactions, which are vital in drug-receptor binding and crystal packing. |
Pillar 3: Database Consistency and Global Checks
This final pillar involves comparing the overall structural model and its crystallographic parameters against the vast repository of known crystal structures.
| Check | Description | Authoritative Source/Tool | Importance |
| checkCIF | A comprehensive validation service provided by the International Union of Crystallography (IUCr) that checks the Crystallographic Information File (CIF) for syntactic correctness, internal consistency, and scientific plausibility.[6][10][11][12] | IUCr checkCIF Server (checkcif.iucr.org) | This is the gold standard for crystallographic validation and is a mandatory step for publication in most reputable journals.[6][10] It generates a report with alerts (A, B, C, G) that highlight potential issues requiring attention.[11][12][13] |
| PLATON | A versatile software tool that performs a multitude of crystallographic calculations and checks, including solvent accessible voids, symmetry analysis, and detailed geometric analysis.[7][10] | Included in the checkCIF service and available as a standalone program. | PLATON can often identify subtle issues that might be missed by other programs, such as missed symmetry or voids in the crystal lattice that could contain disordered solvent molecules. |
| Cambridge Structural Database (CSD) Comparison | The CSD is the world's repository for small-molecule organic and metal-organic crystal structures.[8][9] A reduced cell check against the CSD can identify if the determined unit cell is similar to any previously published structures. | CCDC (Cambridge Crystallographic Data Centre) | This check is crucial to ensure that the determined structure is indeed novel and not a re-determination of a known structure. It also allows for the comparison of the determined structure with closely related derivatives.[14] |
The Validation Workflow: A Step-by-Step Protocol
The following protocol outlines a robust, self-validating workflow for the crystal structure of a this compound derivative, from data collection to final validation.
Caption: Iterative workflow for crystal structure validation.
Experimental Protocol: A Detailed Walkthrough
Objective: To obtain a fully validated crystal structure of a novel this compound derivative.
Materials:
-
Single crystal of the this compound derivative
-
Single-crystal X-ray diffractometer
-
Crystallographic software suite (e.g., Bruker APEX, SHELX, Olex2, PLATON)
-
Access to the IUCr checkCIF service and the Cambridge Structural Database.
Methodology:
-
Data Collection:
-
Mount a suitable single crystal on the diffractometer.
-
Perform data collection, ensuring adequate resolution (typically to at least 0.8 Å for small molecules) and completeness.
-
-
Data Reduction and Structure Solution:
-
Integrate the raw diffraction data and apply corrections for absorption.
-
Solve the structure using direct methods or Patterson methods (e.g., using SHELXT).
-
-
Initial Refinement:
-
Perform an initial isotropic refinement of the non-hydrogen atoms.
-
Causality: This initial step provides a preliminary model and allows for the identification of all heavy atoms.
-
-
Anisotropic Refinement:
-
Refine the non-hydrogen atoms anisotropically.
-
Causality: Anisotropic refinement accounts for the directional thermal motion of atoms, providing a more accurate model.
-
-
Hydrogen Atom Placement:
-
Add hydrogen atoms to the model using a riding model (e.g., AFIX instructions in SHELXL). For high-resolution data, hydrogen atoms may be located in the difference Fourier map and refined freely.
-
Causality: Correct placement of hydrogen atoms is essential for a complete and chemically sensible model.
-
-
Iterative Validation and Refinement:
-
Internal Checks: At this stage, critically evaluate the R-factors (R1, wR2), Goodness-of-Fit, and the appearance of the anisotropic displacement parameters.
-
PLATON Analysis: Run PLATON to check for solvent-accessible voids and missed symmetry. Address any identified issues.
-
checkCIF Validation: Generate a CIF and submit it to the IUCr's checkCIF service.[15][16]
-
Alert Resolution: Carefully analyze the checkCIF report. Address all A and B level alerts. This may involve re-refining the structure, correcting atom assignments, or modeling disorder. Provide explanations for any remaining alerts in the CIF.
-
Iteration: This is a crucial iterative process. After making corrections, re-run the refinement and the validation checks until a satisfactory model is obtained.
-
-
Finalization and Deposition:
-
Once the model is fully validated and no major alerts remain, generate the final CIF.
-
Deposit the final CIF and structure factor data with the Cambridge Crystallographic Data Centre (CCDC) to obtain a CSD number.[8]
-
Conclusion: Upholding the Standards of Structural Science
The validation of a crystal structure is not a mere formality but a fundamental component of the scientific method in structural chemistry. For this compound derivatives, which hold potential in diverse scientific fields, ensuring the accuracy of their three-dimensional structures is of utmost importance. By employing a multi-pronged approach that combines rigorous statistical analysis, stereochemical validation, and comparison with established databases, researchers can have confidence in their structural models. The workflow and protocols outlined in this guide provide a framework for achieving this high standard, ensuring that the published crystal structures are reliable, reproducible, and a solid foundation for future scientific endeavors.
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Wikipedia. (2023, December 19). Cambridge Structural Database. In Wikipedia. Retrieved January 22, 2026, from [Link]
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University of Glasgow. (n.d.). Validation and Checking of CIF's. Retrieved January 22, 2026, from [Link]
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3z Validation. (n.d.). Validation and Quality Assessment of X-ray Protein Structures. Retrieved January 22, 2026, from [Link]
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Fraser, J. S., et al. (2015). The R-factor gap in macromolecular crystallography: an untapped potential for insights on accurate structures. Acta Crystallographica Section D: Biological Crystallography, 71(Pt 7), 1547–1561. [Link]
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Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 148–155. [Link]
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Fabiola, F., & Brünger, A. T. (2006). Bias in cross-validated free R factors: mitigation of the effects of non-crystallographic symmetry. Acta Crystallographica Section D: Biological Crystallography, 62(Pt 2), 148–157. [Link]
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Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. Retrieved January 22, 2026, from [Link]
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ResearchGate. (n.d.). How does one find the goodness of fit of a crystal? Retrieved January 22, 2026, from [Link]
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International Union of Crystallography. (n.d.). Crystallographic software list. Retrieved January 22, 2026, from [Link]
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Tickle, I. J. (1997). Rfree and the Rfree Ratio. I. Derivation of Expected Values of Cross-Validation Residuals Used in Macromolecular Least-Squares Refinement. Acta Crystallographica Section D: Biological Crystallography, 53(Pt 4), 365–374. [Link]
-
International Union of Crystallography. (n.d.). IUCr checkCIF procedure. Retrieved January 22, 2026, from [Link]
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Cambridge Crystallographic Data Centre. (2025, May 22). What is a Reduced Cell Check and what should I do if the structure I am depositing has hits? Retrieved January 22, 2026, from [Link]
-
Sadki, M., Watkin, D., Bourhis, L., & Horst, S. (2006). Open Source software for small molecule crystallography. Acta Crystallographica Section A: Foundations of Crystallography, 62(s1), m34-p08. [Link]
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International Union of Crystallography. (n.d.). Data requirements for structures submitted to Acta Cryst. Sections C and E. Retrieved January 22, 2026, from [Link]
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ResearchGate. (n.d.). checkCIF validation ALERTS: what they mean and how to respond. Retrieved January 22, 2026, from [Link]
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International Union of Crystallography. (2007). Standards for Crystallographic Publishing. Retrieved January 22, 2026, from [Link]
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Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section E: Crystallographic Communications, 76(1), 1-11. [Link]
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Gražulis, S., et al. (2021). Validation of the Crystallography Open Database using the Crystallographic Information Framework. Journal of Applied Crystallography, 54(3), 894-907. [Link]
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International Union of Crystallography. (n.d.). Details of checkCIF/PLATON tests for IUCr Journals. Retrieved January 22, 2026, from [Link]
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Cambridge Crystallographic Data Centre. (2022, June 15). Welcome to CSDU, on-demand modules to learn how to use the CSD data and software for research [Video]. YouTube. [Link]
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Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section E: Crystallographic Communications, 76(1), 1-11. [Link]
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International Union of Crystallography. (n.d.). checkCIF FAQ. Retrieved January 22, 2026, from [Link]
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A Senior Application Scientist's Guide to Benchmarking Catalyst Efficiency for 5-Bromo-2,4'-bipyridine Functionalization
Introduction: The Strategic Importance of Functionalized Bipyridines
The 2,4'-bipyridine scaffold is a privileged structural motif in medicinal chemistry, materials science, and coordination chemistry. Its functionalization is critical for modulating properties such as ligand-metal binding, photophysical characteristics, and biological activity. The target molecule, 5-Bromo-2,4'-bipyridine, serves as a versatile building block, with the bromine atom providing a reactive handle for introducing a wide range of molecular complexity through catalytic cross-coupling reactions.
However, the electronic nature of the pyridine rings can pose significant challenges, including catalyst inhibition or deactivation. Therefore, a systematic approach to benchmarking catalyst performance is not merely an academic exercise but a crucial step in process development and route scouting for pharmaceutical and materials development.[1][2] This guide provides an in-depth comparison of common catalytic systems, supported by experimental data from analogous substrates, and presents a robust workflow for identifying the optimal conditions for your specific transformation.
Chapter 1: Foundational Principles of Palladium-Catalyzed Cross-Coupling
The functionalization of aryl halides like this compound is dominated by palladium-catalyzed cross-coupling reactions. The 2010 Nobel Prize in Chemistry, awarded to Heck, Negishi, and Suzuki, underscored the transformative power of these reactions.[3][4] Understanding the fundamental catalytic cycle is paramount to making informed decisions during catalyst selection and optimization. The cycle generally proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the bipyridine, forming a Pd(II) complex. This is often the rate-determining step of the cycle.[5]
-
Transmetalation (for Suzuki/Stille) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The functional group to be added is transferred to the palladium center. In Suzuki coupling, an organoboron species exchanges its organic group for the halide on the palladium.[3] In Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation by a base to form a palladium-amido complex.[6][7]
-
Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[4]
The efficiency of each step is profoundly influenced by the choice of ligands, base, and solvent. Ligands, typically bulky electron-rich phosphines or N-heterocyclic carbenes (NHCs), stabilize the palladium center, prevent catalyst decomposition, and promote the key oxidative addition and reductive elimination steps.[4][7]
Caption: General catalytic cycle for Pd-catalyzed cross-coupling reactions.
Chapter 2: Benchmarking Catalysts for C-C Bond Formation (Suzuki-Miyaura Coupling)
The Suzuki-Miyaura reaction is one of the most widely used methods for forming C(sp²)–C(sp²) bonds due to the operational simplicity and the commercial availability and environmental compatibility of boronic acids.[8][9] However, the electron-deficient nature and coordinating ability of the pyridine nitrogen in this compound can complicate the reaction. Catalyst selection is therefore critical.
Comparative Performance of Catalytic Systems
While direct comparative data for this compound is sparse in the literature, performance can be reliably extrapolated from studies on structurally similar bromopyridine derivatives, such as 2-Amino-5-bromo-4-methylpyridine.[10] Below is a summary of expected catalyst performance.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Typical Yield (%) | Key Insights | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 80-90 | A classic, reliable "first-pass" catalyst. May require higher loadings and temperatures. | [10] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100-110 | >95 | Buchwald ligands like SPhos are highly efficient for challenging substrates, allowing for lower catalyst loadings. | [10] |
| Pd-PEPPSI-IPr | IPr | K₂CO₃ | THF | 60-80 | 90-98 | N-Heterocyclic Carbene (NHC) precatalyst offers excellent stability and high reactivity at lower temperatures. | [10] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | DME | 80 | >90 | A robust catalyst often effective for a wide range of heteroaryl couplings.[11] | [11] |
Expertise & Experience: The trend observed is a move from simple, first-generation catalysts like Pd(PPh₃)₄ to more sophisticated systems. Buchwald's biarylphosphine ligands (e.g., SPhos) and NHC-based catalysts (e.g., PEPPSI) were specifically designed to overcome the limitations of earlier systems, particularly for electron-deficient or sterically hindered heteroaryl halides.[12] They promote faster rates of reductive elimination and are more resistant to deactivation, leading to higher turnover numbers and better yields under milder conditions.
Detailed Experimental Protocol: Suzuki Coupling with Pd-PEPPSI-IPr
This protocol is adapted from established methods for the coupling of challenging bromopyridines.[10]
-
Reagent Preparation: To a dry 10 mL Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 eq., e.g., 234 mg, 1.0 mmol), the desired arylboronic acid (1.5 eq., 1.5 mmol), and potassium carbonate (K₂CO₃) (2.0 eq., 276 mg, 2.0 mmol).
-
Catalyst Addition: In a glovebox or under a positive pressure of argon, add the Pd-PEPPSI-IPr catalyst (0.02 eq., 13.6 mg, 0.02 mmol).
-
Inerting and Solvent Addition: Seal the Schlenk tube, remove it from the glovebox, and connect it to a Schlenk line. Add anhydrous, degassed Tetrahydrofuran (THF) (5 mL) via syringe.
-
Reaction Execution: Place the sealed tube in a preheated oil bath or heating block at 80 °C. Stir the reaction vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing via Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to obtain the desired functionalized 2,4'-bipyridine.
Chapter 3: Benchmarking Catalysts for C-N Bond Formation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, replacing harsher classical methods.[6][13] The reaction is highly sensitive to the choice of catalyst, ligand, and base, especially when dealing with heteroaromatic substrates.
Comparative Performance of Catalytic Systems
The development of the Buchwald-Hartwig reaction has seen several "generations" of ligands, each expanding the scope and improving reaction conditions.[6] Data from the amination of 2-Amino-5-bromo-4-methylpyridine provides a strong basis for catalyst selection.[14]
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Typical Yield (%) | Key Insights | Reference |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 110 | >90 | Xantphos is a versatile, wide bite-angle ligand effective for many heteroaryl C-N couplings. Cesium carbonate is a common strong base. | [14][15] |
| Pd(OAc)₂ | RuPhos | K₂CO₃ | t-BuOH | 100 | 85-95 | Buchwald's dialkylbiaryl phosphine ligands are highly active, often allowing for the use of milder bases. | [13] |
| BrettPhos Pd G3 | BrettPhos | LHMDS or NaOtBu | Dioxane | RT - 80 | >95 | Third-generation (G3) precatalysts are highly active and air-stable, enabling reactions even at room temperature for activated substrates. | [7] |
Expertise & Experience: The choice of base is as critical as the ligand. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), lithium hexamethyldisilazide (LHMDS), or cesium carbonate (Cs₂CO₃) are required to deprotonate the amine once it coordinates to the palladium center.[7][14] The insolubility of inorganic bases can sometimes lead to reproducibility issues, which has led to research into soluble organic bases like DBU, although this requires careful system optimization.[15]
Detailed Experimental Protocol: Buchwald-Hartwig Amination with Xantphos
This protocol is adapted from a standard procedure for bromopyridine amination.[14]
-
Reagent Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 eq., 234 mg, 1.0 mmol), the desired primary or secondary amine (1.2 eq., 1.2 mmol), and cesium carbonate (Cs₂CO₃) (1.5 eq., 489 mg, 1.5 mmol).
-
Catalyst Addition: Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq., 18.3 mg, 0.02 mmol) and Xantphos (0.05 eq., 28.9 mg, 0.05 mmol).
-
Inerting and Solvent Addition: Evacuate and backfill the Schlenk tube with an inert gas (e.g., Argon) three times. Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction Execution: Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography.
Chapter 4: A High-Throughput Workflow for Catalyst Screening
To benchmark catalysts efficiently, a high-throughput screening (HTS) approach is indispensable.[1] This allows for the parallel evaluation of dozens of reaction conditions, rapidly identifying optimal catalysts, ligands, and bases.[16][17] Commercially available kits, such as the KitAlysis™ platform, provide pre-weighed catalysts and ligands in 24- or 96-well plates, streamlining the workflow.[18]
Workflow for Systematic Catalyst Benchmarking
Caption: High-throughput screening workflow for catalyst optimization.
Trustworthiness: This self-validating system works by comparing numerous distinct catalytic systems against a control (a reaction with no catalyst or no ligand). The "hits"—reactions showing high conversion to the desired product—are easily identified by analytical techniques like UPLC-MS.[17] This method removes guesswork and rapidly converges on the most efficient conditions, saving significant time and resources.
Conclusion: A Framework for Rational Catalyst Selection
The functionalization of this compound is readily achievable through modern palladium-catalyzed cross-coupling reactions. The key to success lies in a systematic and informed approach to catalyst selection. This guide provides the foundational knowledge and practical protocols to benchmark and identify the most efficient catalytic system for your specific synthetic goals. For general guidance, the following decision tree can be applied.
Caption: Catalyst selection framework for this compound.
By combining the comparative data presented here with a high-throughput screening workflow, researchers can confidently and efficiently advance their drug discovery and materials science programs.
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PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). The Royal Swedish Academy of Sciences. [Link]
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Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. [Link]
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Li, W., et al. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. [Link]
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Pardos, A., et al. (2024). Metal–ligand cooperation and synergistic palladium catalysis for the dual ligand system [2,2′-bipyridin]-6(1 H )–one/PCy 3 : milder conditions for the direct arylation of simple arenes. Organic Chemistry Frontiers. [Link]
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Dreher, S. D., et al. (2015). Nanomole-scale high-throughput chemistry for the synthesis of complex molecules. Science. [Link]
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Palladium-Catalyzed Oxidation Reactions: Comparison of Benzoquinone and Molecular Oxygen as Stoichiometric Oxidants. (2025). ResearchGate. [Link]
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Catalyst Screening Services. (n.d.). Medicilon. [Link]
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St. Onge, B. J., et al. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science. [Link]
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Zoppi, L., et al. (2012). A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings. Nature Protocols, 7(11), 2054-61. [Link]
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White, A. D., et al. (2020). Palladium catalyzed carbonylative generation of potent, pyridine-based acylating electrophiles for the functionalization of arenes to ketones. Chemical Science. [Link]
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Kashani, S. K., et al. (2023). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
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Screening of palladium catalysts for the Suzuki coupling of... (n.d.). ResearchGate. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Bromo-2,4'-bipyridine
For professionals in research and drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their responsible disposal. 5-Bromo-2,4'-bipyridine, a halogenated heterocyclic compound, requires meticulous disposal planning to ensure personnel safety, environmental protection, and regulatory compliance. Improper disposal is not only a breach of protocol but also poses significant environmental and health risks.
This guide provides a deep, procedural framework for the safe handling and disposal of this compound. It is built on the foundational principles of chemical safety, drawing from established protocols for halogenated pyridine derivatives to ensure a self-validating and trustworthy system.
Hazard Assessment: Understanding the Risk Profile
Before any handling or disposal, a thorough understanding of the chemical's hazard profile is paramount. Based on data for analogous brominated bipyridines, this compound should be treated as a hazardous substance.[2] The primary risks are associated with irritation and potential toxicity.
Causality: The bromine atom and the bipyridine structure contribute to its reactivity and biological interaction potential. Halogenated organic compounds are often scrutinized for their persistence in the environment and potential for bioaccumulation, necessitating their classification as hazardous waste.[3][4]
Table 1: Hazard Profile based on 5-Bromo-2,2'-bipyridine
| Hazard Classification | GHS Hazard Statement | Key Precautionary Measures | Source(s) |
|---|---|---|---|
| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing. | [2][5] |
| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. | [2][5] |
| Respiratory Irritation | H335: May cause respiratory irritation | P261/P271: Avoid breathing dust. Use only outdoors or in a well-ventilated area. |[5][6] |
Immediate Safety & Handling Protocols
Safe disposal begins with safe handling. All activities involving this compound, from weighing to waste collection, must be conducted with the appropriate engineering controls and Personal Protective Equipment (PPE).
Core Directive: The principle of "As Low As Reasonably Achievable" (ALARA) must be applied to exposure at all times.
Experimental Protocol: Required PPE & Handling
-
Engineering Controls: All handling of solid this compound and its solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.[7][8]
-
Eye and Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9]
-
Skin Protection: Wear a fully buttoned laboratory coat. Use chemically resistant gloves (e.g., nitrile rubber, butyl rubber) and change them immediately if contamination occurs.[10]
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[6] Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[11]
The Disposal Workflow: A Step-by-Step Guide
The disposal of this compound is governed by its classification as a halogenated organic waste.[3][12] This classification dictates a specific waste stream to prevent reaction with other chemicals and to ensure it undergoes the correct final treatment, typically high-temperature incineration.[13][14]
Workflow Visualization
The following diagram outlines the decision-making process for the proper segregation and disposal of this compound waste.
Caption: Disposal workflow for this compound.
Experimental Protocol: Waste Collection & Disposal
-
Waste Categorization: Classify all this compound waste as Halogenated Organic Waste . This includes the pure compound, solutions, and grossly contaminated materials (e.g., pipette tips, absorbent pads).[3][12]
-
Causality: Halogenated wastes are incinerated under specific conditions to neutralize the release of acidic gases like hydrogen bromide (HBr). Mixing them with non-halogenated solvents can disrupt the fuel value and efficiency of solvent recycling programs and may require more complex disposal procedures.[15]
-
-
Containerization:
-
Labeling:
-
As soon as the first waste is added, label the container with the words "Hazardous Waste ".[13]
-
Clearly list all contents, including the full chemical name: "This compound ". If it is in a solution, list the solvent(s) as well.
-
-
Accumulation and Storage:
-
Keep the waste container tightly sealed at all times, except when adding waste.[5][8]
-
Store the sealed container in a designated, secure, and well-ventilated secondary containment area while awaiting pickup. This is often referred to as a Satellite Accumulation Area (SAA).[7][8]
-
Incompatibility Warning: Store this waste away from strong oxidizing agents and acids (especially nitric acid).[8][17]
-
-
Final Disposal:
-
Arrange for the collection of the full waste container through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[16][18]
-
NEVER dispose of this compound down the drain or in the regular trash.[5][7] This is a direct violation of environmental regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States and can lead to severe environmental contamination.[19][20]
-
Emergency Procedures: Spill Management
Accidents can happen, and a prepared response is critical to mitigating risk.
Experimental Protocol: Spill Cleanup
-
Evacuate & Alert: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab and contact your institution's emergency response team.
-
Assess & Protect: If the spill is small and you are trained to handle it, ensure you are wearing the full PPE described in Section 2.
-
Containment & Cleanup:
-
For solid spills, use dry cleanup procedures.[5] Carefully sweep up the material, avoiding dust generation.[11][16]
-
For liquid spills, cover with an inert absorbent material like vermiculite, sand, or a commercial absorbent pad.[7]
-
Collect all contaminated materials using a dedicated brush and dustpan or other non-sparking tools.
-
-
Waste Collection: Place the collected spill debris into a sealed, properly labeled hazardous waste container for disposal.[6][8]
-
Decontamination: Wash the spill area thoroughly with soap and water.[5]
-
Reporting: Report the incident to your supervisor and EHS department, as per your institution's policy.
By adhering to these rigorous, well-documented procedures, you ensure that your critical research and development efforts are conducted with the highest commitment to safety and environmental stewardship.
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Navigating the Synthesis Landscape: A Guide to Safely Handling 5-Bromo-2,4'-bipyridine
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment: Understanding the Risks
5-Bromo-2,4'-bipyridine is a halogenated aromatic compound. Based on data from similar bipyridine derivatives, it should be treated as a substance that can cause skin and serious eye irritation.[1][2][3] Inhalation of dust particles may also lead to respiratory irritation.[2]
Key Potential Hazards:
-
Skin Irritation: Direct contact can cause redness and irritation.[1][2]
-
Serious Eye Irritation: Contact with eyes can result in significant irritation.[1][2]
-
Respiratory Irritation: Inhalation of the powder may irritate the respiratory tract.[2]
During combustion, hazardous decomposition products such as carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas may be released.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the principles of chemical exposure prevention.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards.[4][5] A face shield should be worn over goggles when there is a significant risk of splashing.[4][5] | Protects against accidental splashes and airborne particles, preventing serious eye irritation.[2][6] |
| Hand Protection | Nitrile or neoprene gloves.[7][8] Avoid latex gloves.[7] Regularly inspect gloves for any signs of degradation or punctures. | Provides a chemical-resistant barrier to prevent skin contact and irritation.[8] Nitrile and neoprene offer good resistance to a range of chemicals, including pyridine-based compounds.[7][9] |
| Body Protection | A fully buttoned, flame-resistant lab coat.[5] | Protects skin and personal clothing from contamination.[2] |
| Respiratory Protection | A NIOSH-approved N95 or P2 respirator may be appropriate if engineering controls do not maintain airborne concentrations below exposure limits or when handling large quantities.[1] | Minimizes the risk of inhaling dust particles, which can cause respiratory irritation.[2] |
Operational Plan: From Receipt to Reaction
A systematic workflow is critical for minimizing exposure and preventing contamination. The following diagram illustrates the key stages of handling this compound.
Step-by-Step Protocol:
-
Preparation:
-
Handling the Solid:
-
In Case of a Spill:
-
For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1][2]
-
Clean the spill area with an appropriate solvent and then wash with soap and water.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of the chemical lifecycle. All waste containing this compound must be treated as hazardous.
Waste Segregation and Collection:
-
Solid Waste: Collect any unused this compound and contaminated materials (e.g., weigh boats, paper towels) in a clearly labeled, sealed container for halogenated organic waste.[10]
-
Liquid Waste: Solutions containing this compound should also be collected in a designated, sealed container for halogenated organic liquid waste.
-
Labeling: Ensure all waste containers are accurately labeled with the full chemical name and associated hazards.
Disposal Method:
-
The standard and recommended method for the disposal of halogenated organic compounds is incineration by an accredited and licensed disposal contractor.[1]
-
Never dispose of this compound down the drain or in regular trash. Adhere strictly to your local, state, and national regulations for hazardous waste disposal.[1]
By adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues. Remember that a proactive approach to safety is paramount in scientific research.
References
- 5,5'-Dibromo-2,2'-bipyridine - SAFETY DATA SHEET. (2023-07-03).
- 5-Bromo-2,2'-bipyridine - Apollo Scientific.
- Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. (2024-03-12).
- 5-Bromo-2,2'-bipyridine | C10H7BrN2 | CID 10889870 - PubChem.
- 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. (2024-10-01).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024-09-08).
- 5-bromo-2-nitropyridine - Jubilant Ingrevia.
- SAFETY DATA SHEET.
- Safe Laboratory Practices in Chemistry Harvey Mudd College Department of Chemistry Revised 29 October 2015.
- Washington State University Laboratory Safety Manual.
- Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth.
- Personal Protective Equipment Selection Guide. (2015-07-22).
- 5-Bromo-2,2'-bipyridine 15862-19-8 - TCI Chemicals.
Sources
- 1. downloads.ossila.com [downloads.ossila.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. 5-Bromo-2,2'-bipyridine | C10H7BrN2 | CID 10889870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hmc.edu [hmc.edu]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. fishersci.com [fishersci.com]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. research.arizona.edu [research.arizona.edu]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. jubilantingrevia.com [jubilantingrevia.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
